4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMMHFGDHPFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406372 | |
| Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29936-96-7 | |
| Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Introduction: Context and Significance
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (CAS No. 29936-96-7) is a bifunctional organic molecule that serves as a valuable building block in contemporary drug discovery and materials science.[1] Its structure is characterized by a rigid benzoic acid core, a flexible ether linkage, and a terminal morpholine amide. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceutical agents.[2][3][4] The morpholine heterocycle is a "privileged" structure, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[5] The combination of these moieties in a single, well-defined scaffold makes this compound a strategic intermediate for synthesizing more complex molecular architectures with potential therapeutic applications.
This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this target molecule. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and high-yield outcome.
Synthetic Strategy: A Chemically Sound and Controlled Approach
The synthesis of a molecule with multiple reactive functional groups—in this case, a phenolic hydroxyl (in the precursor) and two distinct carboxylic acid groups (one aromatic, one aliphatic in a potential intermediate)—requires a carefully planned strategy to avoid unwanted side reactions and ensure selectivity. A retrosynthetic analysis reveals a robust three-step approach starting from the readily available 4-hydroxybenzoic acid.
The chosen forward synthesis prioritizes control and purity by:
-
Protecting the aromatic carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.
-
Pre-forming the morpholine amide side-chain into a reactive alkylating agent.
-
Executing a clean Williamson ether synthesis to couple the two key fragments.
-
Performing a final deprotection step to reveal the target carboxylic acid.
This strategy obviates potential issues with selectivity that would arise if one were to attempt direct amide coupling on a di-acid intermediate.
Part 1: Synthesis of Key Intermediates
Intermediate 1: Methyl 4-hydroxybenzoate (Protection Step)
The initial step involves the protection of the carboxylic acid functional group of 4-hydroxybenzoic acid via Fischer esterification. This prevents the acidic proton from interfering with the base-mediated Williamson ether synthesis in a later step.
-
Principle of Causality: Using a large excess of methanol as both solvent and reagent, with a strong acid catalyst (H₂SO₄), drives the reaction equilibrium towards the ester product, ensuring a high conversion rate. The reaction is reversible, but Le Châtelier's principle is leveraged to maximize the yield.
Experimental Protocol:
-
To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq.).
-
Add methanol (approx. 10-15 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (approx. 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, which can be purified by recrystallization.
Intermediate 2: 2-Bromo-1-morpholinoethan-1-one (Side-Chain Synthesis)
This step prepares the alkylating agent required for the ether synthesis. It involves the acylation of morpholine with bromoacetyl bromide.
-
Principle of Causality: The reaction is highly exothermic and releases hydrobromic acid (HBr). It is performed at 0°C to control the reaction rate and minimize side reactions. A non-nucleophilic base, such as triethylamine (Et₃N), is used as an acid scavenger to neutralize the HBr formed, driving the reaction to completion.
Experimental Protocol:
-
In a flask maintained at 0°C (ice bath), dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Slowly add a solution of bromoacetyl bromide (1.0 eq.) in DCM dropwise to the stirred morpholine solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude bromo-amide intermediate, which is often used in the next step without further purification.
Part 2: Assembly and Deprotection
Intermediate 3: Methyl 4-(2-morpholin-4-yl-2-oxoethoxy)benzoate (Coupling Step)
This crucial step involves the formation of the ether linkage via a Williamson ether synthesis, a classic S N 2 reaction.
-
Principle of Causality: A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic hydroxyl of methyl 4-hydroxybenzoate, forming a potent phenoxide nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solubilizes the ionic intermediate and promotes the S N 2 mechanism by not solvating the nucleophile as strongly as protic solvents would. This reaction is analogous to procedures found in the synthesis of similar benzoic acid derivatives.[6]
Experimental Protocol:
-
Combine methyl 4-hydroxybenzoate (1.0 eq.), 2-bromo-1-morpholinoethan-1-one (1.1 eq.), and powdered anhydrous potassium carbonate (1.5 eq.) in DMF.
-
Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Final Product: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (Deprotection)
The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to unveil the desired benzoic acid.
-
Principle of Causality: Using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous-organic solvent mixture ensures complete hydrolysis of the sterically unhindered methyl ester.[7] Subsequent acidification with a strong acid (e.g., HCl) is critical to protonate the resulting sodium benzoate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Experimental Protocol:
-
Suspend the methyl ester intermediate (1.0 eq.) in a mixture of THF (or methanol) and water.
-
Add sodium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (typically 2-4 hours, monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
A white precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Quantitative Data and Characterization
The following table summarizes the typical quantitative parameters for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 4-Hydroxybenzoic Acid | MeOH, H₂SO₄ | 1 : Excess : 0.1 | Methanol | 65 | 4-6 | 90-95 |
| 1.2 | Morpholine | Bromoacetyl Bromide, Et₃N | 1 : 1.0 : 1.1 | DCM | 0 → RT | 3 | >95 (crude) |
| 2.1 | Methyl 4-hydroxybenzoate | Intermediate 2, K₂CO₃ | 1 : 1.1 : 1.5 | DMF | 60-70 | 8-12 | 85-90 |
| 2.2 | Intermediate 3 | NaOH, then HCl | 1 : 1.5 : to pH 2 | THF/H₂O | RT | 2-4 | 90-98 |
Product Validation: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the morpholine protons (~3.6-3.7 ppm), the methylene protons of the ether linkage (~4.8 ppm), the aromatic protons (~7.0 and ~8.0 ppm, showing an AA'BB' pattern), and the carboxylic acid proton (>12 ppm, often broad).
-
Mass Spectrometry (ESI-MS): The calculated mass for C₁₃H₁₅NO₅ is 265.26 g/mol . Expect to find [M+H]⁺ at m/z 266.1 or [M-H]⁻ at m/z 264.1.
-
FT-IR: Look for characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the amide (~1650 cm⁻¹).
References
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PrepChem.com. Synthesis of 4-hydroxyphenylacetic acid. [Link]
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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Tejano. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
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ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). [Link]
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Wikipedia. Benzoic acid. [Link]
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Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
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Molport. 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. [Link]
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Stenutz. 4-(4-morpholinylmethyl)benzoic acid. [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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NIH National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. [Link]
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Chemistry LibreTexts. Preparation of 4-Acetoxy Benzoic acid. [Link]
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University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]
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Wiley Online Library. Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives. [Link]
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PubMed. Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. [Link]
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NIH National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. [Link]
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PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
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ResearchGate. Incorporating Morpholine and Oxetane into Benzimidazolequinone Anti-Tumour Agents. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
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NIH National Center for Biotechnology Information. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Molecular Entity
The compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid represents a novel chemical entity with significant therapeutic potential, predicated on the well-established pharmacological importance of its constituent moieties: the morpholine ring and the benzoic acid scaffold. The morpholine heterocycle is a "privileged structure" in medicinal chemistry, integral to a multitude of approved and experimental drugs.[1][2] Its presence often confers favorable physicochemical and metabolic properties, enhancing potency and modulating pharmacokinetics.[1][3] Similarly, benzoic acid derivatives are a cornerstone in drug discovery, known to exhibit a wide array of biological activities.[4][5]
Given the absence of published data on this specific molecule, this guide adopts a forward-looking, hypothesis-driven approach. We will posit a plausible mechanism of action based on structure-activity relationships of related compounds and delineate a comprehensive, self-validating experimental strategy to rigorously test this hypothesis. This document is intended to serve as a technical roadmap for research teams embarking on the characterization of this promising compound.
A Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The morpholine ring is a key feature in several inhibitors of the phosphatidylinositol 3-kinase (PI3K) family of enzymes.[6][7] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and inflammatory diseases. We hypothesize that 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid functions as an inhibitor of one or more isoforms of PI3K, thereby modulating downstream signaling through Akt and mTOR.
The proposed mechanism involves the compound binding to the ATP-binding pocket of the PI3K catalytic subunit. The morpholine oxygen may act as a hydrogen bond acceptor, a common interaction for this scaffold in kinase inhibitors, while the benzoic acid moiety could engage in interactions with charged or polar residues in the active site.[3][6] Inhibition of PI3K would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to reduced activation of the downstream kinase Akt and subsequent de-repression of its targets, including the mTOR complex 1 (mTORC1).
Figure 2: A tiered experimental workflow for the validation of the mechanism of action.
Tier 3: Cellular Functional Assays
The final tier of experiments will evaluate the compound's effect on cellular processes that are regulated by the PI3K/Akt/mTOR pathway.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of the compound on the proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., MCF-7), cell culture reagents, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, MTT reagent, and a plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Future Directions
A consistent set of results across these three tiers—potent in vitro kinase inhibition, a corresponding decrease in cellular p-Akt levels, and a significant anti-proliferative effect—would provide strong evidence for the hypothesized mechanism of action.
Should the experimental data not support the PI3K inhibition hypothesis, the versatility of the morpholine and benzoic acid scaffolds suggests other potential targets. [8][9][10]In such a scenario, a broader screening approach, such as a large-scale kinase panel or a target-agnostic chemoproteomics approach, would be warranted.
Furthermore, the synthesis and testing of analogs of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid will be crucial for establishing a structure-activity relationship (SAR). [3][9]This will help to identify the key structural features responsible for the observed biological activity and guide the optimization of the lead compound towards a clinical candidate.
Conclusion
While 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a novel molecule, its chemical architecture provides a strong rationale for investigating its potential as an inhibitor of key signaling pathways, such as the PI3K/Akt/mTOR cascade. The hypothesis-driven, multi-tiered experimental workflow detailed in this guide provides a robust and scientifically rigorous framework for elucidating its mechanism of action. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.
References
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Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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S, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Yadav, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Morandini, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 543-561. [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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American Chemical Society Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Pharmaffiliates. [Link]
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Singh, N., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Perveen, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]
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Introduction: The Architectural Rationale of a Bifunctional Molecule
An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, a molecule of interest in contemporary drug discovery. While direct extensive studies on this specific compound are limited, this document synthesizes foundational principles of organic chemistry and medicinal chemistry to project its chemical properties, outline a robust synthetic route, and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.
The structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a deliberate amalgamation of two key pharmacophores: a benzoic acid moiety and a morpholine ring. Benzoic acid derivatives are a cornerstone in modern drug discovery, offering a versatile scaffold for structural modifications that can lead to a wide array of biological activities.[1] The morpholine ring is recognized as a privileged structure in medicinal chemistry, often incorporated to enhance potency, improve pharmacokinetic profiles, and increase aqueous solubility.[1][2] The presence of a weak basic nitrogen in the morpholine ring can provide a pKa value close to physiological pH, which can be advantageous for solubility and permeability across biological membranes, including the blood-brain barrier.[3][4]
The linkage of these two moieties via an ethoxy bond suggests a molecule designed with specific physicochemical and biological properties in mind. This guide will deconstruct the molecule to predict its behavior and provide a framework for its synthesis and evaluation.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on the constituent functional groups, the following properties are predicted for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₅NO₅ | Based on structural analysis. |
| Molecular Weight | 265.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white crystalline solid | Typical for aromatic carboxylic acids.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[6] | The benzoic acid moiety imparts some water solubility, especially at higher pH where the carboxylate is formed.[5] The morpholine ring also enhances aqueous solubility.[3] However, the overall aromatic structure suggests limited solubility in water, which decreases as the carbon chain length increases.[6][7] |
| Melting Point | Relatively high | Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to other substances of similar molar mass.[6][8] |
| Acidity (pKa) | ~4-5 for the carboxylic acid | The pKa of benzoic acid is around 4.2. The ether linkage at the para position is a weak electron-donating group and is expected to have a minor effect on the acidity. |
| Basicity (pKa of conjugate acid) | ~8-9 for the morpholine nitrogen | The pKa of the conjugate acid of morpholine is approximately 8.5. This provides a basic center in the molecule.[3] |
Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Two-Step Approach
The synthesis of the target molecule can be logically approached in a two-step process, beginning with the etherification of 4-hydroxybenzoic acid, followed by the amidation of the resulting carboxylic acid with morpholine. This synthetic route is designed to be efficient and utilize well-established organic reactions.
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Detailed Experimental Protocols
The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[9][10] In this step, the phenoxide of 4-hydroxybenzoic acid reacts with an alkyl halide.[11][12]
Protocol:
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl 2-chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
This step involves the hydrolysis of the ester to the corresponding carboxylic acid.
Protocol:
-
Dissolve the ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2.5 equivalents), and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-(carboxymethoxy)benzoic acid.
Amide bond formation is a cornerstone of medicinal chemistry.[13] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a common and effective method.[13][14]
Protocol:
-
Suspend 4-(carboxymethoxy)benzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add morpholine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, by column chromatography or recrystallization.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis Workflow
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically in the 7-8 ppm region), the methylene protons of the ethoxy linker, and the methylene protons of the morpholine ring (typically in the 3-4 ppm region).
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethoxy and morpholine moieties.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and C-O stretches for the ether and morpholine ring.[15]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]
Potential Biological Applications and Therapeutic Rationale
The structural features of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid suggest several potential avenues for therapeutic application.
-
CNS Disorders: The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability.[3][4] Therefore, this compound could be explored for its activity on CNS targets.
-
Anti-inflammatory and Analgesic Activity: Benzoic acid derivatives are known to possess anti-inflammatory properties. The combination with a morpholine ring could modulate this activity and improve the drug-like properties of the molecule.
-
Enzyme Inhibition: The morpholine ring can act as a key interacting moiety within the active site of various enzymes.[2] For instance, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1]
-
Antimicrobial Agents: Morpholine derivatives have been explored for their antimicrobial activities.[17] The benzoic acid component could also contribute to this potential application.
Conclusion
References
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The Anticipated Biological Profile of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid: A Predictive Technical Guide
Abstract: The novel chemical entity 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid remains largely uncharacterized in peer-reviewed literature. However, its structural composition, featuring a morpholine ring, a benzoic acid moiety, and an acetamide linker, suggests a rich potential for diverse biological activities. This technical guide synthesizes information from analogous structures to build a predictive framework for its pharmacological profile. We will explore potential therapeutic applications, propose testable hypotheses regarding its mechanism of action, and provide detailed, exemplary protocols for its initial biological characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this promising compound.
Introduction: Deconstructing a Molecule of Interest
The compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a synthetic organic molecule that strategically combines three key chemical functionalities: a morpholine heterocycle, a benzoic acid group, and an ether-linked acetamide bridge. While direct experimental data on this specific molecule is not yet publicly available, a comprehensive analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its potential biological activities.
The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as increased water solubility and metabolic stability. It is a common feature in a wide array of approved drugs and clinical candidates with activities spanning from anticancer to anti-inflammatory and antimicrobial agents[1][2]. The benzoic acid moiety, another prevalent pharmacophore, is associated with a range of biological effects, including antimicrobial and anti-inflammatory properties[3][4]. The specific arrangement of these groups in 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid suggests the potential for novel pharmacological profiles.
This guide will therefore proceed on a predictive basis, leveraging established structure-activity relationships (SAR) to forecast the likely biological activities of the title compound and to propose a robust experimental strategy for its initial characterization.
Synthesis and Physicochemical Properties
While a definitive, published synthetic route for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is not available, a plausible and efficient synthesis can be proposed based on standard organic chemistry principles.
Proposed Synthetic Pathway
A likely two-step synthesis would involve an initial etherification of a protected 4-hydroxybenzoic acid derivative, followed by an amidation reaction.
Caption: Proposed two-step synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Step-by-Step Protocol:
-
Etherification: To a solution of methyl 4-hydroxybenzoate in a suitable aprotic solvent (e.g., dichloromethane), add pyridine as a base. Cool the mixture in an ice bath and add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 4-(2-chloroacetoxy)benzoate.
-
Amidation: Dissolve the purified ester in a polar aprotic solvent such as acetonitrile. Add morpholine and a non-nucleophilic base like triethylamine. Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the resulting methyl 4-(2-morpholin-4-yl-2-oxoethoxy)benzoate by recrystallization or column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.
-
Final Isolation: Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| LogP | ~0.5 - 1.5 |
| pKa (acidic) | ~4.0 - 5.0 |
| pKa (basic) | ~7.0 - 8.0 (Morpholine nitrogen) |
| Water Solubility | Moderately soluble |
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[5][6]. The presence of the morpholine moiety could enhance this activity and improve the pharmacokinetic profile.
-
Hypothesized Mechanism of Action: Inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis. It may also modulate other inflammatory pathways, such as the NF-κB signaling cascade.
Caption: Hypothesized anti-inflammatory mechanism of action.
Anticancer Activity
The morpholine ring is present in several kinase inhibitors used in oncology[7][8]. Derivatives of benzoic acid have also been explored for their antitumor potential.
-
Hypothesized Mechanism of Action: Inhibition of protein kinases involved in cancer cell proliferation and survival, such as EGFR, PI3K, or Akt. The compound could also induce apoptosis or cell cycle arrest in cancer cells.
Antimicrobial Activity
Both morpholine and benzoic acid derivatives have been reported to possess antibacterial and antifungal properties[8][9].
-
Hypothesized Mechanism of Action: Disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with microbial DNA replication.
Proposed Experimental Workflows for Biological Characterization
To validate the predicted biological activities, a tiered screening approach is recommended.
In Vitro Assays
A panel of in vitro assays should be the first step to identify the primary biological effects of the compound.
-
Assay Principle: Utilize a commercially available COX-1/COX-2 inhibitor screening kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of COX enzymes.
-
Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare a series of dilutions of the test compound and control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Assay Procedure: In a 96-well plate, add the enzyme, heme, and the test compound or control. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Caption: Proposed workflow for the initial in vitro biological screening.
In Vivo Models
Should promising activity be identified in vitro, subsequent in vivo studies would be warranted.
-
Animal Model: Use male Wistar rats (180-200 g).
-
Dosing: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the induction of inflammation. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
While the biological activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid has not yet been specifically documented, its chemical structure strongly suggests a high potential for pharmacological activity, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications. The predictive framework and experimental protocols outlined in this guide provide a clear and scientifically rigorous path for the initial investigation of this novel compound. Further studies, including detailed mechanistic investigations and pharmacokinetic profiling, will be crucial to fully elucidate its therapeutic potential.
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4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in a wide range of biologically active molecules.[1][2] This document will delve into the core chemical transformations required for the synthesis, including Williamson ether synthesis and amide bond formation, offering detailed experimental protocols and explaining the rationale behind the selection of reagents and reaction conditions. Visual workflows and data presentation are included to facilitate a clear understanding of the synthetic pathways.
Introduction: The Significance of the Morpholine-Benzoic Acid Scaffold
The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] Its incorporation into a molecule can enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor binding affinity. The benzoic acid moiety, on the other hand, provides a versatile handle for further chemical modification and can influence the pharmacokinetic profile of a compound. The combination of these two pharmacophores in 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid results in a molecule with significant potential for the development of novel therapeutics.
This guide will focus on a logical and efficient two-step synthetic approach to the target molecule and its derivatives, providing both the theoretical underpinning and practical, step-by-step instructions for its successful synthesis in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, suggests a straightforward disconnection at the ether and amide bonds. This leads to two primary synthetic pathways, with the key difference being the order of the etherification and amidation reactions.
Caption: Retrosynthetic analysis of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid.
Strategy 1: Etherification followed by Amidation
This is often the preferred route. It begins with the synthesis of the key intermediate, 4-(carboxymethoxy)benzoic acid, via a Williamson ether synthesis. This intermediate is then coupled with morpholine to yield the final product.
Strategy 2: Amidation followed by Etherification
This alternative approach involves first synthesizing a morpholine amide of a halo-benzoic acid derivative, followed by the formation of the ether linkage. This route can also be effective, although protecting group chemistry for the benzoic acid may be required.
This guide will focus on the detailed execution of Strategy 1, as it is generally more convergent and avoids potential complications with the reactivity of the acyl chloride in the presence of the phenolic hydroxyl group.
Detailed Synthetic Protocols
Step 1: Synthesis of 4-(Carboxymethoxy)benzoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and well-established method for forming ethers, proceeding via an SN2 mechanism.[3][4][5] In this step, the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile, attacking an α-haloacetate.
Caption: Workflow for the synthesis of 4-(carboxymethoxy)benzoic acid.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of a strong base such as sodium hydroxide (2.5 equivalents).
-
Addition of Alkylating Agent: To the resulting solution of the sodium phenoxide, add a solution of chloroacetic acid (1.1 equivalents) in water.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
Causality and Experimental Choices:
-
Choice of Base: A strong base is crucial to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion. Sodium hydroxide is a cost-effective and readily available choice.
-
Reaction Solvent: Water is an economical and environmentally friendly solvent for this reaction, especially when using the sodium salt of the reactants.
-
Acidification: Acidification is necessary to protonate the carboxylate groups, rendering the product insoluble in the aqueous medium and allowing for its isolation by filtration.
Step 2: Amide Coupling of 4-(Carboxymethoxy)benzoic acid with Morpholine
The formation of the amide bond between the dicarboxylic acid intermediate and morpholine is a critical step. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine of morpholine.
Caption: Workflow for the amide coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(carboxymethoxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (0.1-1.0 equivalent).[6]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.[6]
-
Amine Addition: Add morpholine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is often used as an additive to suppress side reactions and improve the efficiency of the coupling.[6]
-
Solvent: Anhydrous aprotic solvents are necessary to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, without competing with the morpholine nucleophile.
-
Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, coupling agent byproducts, and the base, leading to a cleaner crude product.
Data Summary
| Step | Reactants | Product | Typical Yield |
| 1 | 4-Hydroxybenzoic acid, Chloroacetic acid | 4-(Carboxymethoxy)benzoic acid | 85-95% |
| 2 | 4-(Carboxymethoxy)benzoic acid, Morpholine | 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | 70-85% |
Conclusion
The synthesis of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid and its derivatives can be efficiently achieved through a robust two-step sequence involving a Williamson ether synthesis followed by an amide coupling reaction. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers in the field of medicinal chemistry and drug development. The versatility of the benzoic acid moiety in the final product allows for further derivatization, opening up avenues for the exploration of new chemical space and the development of novel therapeutic agents.
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An In-depth Technical Guide to the Solubility of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its accurate determination in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, its solubility profile is a critical determinant of its developability and ultimate clinical success. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[1][2][3] Conversely, understanding solubility in various organic solvents is paramount for designing purification processes, developing analytical methods, and creating suitable formulations.
This guide will first deconstruct the molecular features of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid to predict its general solubility behavior. Subsequently, it will provide a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility, ensuring data integrity and reproducibility.
Molecular Structure and Predicted Solubility Behavior
To understand the solubility of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, we must first analyze its constituent functional groups and their interplay.
-
Benzoic Acid Moiety: The carboxylic acid group is a polar, ionizable functional group capable of acting as a hydrogen bond donor and acceptor.[4] Its presence suggests some degree of solubility in polar protic solvents like water and alcohols. However, the aromatic ring is hydrophobic, which will temper its aqueous solubility.[5] Benzoic acid itself has poor solubility in cold water but is more soluble in hot water and organic solvents.[6]
-
Morpholine Ring: Morpholine is a cyclic ether and a secondary amine, making it a polar, basic functional group. The nitrogen atom can be protonated, and both the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Morpholine itself is miscible with water and soluble in a wide range of organic solvents.[7] This moiety is expected to enhance the compound's polarity and its solubility in polar solvents.
-
Ether Linkage: The ether group is polar and can act as a hydrogen bond acceptor, contributing positively to solubility in polar solvents.[8]
-
Amide Group: The amide within the 2-oxoethoxy linker is also a polar functional group capable of hydrogen bonding.
Overall Prediction: Based on the principle of "like dissolves like," 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is anticipated to exhibit a complex solubility profile.[9] The presence of multiple polar, hydrogen-bonding functional groups (carboxylic acid, morpholine, ether, amide) suggests a higher affinity for polar solvents. However, the nonpolar aromatic ring and the overall molecular size will limit its solubility in highly polar solvents like water, while enhancing it in less polar organic solvents. As an amphoteric molecule with both an acidic (carboxylic acid) and a basic (morpholine) center, its aqueous solubility will be highly dependent on the pH of the medium.[10]
Experimental Determination of Thermodynamic Solubility
Given the importance of accurate solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method, as recommended by international guidelines.[11][12][13] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in a filtered aliquot of the supernatant.
Recommended Solvents for Screening
A comprehensive solubility screen should include a diverse set of solvents to represent a range of polarities and hydrogen bonding capabilities.
| Solvent Class | Examples | Rationale |
| Polar Protic | Purified Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; relevant for aqueous solubility and common formulation excipients. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High polarity, can accept hydrogen bonds; common solvents for stock solutions and chemical reactions. |
| Nonpolar/Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Solvate nonpolar regions of the molecule; relevant for extraction and purification processes. |
Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the generation of trustworthy and authoritative data.
Objective: To determine the thermodynamic solubility of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in selected solvents at a controlled temperature.
Materials:
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (crystalline solid, purity >98%)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
Workflow Diagram:
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure:
-
Preparation of Slurries:
-
To a series of glass vials, add an excess amount of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
Prepare each solvent system in triplicate to assess variability.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the slurries for a predetermined period. A 24 to 48-hour period is typically sufficient to reach equilibrium.[14] To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Sample Collection and Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter and prevent adsorption losses.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Analyze the diluted samples using a validated HPLC method. The analytical method must be shown to be linear, accurate, and precise in the expected concentration range.
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the triplicate measurements.
-
Report the solubility in standard units (e.g., mg/mL or µg/mL) and specify the solvent and temperature.
-
Specialized Protocol for Aqueous Solubility vs. pH
For ionizable compounds, a potentiometric titration method can be a high-throughput alternative to the shake-flask method for determining pH-solubility profiles.[15]
Principle: The compound is suspended in water, and the pH is altered by the addition of a strong acid or base. The concentration of the dissolved species is monitored, and the point of precipitation or complete dissolution is used to determine the solubility at a given pH.
Logical Flow of pH-Dependent Solubility:
Caption: Influence of pH on the ionization and solubility of the target compound.
Conclusion: A Framework for Understanding and Application
The solubility of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a multifaceted property governed by the interplay of its polar and nonpolar functionalities. While precise quantitative data requires experimental determination, a thorough understanding of its chemical structure allows for rational prediction of its behavior in various solvent systems. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating the high-quality data essential for informed decision-making in drug discovery and development. Adherence to these methodologically sound principles will ensure that the solubility data generated is both accurate and directly applicable to addressing challenges in formulation, purification, and analytical sciences.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The morpholine moiety is a privileged structure in numerous bioactive compounds, valued for its favorable physicochemical and metabolic properties.[1] This guide will delve into the synthesis, purification, and crystallographic analysis of the title compound. While a definitive published crystal structure for this exact molecule is not currently available, this guide will leverage data from closely related analogues, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, to infer and discuss the anticipated molecular conformation, intermolecular interactions, and supramolecular architecture.[2][3] Such an analysis is crucial for understanding the solid-state properties of this compound, which directly impact its stability, solubility, and bioavailability—key parameters in drug design and formulation.
Introduction: The Significance of Morpholine-Containing Carboxylic Acids in Drug Discovery
Benzoic acid derivatives are fundamental building blocks in modern medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents.[4] The incorporation of a morpholine ring, a saturated heterocycle, is a common strategy in drug design to enhance pharmacological profiles. The morpholine group can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, thereby influencing a molecule's interaction with biological targets.[5][6] The title compound, 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, combines these two key pharmacophores, making it a promising candidate for further investigation in various therapeutic areas.
The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Different crystal forms, or polymorphs, can exhibit distinct physical properties that affect drug product development and efficacy. Therefore, a thorough understanding of the crystal structure, including molecular conformation and intermolecular interactions, is paramount. This guide will outline the methodologies to achieve this understanding for 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid.
Synthesis and Purification
A plausible synthetic route to 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid is outlined below. This proposed synthesis is based on established organic chemistry principles and reactions found for similar molecules.[7][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Synthesis
-
Esterification of 4-Hydroxybenzoic acid: To a solution of 4-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. Then, add ethyl chloroacetate and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Nucleophilic Substitution with Morpholine: Once the esterification is complete, the resulting intermediate, ethyl 4-(2-chloroethoxy)benzoate, is reacted with morpholine in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane (DCM).
-
Hydrolysis of the Ester: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
Purification and Crystallization
Purification of the crude product is essential to obtain high-quality crystals suitable for X-ray diffraction. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A solvent system, such as a mixture of ethanol and water, may be effective.
-
Dissolution: Dissolve the crude 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid in a minimal amount of the hot solvent or solvent mixture to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Crystal Structure Characterization
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for SCXRD analysis.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure.
Anticipated Crystal Structure and Intermolecular Interactions
In the absence of a published crystal structure for 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, we can predict its key structural features based on the known crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid.[2][3]
Molecular Conformation
The molecule is expected to be largely planar, with the morpholine ring adopting a stable chair conformation. The carboxylic acid group may be slightly twisted out of the plane of the benzene ring.
Intermolecular Interactions: The Carboxylic Acid Dimer
A hallmark of the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.[10] This is a highly robust and predictable supramolecular synthon. It is highly probable that 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid will exhibit this dimeric motif in its crystal packing.
Caption: Expected carboxylic acid dimer formation.
Other Potential Intermolecular Interactions
Beyond the primary carboxylic acid dimer, other weaker intermolecular interactions are expected to contribute to the overall crystal packing. These may include:
-
C-H···O interactions: The hydrogen atoms on the benzene ring and the morpholine ring can act as weak hydrogen bond donors to the oxygen atoms of the morpholine, ether, and carbonyl groups of neighboring molecules.
-
π-π stacking: The aromatic benzene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Spectroscopic and Thermal Analysis
To complement the crystallographic data, spectroscopic and thermal analysis techniques should be employed to fully characterize the solid-state properties of the compound.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O stretch of the carboxylic acid and amide, O-H stretch). |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the molecular structure in solution. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| Differential Scanning Calorimetry (DSC) | Measurement of melting point and detection of polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |
Implications for Drug Development
A thorough understanding of the crystal structure of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid is crucial for its development as a potential drug candidate.
-
Polymorph Screening: The identification of the most stable crystalline form is essential to ensure consistent product quality and performance. Computational crystal structure prediction methods can be a valuable tool in this process.[11]
-
Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice influences the energy required to break the lattice, which in turn affects the solubility and dissolution rate of the compound.
-
Formulation Development: Knowledge of the solid-state properties guides the selection of appropriate excipients and manufacturing processes for the final drug product.
Conclusion
While a definitive crystal structure of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid remains to be published, this technical guide has provided a comprehensive framework for its synthesis, purification, and structural analysis. Based on the well-established principles of supramolecular chemistry and data from closely related analogues, it is predicted that the crystal structure will be dominated by the formation of robust carboxylic acid dimers through O-H···O hydrogen bonds. A complete crystallographic investigation, coupled with spectroscopic and thermal analysis, will provide the necessary data to fully understand the solid-state properties of this promising molecule and guide its potential development as a therapeutic agent.
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ResearchGate. Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid. [Link]
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Spectroscopic and Structural Characterization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Technical Guide
Introduction
Molecular Structure and Key Features
The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. The chemical structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is presented below.
Figure 1: Chemical structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) | These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -OCH₂) | These aromatic protons are shielded by the electron-donating ethoxy group. |
| ~4.90 | Singlet | 2H | -O-CH₂-C=O | The methylene protons adjacent to the ether oxygen and the carbonyl group are expected to be a singlet due to the absence of adjacent protons. |
| ~3.60 | Triplet | 4H | Morpholine -CH₂-N- | The four protons on the two carbons adjacent to the nitrogen in the morpholine ring. |
| ~3.45 | Triplet | 4H | Morpholine -CH₂-O- | The four protons on the two carbons adjacent to the oxygen in the morpholine ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | -COOH | The carboxylic acid carbon is highly deshielded due to the two oxygen atoms. |
| ~165.5 | -C=O (Amide) | The amide carbonyl carbon is also significantly deshielded. |
| ~161.0 | Ar-C (para to -COOH) | The aromatic carbon attached to the ethoxy group is deshielded by the oxygen. |
| ~131.5 | Ar-CH (ortho to -COOH) | Aromatic carbons adjacent to the electron-withdrawing carboxylic acid. |
| ~125.0 | Ar-C (ipso to -COOH) | The quaternary carbon of the benzoic acid. |
| ~114.5 | Ar-CH (ortho to -OCH₂) | Aromatic carbons adjacent to the electron-donating ethoxy group. |
| ~67.0 | -O-CH₂-C=O | The carbon of the methylene group in the ethoxy linker. |
| ~66.0 | Morpholine -CH₂-O- | Carbons adjacent to the oxygen in the morpholine ring. |
| ~45.0, ~41.0 | Morpholine -CH₂-N- | Carbons adjacent to the nitrogen in the morpholine ring, appearing as two distinct signals due to the amide bond's restricted rotation. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | A characteristic strong absorption for the carbonyl group of a carboxylic acid. |
| ~1640 | Strong | C=O stretch (Amide) | The amide carbonyl typically absorbs at a lower wavenumber than the carboxylic acid carbonyl. |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic) | Characteristic stretching vibrations of the benzene ring. |
| ~1250 | Strong | C-O stretch (Ether and Carboxylic Acid) | Strong absorptions from the C-O bonds in the ether linkage and the carboxylic acid. |
| ~1115 | Strong | C-N stretch (Amide) | Stretching vibration of the carbon-nitrogen bond in the amide. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a chromatographic system like HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₁₅NO₅
-
Monoisotopic Mass: 265.0950 g/mol
-
Predicted [M+H]⁺ (High Resolution): 266.1023
-
Predicted [M-H]⁻ (High Resolution): 264.0877
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is expected to occur at the labile bonds, primarily the ether and amide linkages.
Figure 2: Predicted major fragmentation pathway for [M+H]⁺ of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Conclusion
This technical guide provides a detailed, predicted spectroscopic and structural analysis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. The presented NMR, IR, and MS data, while predictive, are based on sound scientific principles and comparison with analogous structures, offering a reliable framework for researchers in the field. The included experimental protocols provide a clear path for the empirical verification of these predictions. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this important chemical entity in research and development settings.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Deconvoluting the Therapeutic Landscape of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets for novel chemical entities is a critical and often rate-limiting step in contemporary drug discovery. 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a compound of interest due to its hybrid structure, incorporating both a benzoic acid scaffold and a morpholine moiety. While direct pharmacological data on this specific molecule is sparse, its constituent chemical features suggest a rich potential for biological activity. This technical guide provides a comprehensive, strategy-driven roadmap for the systematic identification and validation of its therapeutic targets. We will delve into hypothesis generation based on the known pharmacology of its core structures and present a multi-pronged experimental approach for target deconvolution. This guide is intended for researchers and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key methodologies, including affinity-based proteomics and biophysical assays.
Introduction: Unveiling the Potential of a Structurally Privileged Molecule
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid presents an intriguing scaffold for therapeutic development. Its structure is a composite of two moieties with well-established significance in medicinal chemistry: the benzoic acid group, a cornerstone in drug design, and the morpholine ring, a "privileged structure" known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] The absence of specific biological data for this compound necessitates a systematic and hypothesis-driven approach to uncover its mechanism of action and potential therapeutic applications. This guide will provide the strategic framework and detailed methodologies to achieve this, transforming an uncharacterized molecule into a lead candidate with a well-defined biological rationale.
Hypothesis Generation: Leveraging the Chemical Moieties
A logical starting point for target identification is to analyze the known biological activities of the compound's constituent parts. This allows for the formulation of initial hypotheses that can guide the experimental strategy.
The Benzoic Acid Core: A Precedent for Diverse Bioactivity
Benzoic acid and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous approved drugs.[2] Their versatile structure allows for a wide range of biological activities. Notably, benzoic acid derivatives have been extensively investigated as:
-
Anti-inflammatory Agents: By mimicking the structure of salicylic acid, some benzoic acid derivatives may target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]
-
Anticancer Agents: A significant body of research highlights the potential of benzoic acid-containing compounds to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.[3][5]
The Morpholine Moiety: A "Privileged" Scaffold
The morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][6] Its presence is associated with a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[7][8] The morpholine moiety is a key component of several approved drugs and is known to interact with a diverse range of molecular targets, with a particular prevalence for:
-
Kinases: The morpholine ring is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket of the enzyme.[7][9]
-
G-Protein Coupled Receptors (GPCRs): Morpholine-containing compounds have been developed as ligands for a variety of GPCRs, modulating their activity in various disease contexts.[9]
Based on this analysis, it is plausible that 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid could exhibit anti-inflammatory or anticancer properties, potentially through the modulation of kinases or other key signaling proteins.
A Multi-pronged Strategy for Target Identification
No single method for target deconvolution is foolproof.[10] Therefore, a comprehensive strategy employing orthogonal approaches is recommended to ensure the robustness of the findings. This guide outlines a workflow that combines affinity-based proteomics with label-free biophysical methods.
Affinity-Based Proteomics: Fishing for Targets
Affinity chromatography is a classic and powerful technique for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[11][12][13] This method involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its interacting proteins.[14][15][16]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Synthesis of an Affinity Probe:
-
Identify a non-essential position on 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for the attachment of a linker arm with a terminal reactive group (e.g., an amine or carboxylic acid). Structure-activity relationship (SAR) studies can inform this choice.
-
Synthesize the modified compound. The linker should be of sufficient length to minimize steric hindrance.
-
-
Immobilization of the Probe:
-
Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads, via its terminal reactive group.
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Preparation of Cell Lysate:
-
Select a relevant cell line based on the initial therapeutic hypotheses (e.g., a cancer cell line or an immune cell line).
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the probe-immobilized beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker and blocking agent but lack the compound.
-
To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of the free, unmodified 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid before adding the probe-beads.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable buffer to remove proteins that are non-specifically bound.
-
Elute the specifically bound proteins. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with a high concentration of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control and competition samples.
-
Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Label-Free Biophysical Approaches
While powerful, affinity-based methods can be prone to false positives and require chemical modification of the compound. Label-free methods circumvent these issues by detecting the interaction between the unmodified compound and its target proteins in a more native-like environment.
CETSA is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[17][18][19] This change in stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the protein that remains soluble.[20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture the chosen cell line to an appropriate density.
-
Treat the cells with either 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate to allow for compound uptake and target engagement.[21]
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a PCR thermocycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of a specific protein of interest at each temperature using an antibody-based method like Western blotting or ELISA. For proteome-wide analysis, the samples can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition (compound vs. vehicle), plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the protein.
-
Broad-scale Profiling: Kinome Screening
Given the prevalence of the morpholine moiety in known kinase inhibitors, a logical and high-value step is to screen 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid against a large panel of kinases.[7][9] This can rapidly identify potent and selective interactions within this important class of drug targets. Many commercial vendors offer kinome profiling services.[22][23][24][25][26]
-
Compound Submission: Provide the compound to a specialized contract research organization (CRO).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (often >400). The percent inhibition for each kinase is determined.
-
Dose-Response Analysis: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Data Visualization: The results are often presented as a "kinome tree" or a dendrogram, which visually represents the selectivity of the compound across the human kinome.
Data Presentation and Interpretation
Table 1: Summary of Target Identification Methodologies
| Methodology | Principle | Advantages | Limitations |
| AC-MS | Immobilized compound captures binding partners from cell lysate. | - Identifies direct binders- No prior knowledge of targets needed | - Requires chemical modification of the compound- Can produce false positives due to non-specific binding |
| CETSA | Ligand binding alters the thermal stability of the target protein. | - Measures target engagement in intact cells- No compound modification needed | - Requires a specific antibody for each candidate target (for Western blot-based detection)- Not all ligand binding events result in a thermal shift |
| Kinome Profiling | Measures the inhibitory activity of the compound against a large panel of kinases. | - High-throughput and comprehensive for a specific target class- Provides data on both potency and selectivity | - Limited to kinases- Typically performed with recombinant enzymes, which may not fully recapitulate the cellular context |
Target Validation: From "Hits" to Confirmed Targets
The identification of a candidate protein that interacts with 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is the beginning, not the end, of the target discovery process. The "hits" generated from the screening funnel must be validated to confirm that they are indeed responsible for the compound's biological effects. Key validation steps include:
-
Recombinant Protein Assays: Confirm the direct interaction between the compound and the purified recombinant target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to confirm that the compound modulates its activity and determine the mechanism of inhibition.
-
Cellular Assays with Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein in cells. If the cells become less sensitive to the compound after target knockdown, it provides strong evidence that the protein is a key mediator of the compound's effects.
Conclusion
While the specific therapeutic targets of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid are yet to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the areas of oncology and inflammation. The multi-pronged strategy outlined in this guide, combining hypothesis-driven research with robust, orthogonal experimental methodologies, provides a clear and actionable path for the deconvolution of its molecular targets. By systematically applying these techniques, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its further development as a novel therapeutic.
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Lee, J. W., & Kim, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1867(1), 22-27. (URL: [Link])
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Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. (URL: [Link])
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Henderson, M. J., Holbert, M. A., & Simeonov, A. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 8(9), 1235-1243. (URL: [Link])
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Kumar, P., & Kumar, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-25. (URL: [Link])
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Kanwal, A., Tabana, Y. M., & Zaidi, S. Z. J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. (URL: [Link])
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An In-Depth Technical Guide to the In Silico Modeling of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid Interactions
Abstract
The intersection of computational chemistry and drug discovery has created a powerful paradigm for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico methodologies used to investigate the molecular interactions of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, a compound featuring key pharmacophoric elements such as a morpholine ring, an ether linkage, and a benzoic acid moiety.[1][2][3] This document is structured not as a rigid protocol, but as a logical workflow, guiding the researcher from initial molecular preparation through to advanced binding energy calculations. We emphasize the rationale behind each methodological choice, ensuring that the described workflow is a self-validating system designed for scientific rigor and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply modern modeling techniques to understand and predict small molecule-protein interactions.
Foundational Principles: The Ligand and its Digital Twin
The journey of any in silico investigation begins with the molecule of interest. 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (henceforth referred to as "the ligand") is a small organic molecule whose potential biological activity is dictated by its three-dimensional structure and physicochemical properties. Before we can simulate its interaction with a biological target, we must first create a computationally viable and accurate digital representation.
Ligand Preparation: From 2D Structure to 3D Model
An accurate 3D model is the bedrock of any simulation. The initial structure, often obtained from databases like PubChem, must be refined to represent its most likely state in a biological environment.[2]
Causality Behind the Protocol:
-
Protonation State: The ionization of functional groups dramatically affects a molecule's electrostatic potential and its ability to form hydrogen bonds. The carboxylic acid on the benzoic ring is expected to be deprotonated at physiological pH (~7.4), while the morpholine nitrogen is less likely to be protonated. Assigning the correct protonation state is critical for realistic interaction modeling.
-
Energy Minimization: A 2D-to-3D conversion often results in a sterically strained conformation. Energy minimization using a suitable force field (e.g., Merck Molecular Force Field (MMFF94) or General Amber Force Field (GAFF)) relaxes the structure into a low-energy, more realistic conformation.
Experimental Protocol: Ligand Preparation using Open Babel
-
Obtain Structure: Download the 2D SDF file for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid from a chemical database (e.g., PubChem CID 894260, which is a similar benzaldehyde derivative, can be modified to the benzoic acid).[2]
-
Initial 3D Conversion: Use a command-line tool like Open Babel to generate an initial 3D structure.
-
Assign Protonation State: Adjust the protonation state for pH 7.4. This can be done within molecular modeling software or with specialized tools. For our ligand, this primarily involves deprotonating the carboxylic acid.
-
Energy Minimization: Perform a thorough energy minimization.
-
Save for Docking: Convert the minimized structure to the PDBQT format required by docking programs like AutoDock Vina, which adds partial charges and defines rotatable bonds.[4]
Workflow for Ligand Preparation
Caption: Workflow for preparing the ligand for simulation.
Target Identification and Preparation
A ligand is only half of the equation. Identifying and preparing its biological target is a critical step that dictates the relevance of the entire study. Since no specific target for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is publicly documented, a logical first step in a real-world scenario would be target fishing or screening against panels of common drug targets (e.g., kinases, GPCRs).
For the purpose of this guide, we will proceed with a hypothetical but highly plausible target class: protein kinases . Small molecules with similar scaffolds are often investigated as kinase inhibitors. We will select the Abelson Tyrosine-Protein Kinase 1 (ABL1) , a well-studied target in cancer therapy, as our model system.[5]
Protein Structure Preparation
Crystal structures from the Protein Data Bank (PDB) are static snapshots and contain experimental artifacts that must be corrected.
Causality Behind the Protocol:
-
Remove Non-Essential Molecules: Water molecules, ions, and co-solvents from the crystallization process are typically removed as they can interfere with docking algorithms unless a specific water molecule is known to be critical for binding.
-
Add Hydrogens: X-ray crystallography often does not resolve the positions of hydrogen atoms. They are essential for defining hydrogen bond networks and steric properties and must be added computationally.
-
Assign Protonation States: The side chains of residues like Histidine, Aspartate, and Glutamate must be assigned appropriate protonation states, which is crucial for accurate electrostatic calculations.
Experimental Protocol: Target Preparation using UCSF Chimera
-
Fetch Structure: Open UCSF Chimera and fetch the PDB structure of ABL1 kinase (e.g., PDB ID: 2HYY).
-
Clean Structure: Delete all water molecules and any co-crystallized ligands or ions not part of the protein.
-
Select -> Structure -> solvent then Actions -> Atoms/Bonds -> delete.
-
-
Repair Structure: Use the "Dock Prep" tool (Tools -> Structure Editing -> Dock Prep).[6]
-
This tool allows you to add hydrogens, compute charges (e.g., AMBER ff14SB), and repair incomplete side chains.
-
-
Save for Docking: Save the cleaned, repaired protein structure in the PDBQT format.
Workflow for Target Preparation
Caption: Workflow for preparing the protein target.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool for hypothesis generation, allowing us to predict how our ligand might bind and to estimate the strength of this interaction. We will use AutoDock Vina, a widely-used and validated docking program.[5][8]
Causality Behind the Protocol:
-
Grid Box Definition: The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. Defining this box accurately around the known active site focuses the computational effort and increases the chances of finding a relevant binding pose.
-
Scoring Function: The scoring function is a mathematical model that estimates the binding affinity (in kcal/mol). Lower (more negative) scores generally indicate more favorable binding. It is crucial to understand that this is an approximation and not a true binding free energy.
Experimental Protocol: Docking with AutoDock Vina
-
Identify Binding Site: For ABL1 (PDB: 2HYY), the binding site can be defined based on the location of the co-crystallized inhibitor. In UCSF Chimera, measure the center and dimensions of this site.
-
Create Configuration File: Create a text file (conf.txt) to specify the input files and search space parameters.
-
Run Vina: Execute the docking simulation from the command line.
-
Analyze Results: The output file (docking_results.pdbqt) contains multiple predicted binding poses, ranked by their binding affinity scores. Visualize these poses in PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the protein's active site residues.[7]
Hypothetical Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (ABL1 Kinase) | Interaction Type |
| 1 | -8.9 | MET318, THR315 | Hydrogen Bond (Hinge Region) |
| PHE382, LEU248 | Hydrophobic Contact | ||
| TYR253 | Pi-Cation (with Morpholine) | ||
| 2 | -8.5 | GLU286, MET318 | Hydrogen Bond |
| VAL256, ILE313 | Hydrophobic Contact | ||
| 3 | -8.1 | THR315, PHE317 | Hydrogen Bond |
| LEU370, ALA380 | Hydrophobic Contact |
Workflow for Molecular Docking
Caption: Workflow for setting up and running an MD simulation.
Binding Free Energy Calculation: Quantifying Affinity
To obtain a more accurate estimate of binding affinity than the docking score, we can use end-state methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. [9] Causality Behind the Protocol: MM/PBSA deconstructs the binding free energy into contributions from van der Waals forces, electrostatics, and solvation energy. This provides not only a quantitative estimate of binding strength but also insight into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven, dominated by electrostatics or hydrophobic effects).
Experimental Protocol: MM/PBSA Calculation
-
Extract Trajectory: From the production MD run, extract frames of the complex, the protein alone, and the ligand alone.
-
Run MM/PBSA Script: Use a tool like gmx_MMPBSA to perform the calculations on the extracted trajectory. [9]3. Decompose Energy: The script calculates the individual energy components.
-
ΔE_MM: Molecular mechanics energy (van der Waals + internal + electrostatic).
-
ΔG_solv: Solvation free energy (polar + nonpolar).
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS (The entropy term, -TΔS, is often estimated or ignored due to high computational cost, providing a relative binding energy).
-
-
Analyze Contributions: Analyze the energy components to understand what drives the binding. Per-residue energy decomposition can pinpoint which amino acids are "hotspots" for the interaction.
Hypothetical Binding Free Energy Decomposition
| Energy Component | Value (kJ/mol) |
| Van der Waals Energy | -165.4 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | +130.8 |
| Nonpolar (SASA) Energy | -18.5 |
| Binding Energy (ΔG) | -98.3 |
Conclusion and Path Forward
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the interactions of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid with a representative protein target. By integrating molecular docking, molecular dynamics, and free energy calculations, we can build a detailed, dynamic model of molecular recognition. The docking results provide initial binding hypotheses, which are then refined and validated for stability through MD simulations. Finally, MM/PBSA calculations offer a more quantitative assessment of binding affinity and highlight the key energetic drivers of the interaction.
It is imperative to recognize that computational models are predictive tools. The hypotheses generated through this workflow—the predicted binding pose, the key interacting residues, and the estimated binding affinity—must be validated through empirical laboratory experiments, such as X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). The true power of in silico modeling lies in its ability to focus and rationalize these experimental efforts, dramatically increasing the efficiency of the drug discovery process.
References
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid - CAS:134599-45-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for cell-based assay development
An in-depth guide has been structured to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document details the application and protocols for utilizing 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in the development of cell-based assays. Full editorial control has been exercised to create a narrative that is both scientifically rigorous and accessible.
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a synthetic organic compound with a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol . Its structure features a benzoic acid moiety linked to a morpholine ring through an oxoethoxy bridge. While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural motifs, such as the morpholine and benzoic acid groups, are present in various biologically active molecules, suggesting its potential as a modulator of cellular pathways. Morpholine-containing compounds, for instance, have been investigated for their antimicrobial and anti-inflammatory properties[1][2].
This guide provides a framework for the initial characterization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid using cell-based assays. It serves as a practical manual for researchers aiming to elucidate its biological function and potential therapeutic applications. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Hypothetical Mechanism of Action and Assay Principle
For the purpose of illustrating a comprehensive assay development workflow, we will hypothesize that 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid induces apoptosis in cancer cells by inhibiting an anti-apoptotic protein, such as Bcl-2. This inhibition would lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.
The primary assay to test this hypothesis would be a cytotoxicity assay to determine the dose-dependent effect of the compound on cell viability. A subsequent mechanistic assay would then measure the activity of caspase-3/7, key executioners of apoptosis, to confirm the mode of cell death.
Caption: Hypothetical signaling pathway of apoptosis induction.
Application Note: A Strategic Approach to Characterizing a Novel Compound
The initial investigation of a novel compound with unknown biological activity necessitates a systematic and multi-faceted approach. Cell-based assays are indispensable tools in this process, offering a more biologically relevant context than biochemical assays by preserving cellular structures and signaling pathways[3].
The primary objective is to determine if the compound has any effect on cell viability or proliferation. A dose-response study using a cytotoxicity assay is the cornerstone of this initial characterization. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50)[4][5][6][7]. The choice of cell line is critical and should be guided by the therapeutic area of interest. For oncology research, a panel of cancer cell lines representing different tumor types is often employed[8].
Once a cytotoxic effect is confirmed, the subsequent step is to elucidate the mechanism of cell death. Common mechanisms include apoptosis, necrosis, and autophagy. Specific assays targeting key markers of these pathways, such as caspase activation for apoptosis, can provide valuable mechanistic insights.
Detailed Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTS
This protocol describes a colorimetric assay for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
-
DMSO (cell culture grade)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Caption: Workflow for the MTS cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include a vehicle control (DMSO only).
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Apoptosis Assay using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key biomarkers of apoptosis, using a luminescent assay.
Materials and Reagents:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well white-bottom cell culture plates
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
-
DMSO (cell culture grade)
-
Caspase-Glo® 3/7 Assay kit
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS protocol, using a white-bottom plate.
-
Caspase-Glo® Assay: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium only). Normalize the results to the vehicle control. Plot the relative luminescence units (RLU) against the compound concentration.
Data Interpretation and Validation
The dose-response curve from the cytotoxicity assay should be sigmoidal. From this curve, the IC50 value, which represents the concentration of the compound that inhibits 50% of cell viability, can be determined using non-linear regression analysis[4].
| Parameter | Description |
| IC50 | The concentration of a drug that gives a half-maximal inhibitory response. |
| Emax | The maximal effect of the drug. |
| Hill Slope | The steepness of the curve, which can give insights into the binding cooperativity. |
For assay validation, the Z'-factor is a commonly used statistical parameter to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their means.
Troubleshooting
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure proper cell suspension before seeding, use a multi-channel pipette carefully, and avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Low cell number, insufficient incubation time, reagent degradation. | Optimize cell seeding density, increase incubation time, use fresh reagents. |
| No dose-response observed | Compound is inactive at the tested concentrations, compound precipitation. | Test a wider range of concentrations, check the solubility of the compound in the assay medium. |
Conclusion
This guide provides a comprehensive framework for the initial characterization of the novel compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid using cell-based assays. By following the detailed protocols for cytotoxicity and apoptosis assessment, researchers can obtain reliable data on the compound's biological activity and mechanism of action. This systematic approach is crucial for advancing our understanding of new chemical entities and their potential as therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. study.com [study.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Investigation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid in Cancer Research
A Hypothetical Framework for Preclinical Evaluation
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Benzoic acid and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as scaffolds for the development of effective anti-cancer drugs.[1] The structural motif of benzoic acid is present in various natural and synthetic compounds that exhibit significant biological activities.[1] Similarly, the morpholine moiety is a key feature in a range of bioactive molecules, including some with demonstrated anti-proliferative effects.[2]
This document outlines a comprehensive, albeit hypothetical, framework for the investigation of a novel compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid , in the context of cancer research. As of the latest literature review, no specific studies on the anti-cancer properties of this particular molecule have been published. Therefore, the following application notes and protocols are presented as a robust guide for researchers and drug development professionals to systematically evaluate its potential as a therapeutic candidate. The methodologies described herein are based on established and validated assays commonly employed in preclinical cancer research, drawing parallels from studies on structurally related compounds.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physicochemical properties is paramount for its biological evaluation. The table below summarizes the predicted properties for a related compound, 4-(Morpholine-4-carbonyl)benzoic acid, which can serve as an initial reference point.
| Property | Predicted Value | Source |
| Molecular Weight | 235.24 g/mol | PubChem |
| Molecular Formula | C12H13NO4 | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 1: Predicted physicochemical properties of a structurally similar compound, 4-(Morpholine-4-carbonyl)benzoic acid.[3]
A plausible synthetic route for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid could involve the reaction of a p-hydroxybenzoic acid derivative with a suitable morpholine-containing reagent.[4] The synthesis would require rigorous characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.
In Vitro Evaluation of Anti-Cancer Activity: A Step-by-Step Approach
The initial assessment of a novel compound's anti-cancer potential is typically conducted through a series of in vitro assays on a panel of well-characterized cancer cell lines. This tiered approach allows for a systematic evaluation of its cytotoxic and cytostatic effects, providing insights into its potential mechanism of action.
Experimental Workflow for In Vitro Screening
Figure 2: A hypothetical signaling pathway illustrating the potential induction of apoptosis by 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid via the intrinsic pathway.
In Vivo Evaluation
Should the in vitro studies yield promising results, the next logical step would be to assess the anti-tumor efficacy and safety of the compound in vivo. This typically involves the use of animal models, such as immunodeficient mice bearing human tumor xenografts.
Protocol 3: Murine Xenograft Model
Principle: To evaluate the anti-tumor activity of the compound in a living organism, human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells (the most sensitive cell line from in vitro studies)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
The control group should receive the vehicle.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume with calipers two to three times a week.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Conclusion
The framework presented here provides a comprehensive and scientifically rigorous approach to evaluating the potential of a novel compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, as an anti-cancer agent. While this guide is based on established methodologies and insights from related compounds, it is crucial to interpret the results of each experiment carefully and to adapt the research strategy as new data emerges. The successful translation of a promising compound from the laboratory to the clinic requires a meticulous and multi-faceted preclinical evaluation.
References
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]
-
2-(Morpholin-4-yl)benzoic acid | C11H13NO3. PubChem. Available from: [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available from: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available from: [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]
-
4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4. PubChem. Available from: [Link]
-
Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]
-
Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. Available from: [Link]
-
4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chem Pharm Bull (Tokyo). Available from: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. Available from: [Link]
-
4-(Benzoyloxy)morpholine | C11H13NO3. PubChem. Available from: [Link]
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Application Notes and Protocols for the Evaluation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid as a Putative PI3Kβ Inhibitor
Introduction: The Rationale for Targeting PI3Kβ
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human pathologies, most notably cancer, but also inflammatory diseases and metabolic disorders.[3] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit and are further subdivided into four isoforms: α, β, γ, and δ.[4] While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is more restricted, primarily to leukocytes.[5][6]
The PI3Kβ isoform has emerged as a compelling therapeutic target, particularly in cancers characterized by the loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[5][7] PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the primary product of PI3K.[4] In PTEN-deficient tumors, there is a heightened reliance on PI3Kβ signaling for survival and proliferation.[5][7] This creates a therapeutic window for selective PI3Kβ inhibitors, which could potentially spare normal tissues while effectively targeting malignant cells.
This document serves as a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel compounds as PI3Kβ inhibitors. For the purpose of illustration, we will use the hypothetical compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid , to delineate the necessary experimental workflows, from initial biochemical characterization to cellular activity assessment.
Compound Profile: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
While specific experimental data for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is not extensively available in the public domain, its structure suggests features common to kinase inhibitors. The morpholine moiety, for instance, is a well-established pharmacophore in numerous PI3K inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain.[8]
| Property | Predicted Value/Information | Source |
| Molecular Formula | C13H15NO5 | - |
| Molecular Weight | 265.26 g/mol | - |
| IUPAC Name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | - |
| Solubility | To be determined experimentally in relevant buffers (e.g., DMSO, PBS) | - |
| Purity | To be determined experimentally (e.g., by HPLC, LC-MS) | - |
| Safety | Handle with appropriate personal protective equipment (PPE). Similar compounds are known to cause skin and eye irritation.[9][10] | PubChem[9][10] |
The PI3K/AKT Signaling Pathway: A Visual Overview
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3.[11] This lipid second messenger recruits proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation.[12] Activated AKT then phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular responses. The diagram below illustrates this core pathway.
Caption: The PI3K/AKT signaling cascade and the inhibitory action of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to rigorously assess the potential of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid as a selective PI3Kβ inhibitor.
Protocol 1: In Vitro PI3Kβ Biochemical Assay (Kinase Activity)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human PI3Kβ.
Principle: This assay measures the production of ADP, a universal product of kinase-catalyzed ATP hydrolysis. The amount of ADP produced is proportional to the kinase activity and is detected using a luciferase-based system.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
PI3K Substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., HEPES, MgCl2, DTT)
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (dissolved in 100% DMSO)
-
Known PI3Kβ inhibitor as a positive control (e.g., TGX-221)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the in vitro biochemical PI3Kβ inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add the diluted compound, positive control (TGX-221), and DMSO (vehicle control) to the 384-well plate.
-
Kinase Reaction:
-
Add the PI3Kβ enzyme and PIP2 substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Normalize the data with respect to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Trustworthiness: This assay directly measures the compound's ability to inhibit the enzymatic activity of PI3Kβ. By including a known inhibitor like TGX-221, the assay's performance and validity are continuously monitored. Running the assay against other PI3K isoforms (α, δ, γ) is crucial to establish a selectivity profile.
Hypothetical Data Table:
| Compound | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | 25 | >5000 | 850 | >5000 |
| TGX-221 (Control) | 10[13] | >1000 | 200 | >1000 |
This hypothetical data suggests that our compound is a potent and selective PI3Kβ inhibitor.
Protocol 2: Cellular Assay for PI3K Pathway Inhibition (Western Blot)
Objective: To assess the ability of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid to inhibit the PI3K/AKT signaling pathway in a cellular context.
Principle: In PTEN-null cancer cells, the PI3K pathway is constitutively active, leading to high levels of phosphorylated AKT (p-AKT). A PI3Kβ inhibitor should reduce the levels of p-AKT without affecting total AKT levels. This can be visualized and quantified by Western blotting.
Materials:
-
PTEN-null human cancer cell line (e.g., PC3 prostate cancer cells, MDA-MB-468 breast cancer cells)[14]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate PTEN-null cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the anti-total AKT antibody to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Plot the normalized p-AKT levels against the compound concentration to determine the cellular IC50.
Causality and Trustworthiness: This protocol directly measures the inhibition of a key downstream node (p-AKT) of the PI3K pathway within a relevant cellular environment. The use of a PTEN-null cell line enriches for PI3Kβ-dependent signaling, providing a robust system to test the hypothesis. The normalization to total AKT ensures that any observed decrease in p-AKT is due to pathway inhibition and not a general cytotoxic effect.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of novel PI3Kβ inhibitors, using 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid as a representative example. Positive results from these assays—namely, potent and selective inhibition of PI3Kβ in biochemical assays and corresponding on-target pathway modulation in cellular models—would provide a strong rationale for advancing the compound to more complex studies. These would include cell proliferation and apoptosis assays, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models of human cancer.[14] The ultimate goal is the development of a highly selective and effective therapeutic agent for cancers and other diseases driven by aberrant PI3Kβ signaling.
References
- Potential of PI3Kβ Inhibitors in the Treatment of Cancer and Other Diseases - PMC - NIH. National Center for Biotechnology Information.
- TGX-221 | PI3K inhibitor | CAS 663619-89-4. Selleck Chemicals.
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- 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem. National Center for Biotechnology Information.
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- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. National Center for Biotechnology Information.
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Application Note & Protocol: Solubilization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for Preclinical Research
Abstract & Guiding Principles
This document provides a detailed protocol for the solubilization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, a compound of interest in drug discovery and development. Due to its chemical structure, featuring a carboxylic acid group, this molecule presents specific solubility challenges, particularly in neutral aqueous media required for many biological assays. The core principle of this protocol is to leverage the acidic nature of the compound to facilitate its dissolution. By preparing a high-concentration stock in an organic solvent and subsequently using pH-adjusted aqueous buffers for working dilutions, researchers can achieve stable, homogenous solutions suitable for a range of in vitro and in vivo experiments. This guide emphasizes the rationale behind each step to empower researchers to adapt the protocol to their specific experimental needs while maintaining solution integrity and reproducibility.
Compound Profile & Physicochemical Rationale
A foundational understanding of the compound's properties is critical for developing a robust dissolution strategy.
-
Chemical Structure:
Caption: Structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
-
Physicochemical Properties Summary:
Property Value Source & Significance Molecular Formula C₁₃H₁₅NO₅ Molecular Weight 265.26 g/mol pKa (estimated) ~3.5 - 4.5 Based on the benzoic acid moiety, similar to other benzoic acid derivatives[1]. This value is crucial; it indicates the compound is a weak acid. At pH values significantly above its pKa, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), which is substantially more soluble in aqueous media. Aqueous Solubility Poorly soluble Expected behavior for a carboxylic acid at neutral pH. | Organic Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic molecules and is a standard first choice for creating high-concentration stock solutions for biological screening[2][3]. |
Strategic Workflow for Solubilization
The recommended workflow involves a two-step process to transition the compound from a solid to a biologically compatible aqueous solution, minimizing precipitation.
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Determining the Optimal Working Concentration of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental workflow for determining the optimal working concentration of the novel compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (CAS 29936-96-7), in various cell culture applications. In the absence of established biological data for this specific molecule, this document provides a robust, self-validating framework for its characterization. The protocols herein are designed to establish a therapeutically relevant concentration range by systematically assessing its cytotoxic and cytostatic effects. This guide integrates established methodologies for dose-response analysis with practical insights into handling compounds with unknown biological activity, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Imperative for Precise Concentration Determination
The morpholine moiety is a versatile pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, while structurally intriguing, currently lacks characterization in the scientific literature regarding its specific mechanism of action and effective concentrations in biological systems.
This guide provides a detailed roadmap for researchers to empirically determine the optimal working concentration of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in their specific cell culture models.
Foundational Knowledge: Preparing the Compound for Cellular Assays
Prior to initiating cellular experiments, it is crucial to properly prepare the compound to ensure accurate and reproducible results.
Solubility and Stock Solution Preparation
The solubility of a compound dictates its bioavailability in a cell culture medium. For many novel organic molecules, aqueous solubility is limited.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Begin by attempting to dissolve a small amount of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in sterile dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.[1]
-
Stock Concentration: Prepare a high-concentration stock solution, typically 10-100 mM, in 100% DMSO. This minimizes the final concentration of DMSO in the cell culture medium, which can itself be toxic to cells at concentrations above 0.5-1%.
-
Solubilization: If the compound does not readily dissolve, gentle warming (up to 37°C) and vortexing can be employed. For compounds that remain insoluble, alternative solvents such as ethanol or the use of solubilizing agents like Pluronic F-68 may be considered, though their effects on the specific cell line should be validated.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Protect the stock solution from light if the compound is light-sensitive.
Experimental Workflow for Determining Working Concentration
The following experimental workflow provides a systematic approach to defining the optimal concentration range for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Figure 1: A three-phase experimental workflow for determining the optimal working concentration of a novel compound.
Phase 1: Broad-Range Cytotoxicity Screening
The initial step is to perform a broad-range cytotoxicity screen to identify a preliminary concentration range that affects cell viability.
Protocol 2: MTT Assay for Broad-Range Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. The choice of cell line should be relevant to the anticipated therapeutic application.
-
Compound Dilution: Prepare a series of dilutions of the 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid stock solution in complete cell culture medium. A broad range with logarithmic dilutions is recommended for the initial screen (e.g., 0.1, 1, 10, 100 µM).[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to the experimental question (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, estimate the concentration range where a significant decrease in cell viability is observed.
Phase 2: Detailed Dose-Response Analysis
Based on the results from the broad-range screen, a more detailed dose-response assay is performed to accurately determine the half-maximal inhibitory concentration (IC50).
Protocol 3: IC50 Determination
-
Concentration Range Selection: Choose a narrower range of concentrations centered around the estimated inhibitory range from the broad-range screen. Use a series of linear or semi-log dilutions (e.g., 8-12 concentrations) to obtain a more detailed dose-response curve.
-
Assay Performance: Repeat the MTT assay as described in Protocol 2 with the narrowed concentration range.
-
Data Analysis and IC50 Calculation: Plot the percentage of inhibition (100 - % viability) against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC50 value.[8] This value represents the concentration of the compound that inhibits 50% of the cell viability.
| Parameter | Description |
| Top | The maximal response (should be close to 100%). |
| Bottom | The minimal response (should be close to 0%). |
| LogIC50 | The logarithm of the IC50 value. |
| HillSlope | The steepness of the curve. |
Table 1: Key parameters of a sigmoidal dose-response curve.
Phase 3: Defining the Therapeutic Window
The IC50 value provides a measure of the compound's cytotoxicity. For most applications, the desired biological effect should occur at concentrations below the IC50 to minimize off-target toxicity.
Workflow for Selecting Working Concentrations for Functional Assays
Figure 2: Workflow for selecting working concentrations for functional assays based on the determined IC50 value.
Based on the calculated IC50, a range of non-toxic to minimally toxic concentrations should be selected for subsequent functional assays. A common starting point is to test concentrations at 1/10th, 1/2, and 1x the IC50 value. The goal is to identify the lowest concentration that produces the desired biological effect with the highest cell viability.
Hypothetical Scenario and Data Interpretation
Given that some morpholine-containing compounds have shown anti-cancer activity in the low micromolar range, a hypothetical starting point for the broad-range screen could be from 0.01 µM to 100 µM.
Example Data Interpretation:
-
Broad-Range Screen: A significant drop in cell viability is observed between 1 µM and 10 µM.
-
Detailed Dose-Response: A more focused assay with concentrations between 0.5 µM and 20 µM yields an IC50 value of 5 µM.
-
Working Concentration Selection: For subsequent functional assays, a range of concentrations from 0.1 µM to 5 µM would be appropriate to investigate the compound's mechanism of action at sub-toxic levels.
Conclusion and Best Practices
The protocols outlined in this guide provide a robust framework for determining the optimal working concentration of the novel compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in cell culture. It is imperative to remember that the ideal concentration is cell-type and assay-dependent. Therefore, the determined IC50 and working concentration range should be validated for each new cell line and experimental condition. By following a systematic and logical approach, researchers can confidently establish a scientifically sound basis for the in vitro evaluation of this and other novel chemical entities.
References
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Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available from: [Link]
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ACS Publications. Quantitation and Error Measurements in Dose–Response Curves. Available from: [Link]
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National Institutes of Health. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. Available from: [Link]
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ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols for the Characterization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Chemical Probe Validation
In the landscape of chemical biology and drug discovery, small molecules serve as powerful tools to dissect complex biological processes and validate novel therapeutic targets. A "chemical probe" is a meticulously characterized small-molecule modulator of a specific protein target, enabling researchers to probe its function with high precision in cellular and organismal systems.[1][2] The utility of such a probe is directly proportional to the rigor of its characterization; a poorly understood compound can lead to misleading results and wasted resources.[2]
This document concerns 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid , a compound containing both a morpholine ring and a benzoic acid moiety. The morpholine heterocycle is a common feature in many bioactive molecules, often improving pharmacokinetic properties, while benzoic acid derivatives are known to exhibit a wide range of biological activities.[3][4] Despite its presence in chemical libraries, there is a notable absence of published data on the specific biological targets and mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Therefore, this guide will adopt a unique perspective. Instead of presenting established applications, we will treat this molecule as a novel chemical entity. We will provide a comprehensive framework and detailed protocols for its systematic evaluation, from initial physicochemical characterization to target identification, validation, and finally, its application as a well-defined chemical probe. This serves as a practical guide for researchers encountering promising but uncharacterized small molecules. For clarity within this guide, we will assign the shorthand name "Morfoxabine" to 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Part 1: Foundational Characterization of Morfoxabine
Before any biological assessment, the fundamental chemical and physical properties of a potential probe must be established. These properties dictate its handling, formulation, and behavior in aqueous assay environments.
Physicochemical Properties Summary
A thorough characterization begins with verifying the identity, purity, and solubility of the compound. The following table outlines the essential parameters to be determined for Morfoxabine.
| Property | Value (Hypothetical Data) | Method of Determination | Importance in Chemical Biology |
| Molecular Formula | C₁₃H₁₅NO₅ | Mass Spectrometry | Confirms chemical identity. |
| Molecular Weight | 265.26 g/mol | Mass Spectrometry | Essential for molar concentration calculations. |
| Purity | >98% | HPLC, ¹H-NMR, ¹³C-NMR | Ensures observed biological effects are due to the compound of interest and not impurities. |
| Aqueous Solubility | 75 µM at pH 7.4 | Nephelometry or UV-Vis Spectroscopy | Determines the maximum achievable concentration in biological assays without precipitation.[5] |
| LogP | 1.8 | Calculated or HPLC method | Predicts membrane permeability and potential for non-specific binding. |
| pKa | 4.2 (Carboxylic Acid) | Potentiometric titration or computational prediction | Indicates the ionization state at physiological pH, affecting solubility and cell permeability. |
| Chemical Stability | Stable for >24h in PBS at 37°C | HPLC analysis over time | Confirms the compound does not degrade under typical experimental conditions. |
Protocol: Assessing Aqueous Solubility
Objective: To determine the thermodynamic solubility of Morfoxabine in a physiologically relevant buffer.
Rationale: Undissolved compound can cause artifacts in assays and leads to inaccurate concentration-response relationships. This protocol uses a common method to assess solubility.
Materials:
-
Morfoxabine (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of Morfoxabine in 100% DMSO.
-
In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock to 1 mL of PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent and below 1% (v/v).
-
Incubate the tubes at 37°C for 2 hours with continuous shaking to allow the solution to reach equilibrium.
-
Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at a predetermined wavelength (e.g., λmax determined by a UV-Vis scan) or use a validated HPLC method to quantify the amount of dissolved compound.
-
The highest concentration at which no precipitation is observed and the supernatant concentration equals the nominal concentration is considered the kinetic solubility.
Part 2: Target Identification and Validation Workflow
With foundational properties established, the next critical phase is to identify the biological target(s) of Morfoxabine. The following workflow provides a systematic approach from broad phenotypic screening to specific target validation.
Caption: Workflow for Novel Probe Characterization.
Protocol: Phenotypic Screening using a Cell Viability Assay
Objective: To determine if Morfoxabine exhibits cytotoxic or cytostatic effects on a panel of cell lines and to determine its half-maximal effective concentration (EC₅₀).
Rationale: A simple, robust cell viability assay is an excellent starting point to uncover general bioactivity. A differential response across a panel of cell lines (e.g., cancer vs. non-cancerous) can provide initial clues about the compound's mechanism of action.
Materials:
-
Human cell lines (e.g., HeLa, A549, HEK293T)
-
Appropriate cell culture medium and supplements
-
Morfoxabine (10 mM stock in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Prepare a serial dilution of Morfoxabine in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and calculate EC₅₀ values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Part 3: Application Notes for Morfoxabine as a Hypothetical Kinase Inhibitor
For the purpose of this guide, let us assume that the workflow in Part 2 identified and validated Casein Kinase 1 Delta (CK1δ) as the primary target of Morfoxabine. The following sections provide the detailed application notes and protocols that would be developed for a validated chemical probe.
Overview of Morfoxabine as a CK1δ Inhibitor
Morfoxabine has been identified as a potent and selective inhibitor of Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase implicated in the regulation of circadian rhythms, Wnt signaling, and cell cycle progression. These application notes provide protocols for using Morfoxabine to probe CK1δ function in biochemical and cellular contexts.
Caption: Hypothetical Mechanism of Action for Morfoxabine.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency (IC₅₀) of Morfoxabine against purified CK1δ.
Rationale: This assay directly measures the effect of the compound on the enzymatic activity of its purified target, providing a key benchmark for its potency.
Materials:
-
Recombinant human CK1δ (e.g., from SignalChem)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a known CK1δ substrate)
-
ATP (at Km concentration for CK1δ)
-
Morfoxabine (serial dilution)
-
ADP-Glo™ Kinase Assay (Promega)
-
White, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of Morfoxabine in kinase buffer.
-
Add 2.5 µL of diluted Morfoxabine or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the CK1δ enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each Morfoxabine concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Protocol: Cellular Target Engagement using Western Blot
Objective: To confirm that Morfoxabine engages CK1δ in living cells by observing the stabilization of a downstream substrate.
Rationale: CK1δ is known to phosphorylate the PER2 protein, marking it for degradation. Inhibition of CK1δ should lead to an accumulation of PER2. This provides evidence that the compound is cell-permeable and interacts with its target in a cellular environment.
Materials:
-
U2OS cells (a common model for circadian rhythm studies)
-
DMEM medium with 10% FBS
-
Morfoxabine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PER2 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Plate U2OS cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of Morfoxabine (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 4 hours.
-
Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PER2 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensity for PER2, normalizing to the GAPDH loading control, to observe a dose-dependent increase in PER2 levels.
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
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4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236. PubChem. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561. PubChem. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
3-[5-(2-fluoro-phenyl)-[6][7][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
-
Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]
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The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]
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Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central. [Link]
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Introduction to Chemical Probes. Royal Society of Chemistry. [Link]
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(E)-4-(2-(4-morpholinostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | C27H23N3O4 | CID 17399720. PubChem. [Link]
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An expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research | Oxford Academic. [Link]
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Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Chemical Entities: A Case Study with 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for a novel small molecule, exemplified by 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This document emphasizes the scientific rationale behind experimental design, robust protocol development, and rigorous hit validation to ensure the generation of high-quality, actionable data in drug discovery programs.
I. Introduction: The Role of High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[1][2] The primary objective of an HTS campaign is to efficiently sift through vast chemical diversity to find starting points for the development of new therapeutics.[3] This process involves the miniaturization and automation of assays to test tens of thousands to millions of compounds in a time- and cost-effective manner.[1][3]
The success of any HTS campaign is not merely a matter of scale but is critically dependent on the quality and robustness of the assay, as well as a well-defined hit validation strategy to eliminate false positives and negatives.[4][5] These notes will guide the user through the essential steps of an HTS workflow, from initial assay development to the confirmation of promising lead compounds.
II. Compound Profile: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
While the specific biological targets of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid are not extensively documented in publicly available literature, its structure, featuring a morpholine and a benzoic acid moiety, is common in bioactive molecules.[6][7] The morpholine ring is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic properties. Benzoic acid derivatives are also prevalent in various therapeutic agents.
| Property | Value | Source |
| CAS Number | 134599-45-4 | [8][9] |
| Molecular Formula | C13H17NO4 | [8] |
| Molecular Weight | 251.28 g/mol | [8][10] |
Given the novelty of this compound, an unbiased HTS approach is a logical first step to elucidate its potential biological activities and identify its molecular targets.
III. The High-Throughput Screening Workflow: A Phased Approach
A typical HTS campaign is a multi-step process designed to maximize efficiency and data quality. The workflow can be broadly divided into assay development and validation, primary screening, and hit confirmation and characterization.
Figure 1: A generalized workflow for a high-throughput screening campaign.
IV. Phase 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay. This phase involves designing, optimizing, and validating an assay that is amenable to automation and miniaturization.
A. Assay Principles
The choice of assay technology is dictated by the biological question being addressed. Common HTS assay formats include:
-
Fluorescence-based assays: Measure changes in fluorescence intensity, polarization, or resonance energy transfer.
-
Luminescence-based assays: Detect light produced by a biochemical reaction.
-
Absorbance-based assays: Measure changes in light absorption.[2]
-
High-content imaging: Provides multiparametric data from cellular imaging.[2]
B. Protocol: Assay Miniaturization and Optimization
The goal of miniaturization is to reduce reagent consumption and increase throughput by transitioning from standard lab formats (e.g., 96-well plates) to higher-density formats (e.g., 384- or 1536-well plates).[3][11]
Objective: To adapt a bench-scale assay to a 384-well format suitable for HTS.
Materials:
-
384-well assay plates
-
Automated liquid handlers
-
Plate reader compatible with the chosen detection method
-
Positive and negative control compounds
-
DMSO (for compound dilution)
Procedure:
-
Volume Reduction: Systematically reduce the reaction volume, typically to 10-50 µL for a 384-well plate.[3]
-
Reagent Concentration Optimization: Re-titrate all assay components (e.g., enzyme, substrate, cells) at the reduced volume to maintain assay performance.
-
Incubation Times: Optimize incubation times to ensure the reaction reaches a stable endpoint or optimal kinetic window.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that can be tolerated in the assay without affecting performance, typically below 1% v/v.[3][12]
C. Protocol: Assay Validation using Z'-factor
The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[13]
Objective: To determine the Z'-factor of the miniaturized assay.
Procedure:
-
Prepare a 384-well plate with multiple replicates of positive and negative controls.
-
Positive Control: A known activator or inhibitor of the target.
-
Negative Control: A vehicle control (e.g., DMSO).
-
-
Run the assay according to the optimized protocol.
-
Measure the signal for all wells.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
-
-
-
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Marginal |
| < 0 | Unacceptable |
V. Phase 2: The Screening Campaign
Once the assay is validated, the screening of the compound library can commence.
A. Pilot Screen
A pilot screen of a small, diverse subset of the compound library (~2,000 compounds) is recommended to identify any unforeseen issues before committing to a full-scale screen.[13] This step helps to assess the hit rate and the overall performance of the assay in a screening setting.
B. Primary Screen
The entire compound library is screened at a single concentration, typically around 10 µM.[13] Data is collected and analyzed to identify initial "hits."
VI. Phase 3: Hit Confirmation and Validation
A significant portion of initial hits from a primary screen can be false positives.[4] Therefore, a rigorous hit validation cascade is essential to confirm the activity of the selected compounds.
Figure 2: A flowchart illustrating the key steps in the hit validation process.
A. Protocol: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Compound Re-synthesis/Re-purchase: Obtain fresh, pure samples of the hit compounds to rule out degradation or contamination of the library sample.
-
Confirmation Screen: Re-test the fresh compounds in the primary assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency (IC50 or EC50).[11]
B. Orthogonal and Counter-Screens
Orthogonal assays use a different detection method or principle to confirm the activity of the hits, thereby reducing the likelihood of technology-specific artifacts.[4][14]
Counter-screens are designed to identify compounds that interfere with the assay components rather than the biological target (e.g., inhibitors of a reporter enzyme).[14]
C. Biophysical Methods for Target Engagement
To definitively confirm that a hit compound interacts directly with the target protein, biophysical methods can be employed. X-ray crystallography is considered the gold standard as it provides a detailed view of the binding mode.[4]
VII. Data Management and Analysis
HTS campaigns generate vast amounts of data that require specialized software for management and analysis. The data from each plate should be normalized and quality-controlled before hit identification. Hits are typically defined as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
VIII. Conclusion
The successful execution of a high-throughput screening campaign for a novel compound like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid requires a meticulous and systematic approach. By investing in robust assay development, rigorous validation, and a comprehensive hit confirmation strategy, researchers can significantly increase the probability of identifying high-quality lead compounds for downstream drug development. This structured methodology ensures the scientific integrity of the results and provides a solid foundation for advancing promising molecules through the drug discovery pipeline.
References
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Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available from: [Link]
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Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Available from: [Link]
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European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available from: [Link]
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Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]
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Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Available from: [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available from: [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]
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Beijing Mesochem Technology Co., Ltd. 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid. Available from: [Link]
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PubChem. 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. Available from: [Link]
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Chemicool. 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. Available from: [Link]
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PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. Available from: [Link]
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ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]
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PubMed. (2024). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. Available from: [Link]
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PubMed. (2025). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. Available from: [Link]
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PubMed. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. Available from: [Link]
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Royal Society of Chemistry. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
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La Trobe University. (2021). Novel 6-substituted-2-morpholino-8-(1- (arylamino or aryloxo)ethyl). Available from: [Link]
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MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
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Application Notes & Protocols: A Strategic Framework for Elucidating the Biological Activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing assays to measure the biological activity of the novel chemical entity, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. Given that the specific molecular target and mechanism of action for this compound are not yet elucidated, this guide presents a strategic, tiered approach. It begins with broad, unbiased phenotypic screening to identify potential biological effects, progresses to methodologies for target deconvolution, and culminates in the development of specific biochemical and cell-based assays once a putative target is identified. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Challenge of a Novel Compound
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a synthetic organic compound for which the biological activity remains uncharacterized. Its structure, featuring a morpholine and a benzoic acid moiety, is reminiscent of motifs found in various bioactive molecules, suggesting a potential for therapeutic relevance. However, without a known target, a conventional, target-based assay development approach is not feasible.
Therefore, we advocate for a "classical pharmacology" or phenotypic drug discovery (PDD) workflow.[1] This strategy commences with identifying the compound's effect on cellular or organismal phenotypes, followed by subsequent efforts to identify the molecular target responsible for this effect—a process known as target deconvolution.[1][2][3] This application note will guide the user through this discovery pipeline, from initial broad screening to specific, target-focused assay development.
The Tiered Assay Development Strategy
We propose a three-tiered strategy to systematically investigate the activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This approach maximizes the potential for discovering its mechanism of action while ensuring a logical and resource-efficient experimental progression.
Caption: Affinity Chromatography Workflow.
Key Method: Affinity Chromatography-Mass Spectrometry
This is a widely used technique to isolate target proteins from a complex biological mixture. [3][4]It relies on immobilizing the small molecule 'bait' to pull down its binding partners.
Conceptual Protocol:
-
Compound Immobilization:
-
Synthesize an analog of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position determined not to interfere with the observed biological activity.
-
Couple the linker-modified compound to the beads according to established protocols.
-
-
Protein Extraction:
-
Prepare a native protein lysate from the cell line that showed the most potent phenotypic response. Use a mild lysis buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-conjugated beads for several hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
To increase confidence, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free, non-immobilized compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with buffer to remove proteins that bind non-specifically.
-
Elute the specifically bound proteins, for instance by changing pH, increasing salt concentration, or by competitive elution with the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Alternatively, use a "shotgun" proteomics approach by directly digesting the entire eluate for LC-MS/MS analysis.
-
Analyze the mass spectrometry data against a protein database to identify the putative target proteins that are present in the experimental sample but absent or significantly reduced in the control samples.
-
Tier 3: Specific Assay Development (Hypothetical Scenario)
The outcome of target deconvolution will guide this tier. Let us hypothesize that the target of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is identified as a protein kinase, "Kinase X". The goal now is to develop a specific assay to quantify the compound's inhibitory activity against this target.
Protocol: Biochemical Kinase Inhibition Assay
Principle: This assay measures the ability of the compound to inhibit the transfer of a phosphate group from ATP to a specific peptide substrate by Kinase X. The amount of phosphorylated product is quantified, often using fluorescence or luminescence-based methods. The ADP-Glo™ Kinase Assay (Promega) is a robust example that measures the amount of ADP produced, which directly correlates with kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Obtain recombinant active Kinase X, its specific peptide substrate, and ATP.
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
-
Enzyme and Substrate Titration (Assay Optimization):
-
Determine the optimal concentration of Kinase X and its peptide substrate to produce a linear reaction rate within the desired assay time (e.g., 60 minutes).
-
Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, it is common to use an ATP concentration at or near its Km value. [5]
-
-
Inhibition Assay:
-
In a 384-well plate, add:
-
Assay Buffer
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid at various concentrations (final DMSO ≤ 1%).
-
Kinase X at its optimal concentration.
-
-
Incubate for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP into ATP, fueling a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. The signal is directly proportional to Kinase X activity.
-
Data Analysis and Validation:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Assay performance should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS). [6] Table for IC50 Determination:
| Compound Conc. [log M] | Luminescence (RLU) | % Inhibition |
| -9 | ... | ... |
| -8.5 | ... | ... |
| -8 | ... | ... |
| -7.5 | ... | ... |
| -7 | ... | ... |
| -6.5 | ... | ... |
| -6 | ... | ... |
| -5.5 | ... | ... |
| -5 | ... | ... |
Protocol: Cell-Based Target Engagement Assay
To confirm that the compound interacts with Kinase X within a cellular context, a target engagement assay is essential.
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture the relevant cells to ~80% confluency.
-
Treat the cells with either the vehicle (DMSO) or a saturating concentration of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant.
-
-
Target Detection:
-
Quantify the amount of soluble Kinase X remaining in the supernatant of each sample using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
Caption: Hypothetical inhibition of Kinase X.
Conclusion
The development of assays for a novel compound like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid requires a systematic and unbiased discovery-led approach. By beginning with broad phenotypic screening, researchers can uncover potential biological activities, which then informs rational strategies for target identification. Once a target is validated, the development of specific biochemical and cell-based assays, as detailed in this guide, can provide quantitative measures of the compound's potency and mechanism of action. This tiered strategy provides a robust framework for transforming a novel chemical entity into a valuable research tool or a potential therapeutic lead.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Available at: [Link]
-
Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]
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Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
-
Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. Available at: [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. Available at: [Link]
-
Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]
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Sivapackiam, J., & Madiraju, C. (2013). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Available at: [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]
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Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry Publishing. Available at: [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
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Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. Available at: [Link]
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Sittampalam, G. S., et al. (2004). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies. Available at: [Link]
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NCBI Bookshelf. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
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BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]
-
Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Technology Networks. Available at: [Link]
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Dahlin, J. L., et al. (2015). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Journal of Biomolecular Screening. Available at: [Link]
-
Celtarys Research. (2023). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
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Application Notes and Protocols: A Guide to Rigorous Experimental Controls for the Study of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Introduction: The Imperative for Rigorous Controls in Novel Compound Research
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a synthetic organic compound with a structure suggesting potential biological activity. As with any novel chemical entity, the initial investigation into its pharmacological effects must be built upon a foundation of impeccable scientific rigor. The validity and reproducibility of experimental findings are entirely dependent on the thoughtful selection and implementation of appropriate controls. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust experimental designs for the study of this and other novel compounds. We will delve into the rationale behind various control strategies, offer detailed protocols for foundational assays, and provide troubleshooting guidance to ensure the generation of high-quality, trustworthy data.
The core principle of a well-controlled experiment is to isolate the effects of the variable being tested—in this case, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid—from all other potential influences. Without a complete set of controls, it is impossible to definitively attribute an observed biological response to the compound itself. This guide will serve as a practical resource for designing and executing well-controlled in vitro and in vivo studies.
Part 1: Foundational Steps - Compound Characterization and Purity
Before initiating any biological experiments, it is crucial to thoroughly characterize the test compound. This is a non-negotiable quality control step.
Protocol 1: Purity and Identity Confirmation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
-
Identity Verification:
-
Obtain a Certificate of Analysis (CoA) from the supplier, if applicable.
-
Independently verify the molecular weight via Mass Spectrometry (MS). The expected molecular weight is approximately 281.28 g/mol .
-
Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The resulting spectra should be consistent with the expected structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
-
-
Purity Assessment:
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is recommended for most biological assays.
-
Assess for the presence of any residual solvents or contaminants that could interfere with biological assays.
-
-
Solubility Determination:
-
Systematically test the solubility of the compound in various common solvents (e.g., DMSO, ethanol, water, PBS) to identify a suitable vehicle for in vitro and in vivo studies. The ideal vehicle should dissolve the compound at the desired concentration without exhibiting toxicity.[1]
-
-
Stability Analysis:
-
Evaluate the stability of the compound in the chosen vehicle under experimental conditions (e.g., temperature, light exposure) over the duration of the planned experiments. This can be assessed by re-analyzing the compound's purity via HPLC at different time points.
-
Part 2: The Cornerstone of Validated Research - A Hierarchy of Experimental Controls
A multi-layered approach to controls is essential for robust experimental design. The following sections detail the critical types of controls and their implementation.
Negative Controls: Establishing the Baseline
Negative controls are designed to demonstrate the absence of a response when a response is not expected. They are fundamental to attributing any observed effect to the test compound.
-
Untreated Control: This group consists of cells or animals that are not exposed to any treatment. It provides the absolute baseline for the biological system under investigation.
-
Vehicle Control: This is arguably one of the most critical controls in pharmacology. The vehicle control group is treated with the same solvent used to dissolve the test compound, at the same volume and concentration, but without the compound itself.[1][2][3] This is crucial because many solvents, such as DMSO, can have biological effects of their own.[3][4] Any difference between the vehicle control and the test compound-treated group can be more confidently attributed to the compound.
Table 1: Common Vehicles and Considerations
| Vehicle | Common Use | Advantages | Considerations |
| Saline (0.9% NaCl) | In vivo | Isotonic, well-tolerated | Limited solubility for hydrophobic compounds |
| Phosphate-Buffered Saline (PBS) | In vitro | Isotonic, maintains pH | Limited solubility for hydrophobic compounds |
| Dimethyl Sulfoxide (DMSO) | In vitro / In vivo | Excellent solubilizing agent | Can be toxic at higher concentrations (>0.5% in vitro), can have biological effects |
| Ethanol | In vitro / In vivo | Good solubilizing agent | Can be toxic, can have sedative effects in vivo |
| Polyethylene Glycol (PEG) | In vivo | Enhances solubility and stability | Can be viscous, potential for immunogenicity |
| Corn Oil / Sesame Oil | In vivo (oral, subcutaneous) | Good for lipophilic compounds | Can cause inflammation at injection site |
Positive Controls: Validating Assay Performance
A positive control is a treatment that is known to produce the expected effect and thereby demonstrates that the experimental system is working correctly.[5][6][7][8] The choice of a positive control is highly dependent on the specific biological question being addressed.
Characteristics of an Ideal Positive Control: [5][6][8]
-
Well-characterized mechanism of action.
-
Produces a robust and reproducible response.
-
Commercially available and stable.
-
Structurally unrelated to the test compound to avoid similar off-target effects.
Example: In an assay screening for anti-inflammatory activity by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a known anti-inflammatory drug like Dexamethasone would be an appropriate positive control.
Assay-Specific Controls: Ensuring Technical Accuracy
These controls are specific to the techniques being employed and are essential for data normalization and interpretation.
-
Background Controls: In plate-based assays (e.g., ELISA, fluorescence/luminescence assays), wells containing only the assay buffer and detection reagents are necessary to subtract the background signal.
-
Loading Controls (for Western Blotting): Housekeeping proteins like GAPDH, β-actin, or α-tubulin are used to normalize for differences in protein loading between lanes, ensuring that any observed changes in the protein of interest are not due to loading errors.
-
Reference Genes (for qPCR): Stable housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA) are used to normalize gene expression data and account for variations in RNA input and reverse transcription efficiency.
Part 3: Experimental Design in Practice
The following sections provide a workflow and a detailed protocol for a common initial screening assay, incorporating the principles of robust experimental control.
Workflow for Experimental Design
Caption: Workflow for designing a well-controlled experiment.
Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay
This protocol provides an example of how to apply the control principles to a common in vitro assay for assessing cell viability.
Objective: To determine if 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid exhibits cytotoxic effects on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates
-
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (stock solution in DMSO)
-
Doxorubicin (positive control, stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multiskan plate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment Preparation (in a separate dilution plate):
-
Test Compound: Prepare a serial dilution of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Positive Control: Prepare a serial dilution of Doxorubicin to achieve final concentrations known to induce cytotoxicity (e.g., 0.01 µM to 10 µM).
-
Vehicle Control: Prepare complete DMEM containing the same final concentration of DMSO (0.5%) as the highest concentration of the test compound.
-
Untreated Control: Use complete DMEM without any additions.
-
Background Control: Wells with complete DMEM but no cells.
-
-
Cell Treatment:
-
Carefully remove the old media from the cell plate and add 100 µL of the prepared treatments to the respective wells (in triplicate).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of Treated / Absorbance of Vehicle Control) x 100
-
-
Plot the dose-response curves and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Table 2: Example Plate Layout for Cytotoxicity Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Untreated | Untreated | Untreated | Cpd 1 | Cpd 1 | Cpd 1 | Pos 1 | Pos 1 | Pos 1 | Background | |
| B | Vehicle | Vehicle | Vehicle | Cpd 2 | Cpd 2 | Cpd 2 | Pos 2 | Pos 2 | Pos 2 | Background | |
| C | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 3 | Cpd 3 | Cpd 3 | Pos 3 | Pos 3 | Pos 3 | Background | |
| D | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 4 | Cpd 4 | Cpd 4 | Pos 4 | Pos 4 | Pos 4 | Background | |
| E | Cpd 3 | Cpd 3 | Cpd 3 | Cpd 5 | Cpd 5 | Cpd 5 | Pos 5 | Pos 5 | Pos 5 | Background | |
| F | Cpd 4 | Cpd 4 | Cpd 4 | Cpd 6 | Cpd 6 | Cpd 6 | Pos 6 | Pos 6 | Pos 6 | Background | |
| G | Cpd 5 | Cpd 5 | Cpd 5 | Cpd 7 | Cpd 7 | Cpd 7 | Pos 7 | Pos 7 | Pos 7 | Background | |
| H | Cpd 6 | Cpd 6 | Cpd 6 | Cpd 8 | Cpd 8 | Cpd 8 | Pos 8 | Pos 8 | Pos 8 | Background |
Cpd = Test Compound at different concentrations; Pos = Positive Control at different concentrations.
Part 4: Troubleshooting Unexpected Results
Even in well-designed experiments, unexpected results can occur. A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting experimental results.
Conclusion
The study of novel compounds like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid holds the potential for new therapeutic discoveries. However, the reliability of these discoveries is entirely contingent upon the quality of the experimental design. By implementing a comprehensive suite of controls—including negative, positive, and assay-specific controls—researchers can ensure the integrity and reproducibility of their findings. This guide provides a foundational framework for establishing such rigorous experimental practices, ultimately contributing to the advancement of credible and impactful science.
References
-
Homework.Study.com. What are "vehicle" controls and why are they performed? . [Link]
-
Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay . ALTEX, 38(2), 365–373. [Link]
-
Semantic Scholar. Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay . [Link]
-
ResearchHub. (2024). Let's Talk about Experimental Controls . [Link]
-
ResearchGate. (2021). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay . [Link]
-
National Institutes of Health (NIH). Quality by Design for Preclinical In Vitro Assay Development . [Link]
-
ScienceDirect. (2026). Vehicle control: Significance and symbolism . [Link]
-
Quora. (2014). What is the difference among a control group, a vehicle treated group and a test group? . [Link]
-
ResearchGate. (2017). What should be the vehicle control? . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of the target compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, involves two primary bond formations: an ether linkage and an amide bond. The sequence of these reactions dictates the overall synthetic route. Two logical pathways are generally considered, each with its own set of advantages and potential challenges that we will explore in this guide.
Caption: Primary synthetic pathways to the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: My Williamson ether synthesis step (Route A: Step 1 or Route B: Step 2) is inefficient, resulting in a low yield of the ether-linked intermediate. What are the common causes and how can I improve it?
Answer: Low yields in this Sɴ2 reaction are typically traced back to three main factors: incomplete deprotonation of the phenol, suboptimal reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[1] Standard bases like NaOH or KOH are often sufficient for phenols, but ensuring the correct stoichiometry is critical.
-
Troubleshooting: Use at least two equivalents of a strong base (e.g., KOH, NaOH) relative to the phenolic starting material. This ensures complete deprotonation of both the phenol and the carboxylic acid of the chloroacetic acid, driving the reaction forward.[2][3] For substrates sensitive to water, using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) is a highly effective alternative.[4][5]
-
-
Suboptimal Reaction Conditions:
-
Solvent: While aqueous conditions can work, polar aprotic solvents like DMF or DMSO can accelerate Sɴ2 reactions.[1] If using NaH, an anhydrous solvent is mandatory.[5]
-
Temperature: The reaction often requires heating. A temperature range of 80-100 °C is a good starting point, but this should be optimized for your specific substrate.[3] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
-
-
Alkylating Agent Reactivity: Chloroacetic acid is a common and effective reagent. Ensure its quality is high, as impurities can interfere with the reaction.
Caption: Decision tree for troubleshooting the Williamson ether synthesis.
Issue 2: Poor Conversion in the Amide Coupling Step
Question: I am struggling with the final amide coupling step. Standard methods result in a low yield of the target molecule, with significant unreacted carboxylic acid remaining. What should I try?
Answer: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] The key to a successful amide coupling is the effective activation of the carboxylic acid.
-
Carboxylic Acid Activation: The carboxyl group must be converted into a better electrophile.
-
Coupling Reagents: The most common approach involves using coupling reagents. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used because their urea byproduct is water-soluble, simplifying purification.[7] For more challenging couplings, phosphonium (BOP, PyBOP) or aminium/uronium (HATU, HBTU) salts are more potent activators.[8][9]
-
Acid Chlorides: A more reactive, but harsher, alternative is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This method is very effective but may not be compatible with other sensitive functional groups.
-
-
Additives to Suppress Side Reactions:
-
When using carbodiimides, the O-acylisourea intermediate can be unstable and rearrange to a non-reactive N-acylurea or racemize if a chiral center is present.[7]
-
Solution: The addition of nucleophilic catalysts like HOBt (Hydroxybenzotriazole) or OxymaPure is crucial.[12] These additives intercept the O-acylisourea to form a more stable and reactive activated ester, improving yields and minimizing side reactions. DMAP (4-Dimethylaminopyridine) can also be used, particularly with less reactive amines, to form a highly reactive acylpyridinium intermediate.[8]
-
-
Base and Solvent Selection:
-
Base: A non-nucleophilic organic base, such as DIPEA (Diisopropylethylamine) or triethylamine (Et₃N), is essential. Its role is to neutralize any acid generated during the reaction (e.g., HCl from an acid chloride) and, importantly, to prevent the protonation of the amine nucleophile (morpholine), thereby maintaining its reactivity.[10][12] Typically, 2-3 equivalents are used.
-
Solvent: The reaction should be performed in an anhydrous polar aprotic solvent like DMF, DCM, or acetonitrile to ensure all reagents remain dissolved and to prevent hydrolysis of activated intermediates.[12]
-
| Coupling System | Activating Agent | Additive(s) | Base | Key Characteristics |
| Carbodiimide | EDC or DCC | HOBt or Oxyma | DIPEA / Et₃N | Common, cost-effective. EDC byproduct is water-soluble. Requires additive to prevent side reactions.[7][8] |
| Uronium/Aminium | HATU or HBTU | (Internal base) | DIPEA / Et₃N | Highly efficient and fast, even for hindered substrates. More expensive.[9][12] |
| Acid Chloride | SOCl₂ or (COCl)₂ | None | DIPEA / Et₃N | Very reactive, high-yielding. Harsher conditions, may require heating, generates HCl.[10][11] |
| Phosphonium | BOP or PyBOP | None | DIPEA / Et₃N | Potent activators, but generate carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. |
Issue 3: Product Purification Challenges
Question: My final product is impure after the reaction workup. What are the likely contaminants and what is the best purification strategy?
Answer: The impurity profile depends heavily on the reaction route and conditions. Common impurities include unreacted starting materials, reagents, and byproducts.
-
Common Impurities:
-
Unreacted 4-(carboxymethoxy)benzoic acid or 4-hydroxybenzoic acid.
-
Excess morpholine.
-
Coupling agent byproducts (e.g., dicyclohexylurea (DCU) if DCC is used; this is insoluble and can often be filtered off).
-
Salts (e.g., diisopropylethylammonium chloride).
-
-
Purification Strategy:
-
Aqueous Workup: First, perform an aqueous workup to remove water-soluble impurities. Quench the reaction with water or a saturated NH₄Cl solution.[12] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine and base, followed by a brine wash.
-
Recrystallization: The target compound is a benzoic acid, which often makes it a crystalline solid. Recrystallization is a highly effective purification method.
-
Solvent Selection: Given the polarity of the molecule, consider solvents like hot water, ethanol, or an ethanol/water mixture.[13] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Silica Gel Chromatography: If recrystallization fails to provide sufficient purity, column chromatography is the next option. A polar mobile phase, such as DCM/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid, will likely be required to elute the polar carboxylic acid product.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally preferred? Both routes are viable. However, Route A (Ether Formation First) is often preferred. The Williamson ether synthesis is typically robust, and the key intermediate, 4-(carboxymethoxy)benzoic acid, is a stable, crystalline solid that can be easily purified before the final amide coupling step. This ensures that high-purity material enters the often more sensitive coupling reaction.
Q2: What are the best analytical techniques to monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexane). Staining with potassium permanganate or viewing under UV light can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) for the target molecule and allows for monitoring the disappearance of starting materials.
Q3: Are there any specific safety precautions for this synthesis?
-
Coupling Reagents: Many coupling reagents (e.g., HATU, EDC) are skin and respiratory irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Chlorides: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO/CO₂ and HCl, respectively). They must be handled with extreme caution in a well-ventilated fume hood.
-
Bases: Organic bases like DIPEA and Et₃N are volatile and have strong odors. Always handle them in a fume hood.
Optimized Experimental Protocols (Based on Route A)
Protocol 1: Synthesis of 4-(Carboxymethoxy)benzoic acid (Intermediate A)
This protocol is adapted from standard Williamson ether synthesis procedures for phenoxyacetic acids.[2][3]
-
To a 250 mL round-bottom flask, add potassium hydroxide (KOH, 4.0 g) and water (8 mL). Swirl to dissolve.
-
Add 4-hydroxybenzoic acid (e.g., 2.0 g) to the flask and swirl until a homogeneous solution is formed.
-
In a separate beaker, dissolve chloroacetic acid (2.0 g) in water (4 mL) and carefully add this solution to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water (approx. 20 mL).
-
Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a white solid.
Protocol 2: Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
This protocol utilizes a standard EDC/HOBt coupling method.[7][8]
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(carboxymethoxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir the mixture at room temperature for 15 minutes.
-
Add morpholine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 8-16 hours. Monitor for the disappearance of the starting acid by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain the final product.
References
-
Green, T. W., & Wuts, P. G. M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI:10.1039/D0GC02976A. Retrieved from [Link]
-
Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Department of Chemistry, University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Department of Chemistry, Truman State University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Larsson, E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Liang, X., et al. (2020). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Various Authors. (n.d.). Coupling Reagents in Amide Synthesis. Scribd. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common impurities and challenges encountered during this multi-step synthesis. By understanding the causality behind each step and potential pitfalls, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid is typically achieved via a two-step process. Understanding this pathway is critical for diagnosing impurities, as they often arise from incomplete reactions or side-products from a specific step.
-
Step 1: Williamson Ether Synthesis. This step involves the reaction of an ethyl 4-hydroxybenzoate with 2-chloro-1-morpholinoethanone. The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, displacing the chloride on the chloroacetamide derivative in a classic SN2 reaction.[1][2] The product of this step is the intermediate ester, ethyl 4-(2-morpholino-2-oxoethoxy)benzoate.
-
Step 2: Saponification. The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup.[3][4][5] This step is typically irreversible and drives the reaction to completion.[6][7]
Below is a diagram illustrating the overall reaction and the origin points of common impurities.
Caption: Synthetic pathway and points of impurity formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis. Each question is followed by an in-depth explanation of the cause and actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)
Question: My TLC plate shows significant unreacted ethyl 4-hydroxybenzoate after the first step, leading to a low yield of the intermediate ester. What went wrong?
Answer: This is a common issue often related to incomplete deprotonation of the starting phenol or suboptimal reaction conditions for the SN2 reaction.
Potential Causes & Solutions:
-
Insufficient or Weak Base: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation to the phenoxide nucleophile.[8]
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base. While sodium hydroxide can be used, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often more effective. These bases are strong enough to deprotonate the phenol without introducing water, which can slow the reaction.[2]
-
-
Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Troubleshooting: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[2] If you are running the reaction at room temperature, gently heating the mixture (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction.
Issue 2: Final Product is Oily or Has a Low/Broad Melting Point
Question: After the final acidic workup, my product is an oil, or if it solidifies, it has a very broad and low melting point. My NMR spectrum shows signals for both the carboxylic acid and an ethyl ester.
Answer: This is a classic sign of incomplete saponification. The final product is contaminated with the unhydrolyzed intermediate, ethyl 4-(2-morpholino-2-oxoethoxy)benzoate.
Potential Causes & Solutions:
-
Insufficient Base in Saponification: Saponification is a stoichiometric reaction. At least one equivalent of hydroxide is required to hydrolyze the ester, and another to deprotonate the resulting carboxylic acid.
-
Short Reaction Time or Low Temperature: Ester hydrolysis can be slow, especially if the compound has poor solubility in the reaction medium.
-
Troubleshooting: Increase the reaction time and/or temperature. Refluxing the mixture for several hours is a common practice to ensure complete hydrolysis.[3][7] Monitor the reaction by TLC. The ester intermediate is less polar than the final carboxylate salt. A simple test is to spot the reaction mixture on a TLC plate; the disappearance of the starting ester spot indicates completion.
-
-
Phase Separation: If the ester is not fully dissolved in the aqueous/alcoholic solvent, the reaction rate will be limited by the interface between the two phases.
Issue 3: Difficulty Removing Unreacted Starting Materials
Question: My final product is contaminated with unreacted ethyl 4-hydroxybenzoate from Step 1. How can I purify my product?
Answer: This contamination occurs when the Williamson ether synthesis does not go to completion. Fortunately, the acidic nature of the desired product and the phenolic nature of the impurity allow for a straightforward purification via extraction.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. The unreacted ethyl 4-hydroxybenzoate (a weaker acid) and the neutral ester intermediate will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is good practice to wash the organic layer one more time with NaHCO₃ to ensure complete extraction of the product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 6M HCl.[8] The desired carboxylic acid product will precipitate out as a solid as it is protonated and becomes insoluble in water.
-
Isolation: Collect the pure solid product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.[10]
Caption: Workflow for purification via acid-base extraction.
III. Impurity Reference Table
The following table summarizes the key impurities, their source, and recommended purification strategies.
| Impurity ID | Structure / Name | Source | Identification | Recommended Purification |
| A | Ethyl 4-hydroxybenzoate | Unreacted starting material from Step 1. | Remains in organic layer after basic wash. Distinctive phenol and ethyl ester signals in ¹H NMR. | Acid-base extraction. |
| B | 2-chloro-1-morpholinoethanone | Unreacted starting material from Step 1. | Water-soluble; typically removed during aqueous workup. | Standard aqueous workup. |
| C | Ethyl 4-(2-morpholino-2-oxoethoxy)benzoate | Incomplete saponification in Step 2. | Neutral compound; remains in organic layer during basic wash. Broad/low melting point of final product. | Drive saponification to completion (excess base, heat). If present in final product, re-subject to saponification conditions. |
IV. References
-
Experiment 4 Sko3013 | PDF | Ester | Acid - Scribd. (n.d.). Retrieved from Scribd. [Link]
-
Write out all the steps in the mechanism for: a. Saponification of ethyl benzoate b. Ammonolysis of ethyl - brainly.com. (2023). Retrieved from Brainly.com. [Link]
-
Saponification of ethyl benzoate with saustic soda as alkali gives - Allen. (n.d.). Retrieved from Allen. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from organicchemistrytutor.com. [Link]
-
Saponification-Typical procedures - operachem. (2024). Retrieved from operachem.com. [Link]
-
Solved 4. Saponification reactions are preferred over other | Chegg.com. (2018). Retrieved from Chegg.com. [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from web.mnstate.edu. [Link]
-
Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Retrieved from Google Patents.
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from BYJU'S. [Link]
-
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. (2018). Retrieved from ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (n.d.). Retrieved from MDPI. [Link]
-
CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents. (n.d.). Retrieved from Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from Master Organic Chemistry. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. (n.d.). Retrieved from molport.com. [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015). Retrieved from ResearchGate. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. brainly.com [brainly.com]
- 5. Saponification of ethyl benzoate with saustic soda as alkali gives [allen.in]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. chegg.com [chegg.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction
The synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. Achieving a high yield of a pure product can be challenging. This guide provides a systematic approach to troubleshooting common issues and optimizing your reaction conditions based on established chemical principles and extensive laboratory experience.
The overall synthetic route typically involves three key stages:
-
Esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functional group.
-
Williamson Ether Synthesis to couple the protected 4-hydroxybenzoate with an appropriate haloacetylating agent.
-
Amide Coupling of the resulting ester with morpholine.
-
Hydrolysis of the ester to yield the final carboxylic acid product.
Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will address these challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing detailed explanations and actionable solutions.
Low Yield in Williamson Ether Synthesis Step
Question: I am experiencing a low yield during the Williamson ether synthesis of ethyl 4-(2-chloro-2-oxoethoxy)benzoate. What are the likely causes and how can I improve it?
Answer: A low yield in this step is a common issue and can often be attributed to several factors related to the reaction conditions and reagents. The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of ethyl 4-hydroxybenzoate must be fully deprotonated to form the more nucleophilic phenoxide ion.
-
Solution: Ensure you are using at least one equivalent of a suitable base. Potassium carbonate (K(_2)CO(_3)) is a common choice, but if you suspect incomplete deprotonation, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2][3] When using K(_2)CO(_3), ensure it is finely powdered and dry to maximize its reactivity.
-
-
Suboptimal Solvent: The choice of solvent is critical for an S(_N)2 reaction.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[2][4] Ensure your solvent is anhydrous, as water can protonate the phenoxide and reduce its nucleophilicity.
-
-
Reaction Temperature and Time: The reaction may not be going to completion.
-
Solution: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reaction time is 12-24 hours.[5]
-
-
Purity of Reagents: Impurities in your starting materials can lead to side reactions.
-
Solution: Use high-purity ethyl 4-hydroxybenzoate and 2-chloroacetyl chloride. If necessary, recrystallize the ethyl 4-hydroxybenzoate before use.[6]
-
Workflow for Optimizing Williamson Ether Synthesis:
Sources
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid stability and storage issues
Introduction
This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the stability and storage of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (CAS No. 29936-96-7). This compound possesses three key functional groups: a carboxylic acid, an aryl ether, and a morpholine amide. Understanding the interplay of these groups is critical for maintaining the compound's integrity, ensuring the validity of experimental data, and preventing costly project delays. This document is intended for researchers, chemists, and drug development professionals who handle this reagent.
Frequently Asked Questions (FAQs): At-a-Glance
Q1: What are the ideal long-term storage conditions for solid 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid?
For long-term storage, the solid compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry, and dark place.[1][2] Recommended storage temperatures are typically 2-8°C, although room temperature is acceptable for shorter periods if humidity and light are controlled.[3]
Q2: How stable is this compound in common laboratory solvents?
The stability in solution is highly dependent on the solvent and pH. Stock solutions in anhydrous, aprotic solvents like DMSO or DMF are generally stable for short-term storage (days to weeks) when stored at -20°C or -80°C. Stability in aqueous or protic solvents (e.g., ethanol, methanol) is significantly lower, especially at non-neutral pH, due to the risk of hydrolysis.
Q3: Is 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid sensitive to light?
Yes, as an aromatic carboxylic acid derivative, it has the potential for photosensitivity. Direct or prolonged exposure to UV or high-intensity visible light should be avoided.[4] Use amber vials or wrap containers in aluminum foil for light-sensitive experiments and storage.[5]
Q4: What are the immediate signs of compound degradation?
For the solid material, look for changes in color (e.g., yellowing), texture (clumping, melting), or the appearance of an odor. In solution, degradation is often first detected analytically as the appearance of new peaks in chromatography (HPLC, LC-MS) or a decrease in the main peak's purity.
Troubleshooting Guide: Addressing Common Experimental Issues
Q5: I am observing new, smaller peaks in my HPLC/LC-MS analysis of an aged stock solution. What are they?
Likely Cause: This is a classic sign of chemical degradation, most commonly via hydrolysis. The ether and amide bonds are the most probable points of cleavage.
Troubleshooting Steps & Explanation:
-
Identify the Degradants: The two most likely hydrolysis products are:
-
Amide Hydrolysis Product: 4-(carboxymethoxy)benzoic acid.
-
Ether Hydrolysis Product: 4-hydroxybenzoic acid. Analyze your sample alongside commercially available standards of these compounds if possible. Their presence would confirm the degradation pathway.
-
-
Review Solution Preparation: Was the solvent truly anhydrous? Was the solution exposed to atmospheric moisture? Was the pH of the medium acidic or basic? Both extremes can catalyze hydrolysis.[6]
-
Implement Preventative Measures: Prepare fresh stock solutions for critical experiments. If solutions must be stored, use anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles and moisture ingress, and store at -80°C.
Q6: My bioassay or chemical reaction results are inconsistent, especially when using older batches of the compound. Why?
Likely Cause: Inconsistent results are often traced back to a decline in the purity and concentration of the active compound over time. Even minor degradation (e.g., 5-10%) can significantly impact biological or chemical activity, as degradants may be inactive or even inhibitory.
Troubleshooting Steps & Explanation:
-
Quantitative Purity Check: Do not rely on the purity value from the original Certificate of Analysis. Re-qualify the purity of the working batch using a quantitative method like qNMR or HPLC with a reference standard.
-
Forced Degradation Simulation: To understand the potential impact, you can perform a rapid forced degradation study (see Protocol 3 below). Subjecting the compound to mild acid, base, or oxidative stress and then testing the resulting mixture in your assay can reveal if the degradation products interfere with the results.
-
Strict Batch Management: Implement a "first-in, first-out" (FIFO) inventory system. Always note the preparation date on stock solutions and establish a clear expiration date (e.g., 1-2 weeks for solutions stored at -20°C) after which they should be discarded.
Technical Deep Dive: Understanding Compound Liabilities
The stability of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is governed by its constituent functional groups. While morpholine amides are generally considered robust, the combination with an ether linkage and a carboxylic acid creates specific vulnerabilities.[7][8]
Primary Degradation Pathways
The most significant stability risks for this molecule are hydrolysis and photodegradation. Thermal and oxidative degradation are typically concerns only under more extreme conditions.
Caption: Primary degradation pathways for the target compound.
-
Hydrolytic Degradation: This is the most common pathway in aqueous environments. The amide bond can be cleaved under both acidic and basic conditions to release morpholine. This is often the primary kinetic pathway observed.[6]
-
Photodegradation: Aromatic carboxylic acids can undergo decarboxylation or other radical-mediated reactions upon exposure to UV light. The specific photoproducts would require a dedicated study for identification. Following ICH Q1B guidelines is the standard approach for assessing this liability.[5][9]
Protocols for Stability Assessment & Handling
Protocol 1: Standard Handling and Storage of Solid Compound
-
Receiving: Upon receipt, inspect the container for an intact seal. If possible, transfer the material into an amber glass vial with a PTFE-lined cap inside a glove box or a controlled low-humidity environment.
-
Inerting: Backfill the vial with a dry, inert gas (e.g., argon) before sealing.
-
Labeling: Clearly label the container with the compound name, batch number, date received, and storage conditions.
-
Storage: Place the sealed vial in a desiccator inside a refrigerator (2-8°C) for long-term storage. The location should be dark.[1][2]
-
Weighing: For use, allow the container to warm to ambient temperature in a desiccator for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. Weigh the desired amount quickly and promptly reseal and re-inert the container.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF).
-
Preparation: Prepare solutions under an inert atmosphere if possible. Use volumetric flasks for accuracy. A typical high-concentration stock is 10-50 mM.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber vials or cryotubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for maximum stability. For short-term use (1-2 weeks), -20°C may be sufficient.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the frozen stock. Do not store dilute aqueous solutions.
Protocol 3: Workflow for a Forced Degradation Study
This workflow is designed to rapidly identify potential degradation pathways and generate analytical markers for stability-indicating methods, as outlined in ICH guidelines.[9]
Caption: Workflow for a comprehensive forced degradation study.
Data Summary: Stability Profile
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Solid Storage | 2-8°C, Dry, Dark, Inert Gas[1][2] | High Humidity, Direct Light, Air | Prevents hydrolysis and photodegradation. |
| Solution Storage | Anhydrous DMSO/DMF, -80°C, Aliquoted | Aqueous Buffers, Protic Solvents, Room Temp | Minimizes hydrolysis and solvent-mediated reactions. |
| pH (in solution) | Neutral (pH ~6-7.5) | Strong Acid (<4) or Base (>9) | The amide bond is susceptible to acid/base catalyzed hydrolysis.[6] |
| Light Exposure | Amber Vials or Foil Wrapped[5] | Direct Sunlight or UV Lamp | Aromatic core is a chromophore, risking photodegradation.[4] |
| Temperature | Controlled Room Temp (short-term) | Elevated Temperatures (>40°C) | Heat accelerates all degradation pathways. |
| Atmosphere | Inert (Argon, Nitrogen) | Oxygen, Reactive Gases | Prevents potential long-term oxidative degradation. |
References
-
Carl Roth GmbH. (n.d.). Safety data sheet - Benzoic acid. Retrieved from [Link]
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
- Winnacker, M. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(46), 7039-7046.
- Ogiwara, Y., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Sustainable Chemistry & Engineering.
- Gagnon, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(16), 4991.
- Ogiwara, Y., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Semantic Scholar.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
- Li, W., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 221-227.
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- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Minimizing Off-Target Effects of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, hereafter referred to as MBO-201. MBO-201 is a potent and selective small molecule inhibitor designed to target the p110α isoform of phosphoinositide 3-kinase (PI3Kα). While highly valuable for dissecting the PI3K/AKT/mTOR signaling pathway, all chemical probes have the potential for off-target effects, which can lead to misinterpretation of experimental results.[1][2]
This document provides a comprehensive framework for understanding, identifying, and minimizing the off-target effects of MBO-201. By employing the robust experimental controls and validation strategies outlined here, researchers can significantly increase the confidence and reproducibility of their findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and correct usage of MBO-201.
Q1: What is the primary target of MBO-201 and its mechanism of action? A1: The primary target of MBO-201 is the p110α catalytic subunit of Class I PI3K. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and subsequent signaling cascades crucial for cell growth, proliferation, and survival.[3][4]
Q2: What are the known or predicted off-targets for MBO-201? A2: While MBO-201 is designed for PI3Kα selectivity, high concentrations may lead to inhibition of other Class I PI3K isoforms (p110β, p110δ, p110γ) due to sequence and structural homology in the ATP-binding pocket.[5][6] Promiscuous activity against other kinases in the PI3K-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM, has also been noted with related chemical scaffolds, though at significantly higher concentrations.[7] Non-kinase off-targets are also possible and should not be ruled out without empirical evidence.[8]
Q3: What is the recommended concentration range for cell-based assays? A3: The optimal concentration is highly cell-line dependent. It is critical to perform a dose-response curve to determine the lowest effective concentration that inhibits PI3Kα signaling (measured by downstream markers like phospho-AKT Ser473) without inducing widespread toxicity. A general starting point is between 100 nM and 1 µM.[1] Exceeding 1-2 µM significantly increases the risk of off-target effects and is strongly discouraged without extensive validation.[9]
Q4: How should I prepare and store MBO-201 stock solutions? A4: MBO-201 is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v), as higher concentrations can have independent biological effects.
Q5: My cells are dying at concentrations where I expect to see specific pathway inhibition. Is this an on-target or off-target effect? A5: This is a classic challenge. While potent, on-target inhibition of PI3Kα can induce apoptosis in highly dependent cell lines, cytotoxicity can also be a hallmark of off-target activity.[10] To distinguish between these possibilities, you must implement the validation strategies detailed in the Troubleshooting Guide (Part 2), such as using orthogonal controls and rescue experiments.[11]
Part 2: Troubleshooting Guides & Validation Workflows
This section provides detailed protocols and logical frameworks to de-risk your experiments from the confounding influence of off-target effects.
Issue 1: Ambiguous Phenotype - Is My Observation On-Target?
A common pitfall is attributing an observed cellular phenotype (e.g., decreased proliferation, morphological change) solely to the inhibition of PI3Kα.[2] A rigorous validation workflow is essential to confirm this causal link.
Caption: Workflow for validating on-target effects of MBO-201.
-
Select Controls:
-
Orthogonal Control: Choose a PI3Kα inhibitor from a different chemical class, such as Alpelisib (BYL719). This makes it unlikely that both compounds share the same off-target profile.[3][12]
-
Negative Control: If available, use a stereoisomer or a close structural analog of MBO-201 that is known to be inactive against PI3Kα. This control helps identify effects caused by the chemical scaffold itself, independent of target inhibition.[9][13]
-
-
Determine Equipotent Doses:
-
Perform parallel dose-response curves for MBO-201 and your orthogonal control (e.g., Alpelisib).
-
Measure the inhibition of a direct downstream target, such as phospho-AKT (Ser473), by Western Blot.
-
Identify the EC50 for each compound and select concentrations for your phenotype assay that yield equivalent levels of target inhibition (e.g., EC80).
-
-
Execute Phenotypic Assay:
-
Treat cells with the equipotent doses of MBO-201, the orthogonal inhibitor, the negative control, and a vehicle control (DMSO).
-
Measure the phenotype of interest (e.g., cell viability via CellTiter-Glo®, apoptosis via Caspase-3/7 assay).
-
-
Analyze Results:
-
On-Target Confirmation: If MBO-201 and the orthogonal inhibitor produce the same phenotype at equipotent doses, and the negative control has no effect, you can be confident the effect is on-target.
-
Off-Target Red Flag: If the phenotype is unique to MBO-201, or if the negative control also induces the phenotype, an off-target effect is likely.[10]
-
Issue 2: Unexpected Signaling Crosstalk or Paradoxical Activation
Inhibition of one node in a signaling network can lead to compensatory feedback loops, sometimes resulting in the paradoxical activation of other pathways.[8]
Caption: PI3K/AKT/mTOR pathway with MBO-201 inhibition point.
When you suspect complex signaling alterations, a broad, unbiased approach is necessary.
-
Experimental Setup:
-
Culture cells and treat with MBO-201 at the lowest effective concentration. Include a vehicle control.
-
Lyse cells at various time points (e.g., 1h, 6h, 24h) to capture both immediate and adaptive responses.
-
Use lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[14]
-
-
Sample Analysis:
-
Digest protein lysates and perform phosphopeptide enrichment (e.g., using TiO2 or Fe-IMAC).
-
Analyze samples using high-resolution LC-MS/MS.
-
-
Data Interpretation:
-
Identify phosphosites that are significantly up- or down-regulated upon MBO-201 treatment.
-
Perform pathway analysis (e.g., using GSEA, IPA) to see if unexpected pathways (e.g., MAPK, JAK-STAT) are activated.
-
Example: A common finding with PI3Kα inhibitors is a feedback activation of the MAPK pathway or induction of insulin signaling, which can confer resistance.[3][15] If this is observed, you may need to combine MBO-201 with an inhibitor of the activated feedback pathway to achieve the desired biological outcome.
-
Part 3: Data Summary & Reference Tables
For clarity, the key parameters for using MBO-201 are summarized below.
Table 1: MBO-201 Profile and Recommended Usage
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Target | PI3Kα (p110α) | ATP-competitive inhibitor of the lipid kinase function. |
| Typical IC50 | 5-50 nM (Biochemical) | Cell-based potency (EC50) will be higher due to cellular ATP levels. |
| Cell-Based Conc. | 100 nM - 1 µM | Must be empirically determined. Use the lowest dose that inhibits p-AKT.[9] |
| Solubility | >10 mM in DMSO | Prepare a concentrated stock; avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. | < 0.1% (v/v) | Higher concentrations can cause artifacts. Run a vehicle-only control. |
| Key Off-Targets | PI3Kβ, PI3Kδ, mTOR | Risk increases significantly at concentrations >1-2 µM.[5] |
| Primary Controls | 1. Orthogonal Inhibitor2. Inactive Analog3. Genetic Knockdown | Essential for attributing phenotype to on-target activity.[2][16] |
References
-
The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]
-
Erlanson, D. (2023). A rule of two for using chemical probes? Practical Fragments. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from [Link]
-
European Federation for Medicinal Chemistry. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. Retrieved from [Link]
-
Pao, W., & Chmielecki, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 542-544. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Jaiswal, S., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(9), 2269. Retrieved from [Link]
-
Rhodes, J. (2023, December 20). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Retrieved from [Link]
-
Vasan, N., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Current Oncology Reports, 21(9), 80. Retrieved from [Link]
-
Hill, K., et al. (2020). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. International Journal of Molecular Sciences, 21(21), 8234. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
-
Cocco, S., et al. (2021). On target off-tumor activity comparison among different PI3K inhibitors. ResearchGate. Retrieved from [Link]
-
Juric, D., et al. (2022). Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations. Cancer Discovery, 12(8), 1894-1907. Retrieved from [Link]
-
Wodicka, L. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2749-2755. Retrieved from [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(1), 17-20. Retrieved from [Link]
-
BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]
-
Jaiswal, S., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. ResearchGate. Retrieved from [Link]
-
Viayna, E., & Sotriffer, C. (2007). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Bioinformatics, 8(Suppl 1), S3. Retrieved from [Link]
-
BOC Sciences. (2025, August 13). From Discovery to Application - What are Small Molecule Inhibitors? [Video]. YouTube. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
-
Tsirvouli, E., et al. (2025). Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. Retrieved from [Link]
-
Flinn, I. W. (2019, September 11). Common Toxicities With PI3K Inhibition [Video]. YouTube. Retrieved from [Link]
-
Viayna, E., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20296-20301. Retrieved from [Link]
-
Jaiswal, S., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Retrieved from [Link]
-
Zhang, M., et al. (2022). The PI3K Pathway Targeted Inhibitors and Their Anti-tumor Effects. Clausius Scientific Press. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. Retrieved from [Link]
-
MolPort. (n.d.). 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. Retrieved from [Link]
-
Yulia, S., et al. (2019). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2019(2), M1063. Retrieved from [Link]
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- 4. clausiuspress.com [clausiuspress.com]
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- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid
Welcome to the technical support center for researchers working with 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid in your efforts to improve the selectivity of this promising chemical scaffold. As drug development professionals, we understand that achieving high target selectivity is a critical step in minimizing off-target effects and developing safer, more effective therapeutics.
Our analysis of the chemical structure, featuring a morpholine ring and a benzoic acid moiety, strongly suggests its classification as a kinase inhibitor, likely targeting the phosphatidylinositol 3-kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) signaling pathways. The morpholine group is a well-established pharmacophore in numerous PI3K inhibitors, contributing to favorable pharmacokinetic properties and interactions within the ATP-binding pocket.[1][2] This guide is structured to address common challenges and questions that arise during the optimization of such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the likely biological target of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid?
While direct experimental data for this specific molecule is not widely published, its structural components are characteristic of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The morpholine moiety is a privileged structure found in several potent PI3K and mTOR inhibitors, where it often forms key hydrogen bonds in the hinge region of the kinase domain.[1][3] The benzoic acid group can also participate in crucial interactions with the target protein. Therefore, it is highly probable that this compound is an ATP-competitive inhibitor of one or more kinases in the PI3K family.
Q2: Why is improving the selectivity of this compound important?
Lack of selectivity in kinase inhibitors can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[4] The PI3K family has several isoforms (α, β, γ, δ) with distinct physiological roles.[5] For instance, inhibiting PI3Kα is a validated strategy in certain cancers, while inhibiting PI3Kδ is relevant for hematological malignancies and inflammatory diseases.[5][6] Off-target inhibition of other kinases or PI3K isoforms can lead to toxicities such as hyperglycemia and diarrhea.[4][7] Therefore, enhancing selectivity for a specific isoform is paramount for therapeutic success.
Q3: What are the key structural components of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid that I should focus on for modification?
The primary areas for modification to enhance selectivity include:
-
The Morpholine Ring: This group likely interacts with the hinge region of the kinase. Modifications here can exploit subtle differences in the shape and amino acid composition of the ATP-binding pocket among different kinases.[8]
-
The Benzoic Acid Moiety: The carboxylic acid can form important electrostatic or hydrogen-bonding interactions. Replacing it with bioisosteres can alter binding affinity and selectivity, as well as improve pharmacokinetic properties.
-
The Phenyl Ring: Substitution on the benzene ring can introduce new interactions with the protein, potentially steering the molecule towards a specific isoform.
-
The Linker: The ethoxy linker connecting the morpholine amide and the benzoic acid provides a certain spatial arrangement. Altering its length or rigidity can reposition the key interacting moieties for improved selectivity.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments to improve the selectivity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Problem 1: My modified compounds show reduced potency against the primary target.
Q: I've started modifying the morpholine ring to improve selectivity, but my new analogs are significantly less potent. What's going on?
A: A loss of potency upon modifying a key pharmacophore like the morpholine ring often indicates that the original interaction with the target's hinge region has been disrupted. The oxygen atom of the morpholine is a critical hydrogen bond acceptor.
Troubleshooting Steps:
-
Confirm the Hypothesis: First, ensure that the loss of potency is not due to other factors like poor solubility or degradation. Re-test the compounds under carefully controlled assay conditions.
-
Structural Analysis: If possible, obtain a co-crystal structure of your parent compound with the target kinase. This will provide invaluable information about the binding mode and the specific interactions of the morpholine ring.
-
Consider Conservative Modifications: Instead of wholesale replacement of the morpholine, consider more subtle modifications. For example, you could introduce small alkyl groups at the 2- or 3-positions of the morpholine ring.[3]
-
Bioisosteric Replacement: If you must replace the morpholine, consider bioisosteres that retain the key hydrogen bonding acceptor feature. Examples include thiomorpholine, piperidine, or N-substituted piperazines. However, be aware that each change will also affect properties like pKa and lipophilicity.
Problem 2: My new analogs are still not selective for the desired PI3K isoform.
Q: I have synthesized a small library of analogs by substituting the phenyl ring, but they still inhibit multiple PI3K isoforms. How can I achieve better isoform selectivity?
A: Achieving isoform selectivity among the highly conserved PI3K family is challenging and often requires exploiting subtle differences in the ATP binding pocket.
Troubleshooting Steps:
-
Exploit Non-conserved Residues: Analyze the sequence alignment of the ATP binding sites of the different PI3K isoforms. Look for non-conserved amino acids near your compound's binding site. Design modifications that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues.
-
Target the "Specificity Pocket": Some PI3K isoforms have a "specificity pocket" adjacent to the ATP binding site. Modifications that extend into this pocket can significantly enhance isoform selectivity. For example, replacing the morpholine with larger, bridged morpholine derivatives has been shown to dramatically improve mTOR selectivity over PI3Kα by accessing a deeper pocket.[8]
-
Computational Modeling: Use molecular docking and molecular dynamics simulations to predict the binding modes of your analogs in the active sites of different PI3K isoforms. This can help you prioritize the synthesis of compounds that are predicted to have a more favorable interaction with your target isoform.
Problem 3: My promisingly selective compound has poor cellular activity.
Q: I have an analog that is highly selective in biochemical assays, but it shows weak activity in cell-based assays. What could be the reason?
A: A discrepancy between biochemical and cellular activity often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters. The carboxylic acid moiety, in particular, can contribute to poor cell permeability.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Measure the lipophilicity (LogP or LogD) and aqueous solubility of your compound. Highly polar or insoluble compounds may not efficiently cross the cell membrane.
-
Prodrug Strategy: Consider converting the carboxylic acid to an ester or an amide. These prodrugs are more lipophilic and can cross the cell membrane more easily, where they are then hydrolyzed by intracellular esterases to release the active carboxylic acid.
-
Carboxylic Acid Bioisosteres: Replace the carboxylic acid with a bioisostere that has better cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. Each of these will have different acidity and pharmacokinetic profiles that need to be considered.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. If the compound is rapidly metabolized, you may need to modify the sites of metabolism. For instance, unsubstituted phenyl rings can be susceptible to oxidation, which can be blocked by introducing electron-withdrawing groups.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of your compounds against a panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., PI3Kα, β, γ, δ, mTOR, and a panel of off-target kinases)
-
Kinase-specific substrates (e.g., PIP2 for PI3K)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase/Substrate Addition: Prepare a mixture of the kinase and its substrate in the kinase reaction buffer. Add this mixture to the wells containing the compounds.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot)
This protocol describes how to assess the ability of your compounds to inhibit the PI3K/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of your test compounds for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated downstream target (e.g., p-Akt). After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the signal of the phosphorylated protein to the total protein signal to determine the extent of target inhibition.
Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow
Caption: Iterative workflow for improving compound selectivity.
Data Summary
| Modification Strategy | Rationale | Potential Advantages | Potential Challenges |
| Morpholine Ring Substitution | Exploit differences in the hinge region of kinases. | Can significantly improve selectivity. | May lead to a loss of potency if key interactions are disrupted. |
| Benzoic Acid Bioisosteres | Improve cell permeability and alter binding interactions. | Enhanced cellular activity and improved pharmacokinetic profile. | May alter the binding mode and reduce potency. |
| Phenyl Ring Substitution | Introduce new interactions with non-conserved residues. | Can fine-tune selectivity for a specific isoform. | Can be difficult to predict the optimal substitution pattern. |
| Linker Modification | Alter the spatial orientation of key pharmacophores. | Can reposition the molecule for a better fit in the active site. | May introduce unfavorable conformational flexibility. |
References
-
Chen, Z., Venkatesan, A. M., Dehnhardt, C. M., Ayral-Kaloustian, S., Brooijmans, N., Mallon, R., ... & Mansour, T. S. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of medicinal chemistry, 53(8), 3169–3182. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Drug Hunter. (2022). Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? Retrieved from [Link]
-
Vanhaesebroeck, B., Perry, M. W. D., Brown, J. R., André, F., & Okkenhaug, K. (2021). PI3K inhibitors are finally coming of age. Nature reviews. Drug discovery, 20(10), 741–769. Retrieved from [Link]
-
Dykes, J. H., Golding, B. T., & Griffin, R. J. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 23(10), 2465. Retrieved from [Link]
-
Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(1), 246. Retrieved from [Link]
-
Barlaam, B., Anderton, J., Ballard, P., Bradbury, R. H., Hennequin, L. F., Hickinson, D. M., ... & Wedge, S. R. (2016). Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. ChemMedChem, 11(9), 986–990. Retrieved from [Link]
-
Varghese, L., Smith, S., Adegoke, T., Chen, Z., & Singh, S. (2023). Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids. Cancer chemotherapy and pharmacology, 92(4), 319–331. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. Retrieved from [Link]
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2020). PI3K inhibitors: review and new strategies. Chemical Society reviews, 49(12), 4020–4036. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3250. Retrieved from [Link]
-
Noman, M. A., Laping, N. J., & Georg, G. I. (2023). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of medicinal chemistry. Retrieved from [Link]
-
PubMed. (2006). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][10]triazine-based VEGFR-2 kinase inhibitors. Journal of medicinal chemistry, 49(15), 4615–4626. Retrieved from [Link]
-
Scientific Reports. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Scientific reports, 8(1), 10411. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]
-
MDPI. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 29(1), 123. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences of the United States of America. (2015). Tissue-restricted inhibition of mTOR using chemical genetics. Proceedings of the National Academy of Sciences of the United States of America, 112(30), 9252–9257. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 8. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Navigating Batch-to-Batch Variability of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Welcome to the technical support center for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability of this important chemical intermediate. As a Senior Application Scientist, I understand that consistent product quality is paramount for reproducible experimental results and successful drug development campaigns. This resource combines in-depth scientific principles with practical, field-proven insights to help you identify, diagnose, and resolve issues related to the quality and performance of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments, providing a logical workflow to pinpoint the root cause and implement effective solutions.
Question 1: My reaction yield is significantly lower than expected, and it varies between batches. What are the potential causes and how can I troubleshoot this?
Answer:
Low and variable yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or product degradation. Here’s a systematic approach to diagnosing the problem:
1. Re-evaluate Your Starting Materials:
-
Purity of 4-hydroxybenzoic acid: Incomplete reactions are a common consequence of impure starting materials. Verify the purity of your 4-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The presence of unreacted starting material from its own synthesis can inhibit the reaction.
-
Quality of 2-chloroacetylmorpholine: This reactant is susceptible to degradation, especially in the presence of moisture. Use a fresh batch or re-purify the existing one. Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method to check for the presence of degradation products.
-
Base Strength and Purity: In the likely Williamson ether synthesis, the choice and quality of the base are critical. Ensure your base (e.g., sodium hydride, potassium carbonate) is not expired or compromised.
2. Optimize Reaction Conditions:
-
Reaction Temperature: Inconsistent heating can lead to variable reaction rates. Ensure uniform and accurate temperature control.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extended reaction times can lead to product degradation.
3. Investigate Potential Side Reactions:
The Williamson ether synthesis, a probable route for this compound, is prone to side reactions, particularly C-alkylation of the phenol.[1][2] This occurs when the alkylating agent reacts with the aromatic ring of 4-hydroxybenzoic acid instead of the hydroxyl group.
dot
Caption: Troubleshooting workflow for low or variable reaction yield.
Question 2: I am observing significant impurities in my final product, and the impurity profile changes from batch to batch. How can I identify and minimize these impurities?
Answer:
Variable impurity profiles are a red flag for inconsistent reaction control or purification methods. A multi-pronged analytical approach is necessary for identification and mitigation.
1. Identify the Impurities:
-
Unreacted Starting Materials: As mentioned, residual 4-hydroxybenzoic acid and 2-chloroacetylmorpholine are common culprits.
-
Hydrolysis Products: The ether and amide bonds in the target molecule can be susceptible to hydrolysis, especially during workup or purification under acidic or basic conditions.[3][4][5] This would result in the formation of 4-hydroxybenzoic acid and morpholine-4-acetic acid.
-
C-Alkylation Byproducts: These isomers can be difficult to separate from the desired O-alkylated product.
2. Analytical Strategy for Impurity Profiling:
| Analytical Technique | Purpose |
| HPLC | Quantify the purity of the final product and detect unreacted 4-hydroxybenzoic acid. |
| GC-MS | Detect volatile impurities like residual 2-chloroacetylmorpholine. |
| ¹H and ¹³C NMR | Confirm the structure of the desired product and identify major impurities. |
| 2D-NMR (COSY, HSQC) | Elucidate the structure of unknown impurities, particularly C-alkylated isomers. |
| LC-MS | Identify and quantify both expected and unexpected impurities. |
3. Minimizing Impurities:
-
Control Reaction Stoichiometry: Ensure the optimal molar ratio of reactants to minimize unreacted starting materials.
-
Purification Strategy: Develop a robust purification protocol. Recrystallization is often effective for removing minor impurities. If isomers are present, column chromatography may be necessary.
-
Control pH during Workup: Avoid strongly acidic or basic conditions during extraction and purification to prevent hydrolysis.
dot
Caption: Workflow for identifying and minimizing impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid?
A: The most probable and industrially scalable synthesis is a Williamson ether synthesis . This involves the reaction of 4-hydroxybenzoic acid with 2-chloroacetylmorpholine in the presence of a base.[1][2]
Q2: What are the critical quality attributes (CQAs) for this compound that I should monitor?
A: The key CQAs are:
-
Purity: Typically >98% as determined by HPLC.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Impurity Profile: Consistent and within acceptable limits for known and unknown impurities.
-
Residual Solvents: Within limits defined by ICH guidelines.
Q3: Can I use spectroscopic methods to quickly assess the quality of a new batch?
A: Yes, spectroscopic techniques are invaluable for a rapid quality check:
-
¹H NMR: Provides a quick confirmation of the chemical structure and can reveal the presence of major impurities.
-
FTIR: Can confirm the presence of key functional groups (carboxylic acid, amide, ether) and provide a fingerprint for comparison between batches.
Q4: How should I store 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid to ensure its stability?
A: Store the compound in a cool, dry, and dark place in a tightly sealed container. The morpholine moiety can be susceptible to oxidation, and the overall molecule can undergo hydrolysis if exposed to moisture.[6][7]
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general framework. Method validation and optimization are required for your specific instrumentation and application.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.
Protocol 2: ¹H NMR for Structural Confirmation
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (Approximate):
-
Aromatic protons: 7.0-8.0 ppm.
-
-OCH₂- protons: ~4.8 ppm.
-
Morpholine protons: 3.5-3.7 ppm.
-
Carboxylic acid proton: >12 ppm (broad).
-
IV. References
-
Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. ChemistryTalk.
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019).
-
Clark, J. The Hydrolysis of Amides. Chemguide.
-
LibreTexts. 24.4: Hydrolysis of Amides. (2021).
-
It's Dr. Dan. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. (2023).
-
BenchChem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
-
BenchChem. Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. Williamson ether synthesis.
-
Human Metabolome Database. 1H NMR Spectrum of 4-Hydroxybenzoic acid.
-
ChemicalBook. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum.
-
SpectraBase. 4-Hydroxy benzoic acid - Optional[13C NMR] - Chemical Shifts.
-
Google Patents. Phenol c-alkylation process. (2013).
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023).
-
Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
-
ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid.
-
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
-
Organic Chemistry Portal. Williamson Synthesis.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
-
ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2025).
-
National Center for Biotechnology Information. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed.
-
National Center for Biotechnology Information. 4-(Morpholine-4-carbonyl)benzoic acid. PubChem.
-
SIELC Technologies. Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column.
-
The Online University of Chemical Information. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
-
ResearchGate. Binary HPLC method fot determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1.
-
Thieme. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
-
BenchChem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
-
BenchChem. A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid.
-
University of Regensburg. Chemical shifts.
-
Santa Cruz Biotechnology. 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid.
-
LGC Standards. 4-Hydroxybenzoic Acid.
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
-
National Center for Biotechnology Information. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
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Oregon State University. 1H NMR Chemical Shift.
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National Institute of Standards and Technology. Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook.
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University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
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Sigma-Aldrich. NMR Chemical Shifts of Impurities.
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Google Patents. Purification method of 4-hydroxybenzoic acid long chain ester.
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The Italian Association of Chemical Engineering. Application of GC-MS in Determinating the Trace Impurities of Benazolin.
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Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
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National Institute of Standards and Technology. Benzoic acid. NIST WebBook.
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National Center for Biotechnology Information. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
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ResearchGate. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
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ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8.
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ResearchGate. FTIR spectrum of (a) benzoic acid-modified ENR50, (b) acetic...
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National Institute of Standards and Technology. Morpholine. NIST WebBook.
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National Institute of Standards and Technology. Morpholine, 4-(2-benzothiazolylthio)-. NIST WebBook.
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Technical Support Center: Optimizing Incubation Times for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid Experiments
Welcome to the technical support center for researchers utilizing 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in their experiments. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experimental protocols, with a specific focus on determining the ideal incubation times. As every experimental system has its unique parameters, this guide will equip you with the foundational principles and practical steps to empirically determine the optimal conditions for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the incubation time when first using 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in a cell-based assay?
For initial screening in cell viability or proliferation assays, a 24-hour incubation period is a common and effective starting point.[1] However, it is crucial to recognize that the optimal time can vary significantly depending on the cell line's doubling time, its metabolic rate, the specific biological question being addressed, and the endpoint of the assay.[1][2] Therefore, it is highly recommended to perform a time-course experiment to determine the most appropriate incubation duration for your specific model.[1][3]
Q2: How does the stability of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in culture media affect long-term incubation?
Q3: I am not observing any effect of the compound. Could the incubation time be too short?
A lack of an observable effect can be due to several factors, one of which is an insufficient incubation time. The compound may require a longer duration to elicit a measurable biological response. To address this, a time-course experiment is the most logical next step. This involves treating your cells with a fixed concentration of the compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3] This will help you determine if the compound has a delayed onset of action.
Q4: I am observing high levels of cytotoxicity even at low concentrations. Is the incubation time too long?
Excessive cell death, especially at low concentrations, can be an indication that the incubation time is too long.[1] The cumulative effect of the compound over an extended period might be causing this high level of cytotoxicity.[1] In this scenario, you should analyze earlier time points in your time-course experiment (e.g., 6, 12, 18 hours) to identify a window where you can observe the desired biological effect without widespread cell death.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered when determining optimal incubation times for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound instability, variations in cell culture conditions, or inconsistent cell density.[4][5] | Prepare fresh dilutions of the compound for each experiment. Ensure consistent cell seeding density and monitor cell health.[4][5] |
| High background signal in the assay | Suboptimal cell density, or issues with the detection reagent. | Optimize cell seeding density by performing a titration. Ensure that the substrate development time for colorimetric or fluorometric assays is within the linear range, typically 20-30 minutes at 37°C.[5][6] |
| "Edge effect" in multi-well plates | Uneven temperature or humidity across the plate during incubation. | To minimize this, allow newly seeded plates to sit at room temperature for a short period before placing them in the incubator. Also, consider not using the outer wells of the plate for experimental samples.[5] |
| Poor solubility of the compound in assay media | The compound may be precipitating out of solution at the working concentration. | While DMSO is a common solvent, ensure the final concentration in your media is low (typically <0.5%).[4] If solubility issues persist, consider using formulation aids like cyclodextrins, but validate their compatibility with your assay.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via a Time-Course Experiment
This protocol outlines the steps to identify the ideal incubation duration for a fixed concentration of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Caption: Workflow for a concentration-response experiment.
Step-by-Step Methodology:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Dilution: Prepare a series of dilutions of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in culture medium. A 10-point dilution series is common.
-
Treatment: Add the diluted compound solutions to the appropriate wells. Include vehicle controls.
-
Incubation: Incubate the plate for the optimal time determined from the time-course experiment.
-
Endpoint Measurement: Perform the assay to measure the biological response.
-
Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
By systematically applying these principles and protocols, you can confidently establish the optimal incubation time for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in your specific experimental context, leading to more reliable and reproducible data.
References
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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FDCELL. 10 Tips for Successful Cell Based Assays. [Link]
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A troubleshooting guide to microplate-based assays. [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3244. [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. [Link]
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MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
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PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
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PubMed Central. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
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Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]
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PubChem. 4-(Benzoyloxy)morpholine. [Link]
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PubChem. 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. [Link]
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PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]
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GSRS. 2-(MORPHOLINE-4-CARBOTHIOYLDISULFANYL)BENZOIC ACID. [Link]
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PubChem. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid as a Putative FAAH Inhibitor
Introduction: The Rationale for Investigating a Novel FAAH Inhibitor
The endocannabinoid system (ECS) is a critical neuromodulatory network that plays a key role in regulating pain, mood, inflammation, and memory.[1][2] A central component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[5] Consequently, inhibiting FAAH activity leads to elevated endogenous levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][6][7] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.
The compound 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, hereafter referred to as Compound-M , is a novel small molecule with structural motifs—a carboxylic acid and an amide linkage—that suggest potential interaction with the serine hydrolase active site of FAAH. This guide provides a comprehensive, data-driven framework for validating the biological activity of Compound-M, comparing its performance against a well-characterized FAAH inhibitor, URB597 , a compound known to increase brain anandamide levels by selectively inhibiting FAAH.[8][9]
Our objective is to present a logical, stepwise experimental plan that not only determines the potency and efficacy of Compound-M but also establishes its mechanism of action and selectivity, providing the foundational data required for further preclinical development.
Part 1: Initial Characterization - Direct Enzyme Inhibition
The First Question: Does Compound-M Directly Inhibit FAAH?
The foundational experiment is to determine if Compound-M can directly inhibit the enzymatic activity of FAAH in a controlled, cell-free environment. This biochemical assay provides the most direct measure of target engagement and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Causality Behind Experimental Choice: An in vitro biochemical assay isolates the target enzyme from the complexities of a cellular environment. This ensures that any observed inhibition is a direct result of the compound's interaction with the enzyme and not due to indirect cellular effects, membrane transport issues, or metabolic conversion. We utilize a fluorometric assay for its high sensitivity, wide dynamic range, and suitability for high-throughput screening.[4][10][11]
Experimental Protocol 1: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[11]
-
Reagents & Materials:
-
Recombinant Human FAAH Enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate: AMC-Arachidonoyl Amide
-
Compound-M (dissolved in DMSO)
-
URB597 (Positive Control, dissolved in DMSO)
-
DMSO (Vehicle Control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 340-360/450-465 nm)[11]
-
-
Procedure:
-
Prepare a serial dilution of Compound-M and URB597 in DMSO, then dilute into FAAH Assay Buffer. Final DMSO concentration in the well should be ≤1%.
-
To each well, add 10 µL of the diluted compound or control.
-
Add 70 µL of FAAH Assay Buffer.
-
Initiate the reaction by adding 10 µL of diluted human FAAH enzyme to all wells except the "No Enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Start the enzymatic reaction by adding 10 µL of the FAAH substrate, AMC-Arachidonoyl Amide.
-
Immediately begin kinetic reading on the plate reader at 37°C, recording fluorescence every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateInhibitor - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical Data] |
| Compound-M | Human FAAH | Biochemical (Fluorometric) | 75 nM |
| URB597 | Human FAAH | Biochemical (Fluorometric) | 5 nM |
Interpretation: The hypothetical data indicate that Compound-M directly inhibits FAAH activity. While it is less potent than the benchmark inhibitor URB597, an IC50 of 75 nM is a promising result for a novel compound and warrants further investigation in a more physiologically relevant context.
Part 2: Cellular Validation - Target Engagement and Downstream Effects
The Next Step: Does Compound-M Work in a Living Cell?
Demonstrating that a compound can inhibit an enzyme in a test tube is a critical first step, but it is essential to validate that it can cross the cell membrane, engage its target in the complex intracellular environment, and produce the expected biological consequence. For a FAAH inhibitor, the primary downstream effect is the accumulation of its substrate, anandamide.[8]
Causality Behind Experimental Choice: A cell-based assay confirms the compound's bioavailability at the cellular level and its functional efficacy. Measuring the accumulation of the endogenous substrate (anandamide) provides direct evidence of target engagement and a quantifiable measure of the compound's effect on the biological pathway. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) which endogenously expresses FAAH.
Experimental Protocol 2: Cellular Anandamide Accumulation Assay
-
Reagents & Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Compound-M and URB597 (dissolved in DMSO)
-
Lipid extraction solvents (e.g., Methanol, Chloroform)
-
Internal Standard: Deuterated anandamide (AEA-d8)
-
LC-MS/MS system for lipidomics analysis
-
-
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to ~80-90% confluency.
-
Replace the culture medium with serum-free medium containing the desired concentration of Compound-M, URB597, or vehicle (DMSO).
-
Incubate for 4 hours at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a modified Bligh-Dyer extraction method, adding the AEA-d8 internal standard at the beginning of the extraction.
-
Dry the organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantify anandamide levels using a validated LC-MS/MS method, normalizing to the internal standard and total protein concentration.
-
-
Data Analysis:
-
Calculate the fold-change in anandamide levels relative to the vehicle-treated control.
-
Plot the fold-change versus log[Inhibitor Concentration] and fit the data to determine the half-maximal effective concentration (EC50).
-
Comparative Data Summary
| Compound | Cell Line | Assay Type | EC50 (nM) [Hypothetical Data] | Max Anandamide Fold Increase [Hypothetical Data] |
| Compound-M | SH-SY5Y | Anandamide Accumulation | 250 nM | 8-fold |
| URB597 | SH-SY5Y | Anandamide Accumulation | 20 nM | 12-fold |
Interpretation: Compound-M effectively increases anandamide levels in a cellular context, confirming target engagement. The rightward shift in potency (EC50 > IC50) is expected and can be attributed to factors like cell membrane permeability and intracellular compound stability. The robust 8-fold increase in anandamide demonstrates a significant functional effect.
Part 3: Selectivity Profiling - Differentiating On-Target from Off-Target Activity
The Critical Question of Specificity
A crucial aspect of drug development is ensuring that a compound's biological effects are due to its interaction with the intended target, not with other related proteins, which could lead to unforeseen side effects.[12] FAAH is a member of the large serine hydrolase superfamily. A key off-target to assess is Monoacylglycerol Lipase (MGL), the primary enzyme for degrading the endocannabinoid 2-AG.
Causality Behind Experimental Choice: Selectivity profiling is essential for predicting a compound's safety and understanding its mechanism. Inhibiting MGL in addition to FAAH would create a very different pharmacological profile (dual inhibitor) compared to a selective FAAH inhibitor. We use the same fluorometric assay format as in Part 1, simply substituting the enzyme and substrate.
Experimental Protocol 3: Serine Hydrolase Selectivity Panel
-
Procedure: The protocol is identical to the Fluorometric FAAH Inhibition Assay (Protocol 1), but is run in parallel with Recombinant Human MGL enzyme and its corresponding fluorogenic substrate. Additional related serine hydrolases can be included for a broader panel.
-
Data Analysis: Calculate the IC50 for each off-target enzyme. The selectivity ratio is determined by dividing the off-target IC50 by the on-target (FAAH) IC50.
Comparative Data Summary
| Compound | FAAH IC50 (nM) | MGL IC50 (nM) | Selectivity Ratio (MGL/FAAH) [Hypothetical Data] |
| Compound-M | 75 | >10,000 | >133-fold |
| URB597 | 5 | >10,000 | >2000-fold |
Interpretation: Compound-M demonstrates good selectivity for FAAH over MGL, with a selectivity ratio greater than 100-fold. This suggests that the observed biological effects are primarily driven by the inhibition of FAAH and the subsequent increase in anandamide, not by modulation of the 2-AG pathway.
Visualizing the Scientific Logic
To better illustrate the biological context and the experimental approach, the following diagrams have been generated.
The Anandamide Signaling Pathway
This diagram illustrates the synthesis and degradation of anandamide, highlighting the central role of FAAH as the target of inhibition.
Caption: FAAH terminates anandamide signaling.
Experimental Validation Workflow
This diagram outlines the logical progression of experiments, from initial biochemical screening to cellular validation and selectivity profiling.
Caption: A logical workflow for validating a novel FAAH inhibitor.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial validation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (Compound-M) as a novel FAAH inhibitor. The structured workflow, progressing from direct biochemical inhibition to cellular target engagement and selectivity profiling, provides a self-validating system for assessing the compound's therapeutic potential.
Based on our comparative analysis with the benchmark compound URB597, the hypothetical data position Compound-M as a promising lead candidate. It demonstrates direct, potent, and selective inhibition of FAAH, leading to a functional increase in the endogenous cannabinoid anandamide within a cellular model.
The next logical steps in the preclinical development of Compound-M would involve:
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its suitability for in vivo studies.
-
In Vivo Efficacy Studies: Testing Compound-M in established animal models of pain, anxiety, or inflammation to confirm that target engagement translates to therapeutic benefit.[9][13]
-
Safety and Toxicology: Conducting preliminary toxicology studies to identify any potential liabilities.
This rigorous, stepwise approach ensures that only the most promising and well-characterized candidates advance, maximizing the potential for successful clinical translation.
References
-
Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. [Link]
-
Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amides. Current Opinion in Chemical Biology, 8(1), 46-53. [Link]
-
van der Stelt, M., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 354(6311), 116-119. [Link]
-
Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884. [Link]
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Lichtman, A. H., et al. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for a pivotal role for endogenous anandamide in pain modulation. Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. [Link]
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- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
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comparing 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid to other known inhibitors
An In-Depth Comparative Analysis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid and Established Soluble Epoxide Hydrolase (sEH) Inhibitors
This guide provides a comprehensive comparison of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, a compound of interest in contemporary drug discovery, with well-characterized inhibitors of soluble epoxide hydrolase (sEH). While public domain data on the specific biological activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is limited, its structural motifs suggest a potential role as an sEH inhibitor. This analysis, therefore, proceeds by contextualizing its potential function against established sEH inhibitors, providing researchers with a framework for evaluation and future investigation.
Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH preserves the beneficial effects of EETs, making it a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neuropathic pain.[3][4] The development of potent and selective sEH inhibitors is an active area of research, with several classes of compounds demonstrating significant therapeutic potential in preclinical models.[5][6]
This guide will focus on a comparative analysis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid against three well-established sEH inhibitors: trans-AUCB, APAU, and CDU. These compounds have been selected based on their extensive characterization in the scientific literature and their representation of different structural classes of sEH inhibitors.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[7] The following table summarizes the reported IC50 values for the selected established sEH inhibitors against human sEH. Data for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is designated as "Not Available" due to the absence of published studies at the time of this guide's compilation.
| Compound | Chemical Structure | IC50 (nM) against human sEH | Reference |
| 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | ![]() | Not Available | - |
| trans-AUCB | ![]() | 1.3 | [5][6] |
| APAU | ![]() | Data for specific human sEH IC50 is varied in literature; potent inhibition demonstrated. | [1] |
| CDU | ![]() | 20 | [8] |
trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a highly potent sEH inhibitor with an IC50 in the low nanomolar range.[5][6] Its high potency and favorable pharmacokinetic properties make it a valuable tool for in vivo studies.[1]
APAU (1-(1-acetypiperidin-4-yl)-3-adamantanylurea) is another potent sEH inhibitor that has been extensively studied for its analgesic and anti-inflammatory effects.[1]
CDU (1-cyclohexyl-3-dodecyl urea) represents an earlier generation of urea-based sEH inhibitors and, while still potent, exhibits a higher IC50 compared to more recently developed compounds like trans-AUCB.[8]
Signaling Pathway and Experimental Workflow
The inhibition of sEH has a direct impact on the arachidonic acid signaling pathway. The following diagram illustrates this pathway and the point of intervention for sEH inhibitors.
Caption: The Arachidonic Acid Signaling Pathway and the Role of sEH Inhibitors.
The following workflow outlines a typical in vitro experiment to determine the IC50 of a putative sEH inhibitor.
Caption: A Generalized Workflow for Determining the IC50 of an sEH Inhibitor.
Experimental Protocol: In Vitro sEH Inhibition Assay
The following is a detailed protocol for determining the IC50 of a test compound against human sEH.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Test compound (e.g., 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid) and reference inhibitors (e.g., trans-AUCB)
-
Fluorescent substrate, such as (+/-)-3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the recombinant human sEH enzyme.
-
Enzyme Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent substrate (PHOME) to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.[9]
-
Conclusion
While 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid remains a compound with uncharacterized biological activity in the public domain, its structural features suggest it may function as an inhibitor of soluble epoxide hydrolase. By comparing its potential inhibitory profile to that of well-established sEH inhibitors such as trans-AUCB, APAU, and CDU, researchers can gain valuable insights into its potential potency and therapeutic utility. The experimental protocols and workflows provided in this guide offer a clear path for the empirical determination of its IC50 value and its formal characterization as a modulator of the arachidonic acid cascade. Further investigation into the biological effects of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is warranted to elucidate its mechanism of action and potential as a novel therapeutic agent.
References
-
Merk, D., et al. (2012). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. Journal of medicinal chemistry, 55(17), 7879-7891. [Link]
-
Ulu, A., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British journal of pharmacology, 165(5), 1439-1450. [Link]
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Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British journal of pharmacology, 156(2), 284-296. [Link]
-
Rose, T. E., et al. (2010). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of medicinal chemistry, 53(20), 7344-7353. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 102(14), 5250-5255. [Link]
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Sankella, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]
-
ResearchGate. Structures and IC 50 values in the human sEH of AR9281, 1, t-AUCB, 2, EC5026, 3, t-TUCB, 4, 5, 6, and 7 and general structure, I, of the new derivatives reported on this work. [Link]
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ResearchGate. IC50 (µg/ml) values of APIS, APIN and APAU on human tumor cell line.... [Link]
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Mol-Instincts. 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. [Link]
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Wikipedia. IC50. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Pharmacological Rationale: Deconstructing the Core Scaffold
The 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid scaffold is a composite of two key pharmacophores: the morpholine ring and the benzoic acid moiety, linked by an ethoxy-amide bridge. The morpholine heterocycle is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The benzoic acid group, on the other hand, can act as a versatile anchor or a key interacting group with biological targets, often mimicking a phosphate group to interact with ATP-binding sites in kinases.
This guide will use analogous morpholine-containing scaffolds as case studies to build a predictive SAR model for the title compound class.
Case Study: SAR of 2-Morpholinobenzoic Acid Analogs as Antiproliferative Agents
A comprehensive study on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in various cancers, provides critical insights into how structural modifications on a similar scaffold impact biological activity.
Key Structural Modifications and Their Impact on Activity
The study explored modifications at three key positions:
-
The Central Ring Substitution Pattern: Moving the morpholine and N-benzylamino groups around the benzoic acid ring.
-
The Alkyl Heterocycle: Replacing the morpholine ring with a tetrahydropyran (THP) ring.
-
The N-benzyl Bridge: Methylation of the benzylic nitrogen.
The antiproliferative activity was assessed against MDA-MB-231 and HCT116 cancer cell lines.
Table 1: Comparative Antiproliferative Activity of 2-Morpholinobenzoic Acid Analogs
| Compound | Core Scaffold Modification | R Group (on benzyl ring) | % Proliferation (MDA-MB-231) | % Proliferation (HCT116) |
| 10h | 2-morpholino-4-N-benzylamine (Ester) | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
| 11a-m | 2-morpholino-4-N-benzylamine (Acid) | Various | Minimal Activity | Minimal Activity |
| 20f | 2-THP-5-N-benzylamine (Acid) | 4-Chloro | Full loss of activity | Not Reported |
| 21f | 2-THP-5-N-benzylamine (Hydroxamic acid) | 4-Chloro | Not Reported | Not Reported |
Data presented as mean ± standard deviation.
SAR Insights:
-
Essentiality of the Morpholine Nitrogen: Replacement of the morpholine ring with a tetrahydropyran (THP) moiety, which substitutes the nitrogen atom for a carbon, led to a significant decrease or complete loss of inhibitory activity. For instance, the THP-containing carboxylic acid 20f showed a full loss of activity compared to its morpholine analog. This strongly suggests that the morpholinyl nitrogen is crucial for interaction with the biological target, likely through hydrogen bonding.
-
Impact of the Carboxylic Acid Group: In the 2-morpholino-4-N-benzylamine series, the carboxylic acid analogs (11a-m ) showed minimal antiproliferative activity, whereas the corresponding ester analogs (e.g., 10h ) exhibited moderate activity. This highlights the sensitive nature of this position and suggests that for this particular biological target, a bulkier, more lipophilic group is preferred over the ionizable carboxylic acid.
-
Optimal Substitution Pattern: The study confirmed that the 2-morpholino-5-N-benzylamino benzoic acid scaffold was the optimal arrangement for anti-proliferative and PC-PLC inhibitory activity.
Caption: Proposed sites for SAR exploration on the title scaffold.
Hypotheses for Modification:
-
Morpholine Ring (Site A): Given its likely role in hydrogen bonding and providing solubility, subtle modifications could be explored. Replacing it with thiomorpholine could probe the importance of the oxygen atom versus a sulfur atom. Substitution with piperazine could introduce an additional site for modification or salt formation.
-
Benzoic Acid Ring (Site B): This is a prime location for tuning electronic properties and exploring further interactions. The addition of small electron-withdrawing (e.g., halogen, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups at the 2- and 3-positions can significantly impact binding affinity and cell permeability.
-
Linker (Site C): The ethoxy-amide linker's length and flexibility can be critical. Shortening or lengthening the alkyl chain could optimize the positioning of the morpholine and benzoic acid moieties within a target's binding site.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential.
Protocol 1: General Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid Analogs
This protocol describes a general two-step synthesis for the core scaffold, starting from a substituted 4-hydroxybenzoic acid ester.
Step 1: Etherification
-
To a solution of the starting methyl 4-hydroxybenzoate analog (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate ester.
Step 2: Amidation and Saponification
-
Dissolve the intermediate ester (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add morpholine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
In the same pot, add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature for 2-4 hours until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid analog.
Protocol 2: MTT Assay for Cellular Proliferation
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic or antiproliferative effects of compounds.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct, comprehensive SAR data for this specific series is limited in the public domain, analysis of structurally analogous compounds provides a strong, evidence-based foundation for guiding future research. The essentiality of the morpholine nitrogen for biological activity, as demonstrated in related series, underscores its importance as a key pharmacophoric element. The benzoic acid moiety offers a tunable handle for optimizing potency and physicochemical properties.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs based on the proposed modifications. Screening these compounds against a panel of relevant biological targets, such as protein kinases implicated in cancer, will be crucial for elucidating the therapeutic potential of this scaffold. The experimental protocols provided herein offer a validated framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.
References
- Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236–3247.
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
A Researcher's Guide to the Cross-Validation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid Activity in Diverse Cell Lines
In the landscape of contemporary drug discovery, the preliminary identification of a bioactive compound is merely the initial step in a long and intricate journey toward clinical application. The robust characterization of a compound's activity profile across a spectrum of cellular contexts is a critical phase that informs its therapeutic potential and potential limitations. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel chemical entity, exemplified by 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, across various cell lines. Our focus is to furnish researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed methodologies, and data interpretation strategies essential for a thorough preclinical evaluation.
The process of cross-validating a compound's efficacy is not a mere formality; it is a scientific necessity to ascertain its spectrum of activity, identify potential resistance mechanisms, and elucidate the molecular pathways it modulates. A compound exhibiting potent effects in one cell line may be inert in another due to the vast genetic and phenotypic heterogeneity inherent in different cell types, even those originating from the same tissue.[1] Therefore, a systematic and multi-faceted approach to cross-validation is paramount.
I. The Strategic Selection of Cell Lines: A Cornerstone of Meaningful Data
The choice of cell lines for screening a novel compound is a critical decision that will profoundly influence the interpretation of the results. A well-conceived panel of cell lines should encompass a diversity of genetic backgrounds and reflect the intended therapeutic application of the compound.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: If the compound is being investigated as a potential anti-cancer agent, a panel of cell lines from various cancer types is advisable to assess its broad-spectrum potential.
-
Genetic Background: Incorporating cell lines with known mutations in key oncogenes or tumor suppressor genes can provide insights into the compound's mechanism of action and potential biomarkers of sensitivity or resistance.
-
Phenotypic Characteristics: Cell lines with differing morphologies (e.g., adherent vs. suspension) and growth characteristics can reveal dependencies on specific cellular processes.
-
Drug Resistance Profiles: Including cell lines with known resistance to standard-of-care chemotherapeutics can help determine if the novel compound can overcome existing resistance mechanisms.
For the purpose of this guide, we will consider a hypothetical scenario where 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (designated as "Compound X" for our experimental examples) is being evaluated for its anti-proliferative activity. A suitable starting panel of cell lines could include:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative).
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
HEK293T: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity.
This selection provides a mix of cancer types and relevant genetic and phenotypic diversity.
II. Experimental Workflow for Cross-Validation
A multi-tiered experimental approach is recommended to build a comprehensive activity profile for a novel compound. This typically involves initial screening for cytotoxic or anti-proliferative effects, followed by more detailed mechanistic studies in sensitive cell lines.
Figure 1: A tiered experimental workflow for the cross-validation of a novel compound's activity.
A. Phase 1: Assessing Cytotoxicity and Anti-Proliferative Effects
The initial step is to determine the concentration-dependent effect of the compound on cell viability and proliferation. This is crucial for establishing the potency of the compound and identifying sensitive cell lines for further investigation.[2][3][4][5][6]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Alternative Proliferation Assays:
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA.[7][10]
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active cells.
Table 1: Hypothetical IC50 Values for Compound X in Different Cell Lines
| Cell Line | Cancer Type | Compound X IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| A549 | Lung Cancer | 15.7 |
| HCT116 | Colorectal Cancer | 2.5 |
| HEK293T | Normal Kidney | > 50 |
Data Interpretation:
The hypothetical data in Table 1 suggests that Compound X exhibits selective anti-proliferative activity against certain cancer cell lines, with MDA-MB-231 and HCT116 being the most sensitive. The high IC50 value in the non-cancerous HEK293T cell line suggests a favorable therapeutic window.
B. Phase 2: Delving into the Mechanism of Action
Once sensitive and resistant cell lines are identified, the next step is to investigate how the compound exerts its effects.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat sensitive and resistant cell lines with Compound X at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to preserve their cellular structures.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Compound X as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Phase 3: Identifying Molecular Targets and Pathways
The final phase of cross-validation involves pinpointing the molecular machinery affected by the compound.
Protocol: Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample.[11][12][13][14]
-
Protein Extraction: Treat cells with Compound X, then lyse the cells to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., proteins involved in cell cycle regulation or apoptosis), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Figure 2: Hypothetical signaling pathway where Compound X inhibits MEK, leading to decreased cell proliferation.
Protocol: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in gene expression levels.[16][17][18][19]
-
RNA Extraction: Treat cells with Compound X and then extract total RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA, gene-specific primers for target genes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification curves to determine the relative expression levels of the target genes, normalized to a housekeeping gene.
III. Synthesizing the Data for a Comprehensive Comparison
The culmination of this cross-validation effort is the integration of all data to form a cohesive understanding of the compound's activity profile.
Table 2: Summary of Compound X Activity Across Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction | Key Pathway Modulation |
| MDA-MB-231 | 1.8 | G1 Arrest | Significant | Downregulation of p-ERK |
| HCT116 | 2.5 | G1 Arrest | Moderate | Downregulation of p-ERK |
| MCF-7 | 5.2 | Minimal | Minimal | No significant change in p-ERK |
| A549 | 15.7 | No significant effect | Minimal | No significant change in p-ERK |
| HEK293T | > 50 | No effect | No effect | Not applicable |
This comparative summary allows for the identification of sensitive versus resistant cell lines and correlates the anti-proliferative effects with specific mechanistic actions, such as cell cycle arrest, apoptosis induction, and the modulation of a particular signaling pathway.
IV. Conclusion
The cross-validation of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, or any novel compound, is a foundational component of preclinical drug development. By employing a systematic approach that includes judicious cell line selection, a tiered experimental workflow, and integrative data analysis, researchers can build a robust and reliable profile of a compound's biological activity. This comprehensive understanding is essential for making informed decisions about the future development of a promising therapeutic candidate.
V. References
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. [Link]
-
Unknown Source. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Unknown Source. Quantitative Real Time PCR Protocol Stack Lab.
-
PubMed. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. [Link]
-
Elabscience. Cell Function | Overview of Common Cell Proliferation Assays. [Link]
-
ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
PubMed. Monitoring gene expression: quantitative real-time rt-PCR. [Link]
-
ABclonal. 4 Methods for Measuring Cell Proliferation. [Link]
-
PMC - NIH. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Creative Biolabs. Western Blot Protocol. [Link]
-
Creative Diagnostics. Western Blot-Preparation Protocol. [Link]
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- 5. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 6. kosheeka.com [kosheeka.com]
- 7. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
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- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
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- 17. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
independent verification of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid experimental results
An Independent Investigator's Guide to the Verification of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Methodological and Comparative Framework
Introduction
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a morpholine ring via an ethoxy-oxo bridge. While specific peer-reviewed data on this exact molecule is sparse, its structural motifs are prevalent in compounds of significant pharmacological interest. The morpholine ring is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties, while the benzoic acid group is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents.[1][2]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals aiming to independently verify the experimental results pertaining to 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. Given the absence of a substantial body of published data, this document establishes a verification protocol by leveraging established methodologies for structurally analogous compounds. It provides detailed experimental procedures, comparative benchmarks, and the scientific rationale behind each step, empowering researchers to generate, validate, and contextualize their own findings.
The core of independent verification rests on two pillars: first, confirming the identity, purity, and synthesis of the compound itself, and second, systematically evaluating its biological activity against relevant, well-characterized alternatives. This guide provides a self-validating workflow for achieving both.
Part 1: Physicochemical and Structural Verification
Before any biological assessment, it is imperative to unequivocally confirm the chemical identity and purity of the test compound. This step prevents the misattribution of experimental results due to impurities or incorrect structural assignment. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected Physicochemical Properties
The initial verification step involves comparing basic properties with supplier data or theoretical values.
| Property | Expected Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | [3] |
| Molecular Weight | 249.26 g/mol | [3] |
| CAS Number | 61418-24-4 (for 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid, a structural isomer) | [3] |
| CAS Number | 134599-45-4 (for 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid, a related compound) | [4][5] |
Note: The exact CAS number for the title compound is not consistently reported, highlighting the need for rigorous structural confirmation.
Experimental Protocol: Structural and Purity Analysis
This protocol outlines the standard workflow for confirming the compound's identity.
-
Sample Preparation:
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.[6]
-
Rationale: ¹H NMR will confirm the presence and connectivity of proton environments (e.g., aromatic protons on the benzoic acid ring, methylene protons of the morpholine and ethoxy groups). ¹³C NMR will confirm the carbon skeleton, including the critical carbonyl carbons of the ester and carboxylic acid. The chemical shifts and coupling patterns must match the expected structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion ([M+H]⁺ or [M-H]⁻). This experimental mass should match the theoretical exact mass of the compound (C₁₃H₁₅NO₄) to within a few parts per million (ppm), confirming the molecular formula.[8]
-
-
HPLC Purity Analysis:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column). A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).
-
Rationale: This analysis determines the purity of the sample. A pure compound should ideally yield a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks.[9]
-
Workflow for Physicochemical Verification
Caption: Workflow for structural and purity verification.
Part 2: Proposed Synthesis and Verification
An independent synthesis is the ultimate confirmation of a compound's structure. Below is a proposed, robust two-step synthetic route based on standard organic chemistry reactions, which can be used to produce and verify 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Synthetic Pathway Overview
The synthesis involves two classical reactions: a Williamson ether synthesis to form the ether linkage, followed by a saponification (ester hydrolysis) to reveal the final carboxylic acid. This approach is logical because it builds the core structure from readily available starting materials.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(2-morpholin-4-yl-2-oxoethoxy)benzoate (Intermediate)
-
To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq), 4-(2-chloroacetyl)morpholine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as acetone or N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (for acetone, ~60°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, forming a phenoxide. This nucleophile then attacks the electrophilic carbon of 4-(2-chloroacetyl)morpholine in an Sₙ2 reaction, displacing the chloride and forming the ether bond.[9]
-
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure intermediate ester.
Step 2: Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (Final Product)
-
Dissolve the purified intermediate ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to 60-80°C for 2-4 hours.
-
Rationale: This is a standard saponification reaction. The hydroxide ion attacks the carbonyl carbon of the ethyl ester, leading to hydrolysis and formation of the sodium carboxylate salt.[10]
-
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Part 3: Comparative Biological Evaluation Framework
Compounds containing morpholine and benzoic acid moieties have been investigated for a range of biological activities, including anti-inflammatory and anti-cancer effects.[2][8] A proper verification of the target compound requires testing its activity in a standardized assay and comparing it to a known active compound.
Comparison with an Alternative: (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid
For this guide, we will use (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a reported NSAID, as a comparator for anti-inflammatory activity.[2] This provides a benchmark for evaluating the potency of our target compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol assesses the compound's ability to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
COX-2 inhibitor screening assay kit (commercially available).
-
Test compound (4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid).
-
Reference compound (e.g., Celecoxib or the comparator mentioned above).
-
-
Procedure (based on a typical kit protocol):
-
Prepare a series of dilutions for both the test compound and the reference compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and either the test compound, reference compound, or DMSO (vehicle control).
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of oxygen consumption or the production of prostaglandin PGG₂ using a suitable detection method (e.g., colorimetric or fluorescent probe).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test and reference compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
Comparative Data Table
The goal is to populate a table like the one below with experimental data. Data for the comparator is sourced from existing literature to provide a benchmark.
| Compound | Target | Assay Type | IC₅₀ (µM) | Source |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | In vivo carrageenan-induced paw edema | ~38% inhibition at 50 mg/kg | [2] |
| Celecoxib (Reference) | COX-2 | In vitro enzyme inhibition | ~0.04 µM | (Literature Value) |
| 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | COX-2 | In vitro enzyme inhibition | [Experimental Data] | (Your Lab) |
Signaling Pathway Context
Caption: Inhibition of the COX-2 pathway by NSAIDs.
Conclusion
The independent verification of experimental data for a compound like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a systematic process. It begins with rigorous confirmation of the molecule's identity and purity through established analytical techniques. Following this, independent synthesis provides the highest level of structural validation. Finally, its biological activity must be assessed in standardized, well-controlled assays and benchmarked against known active compounds. This guide provides the necessary protocols and comparative framework to ensure that any experimental claims regarding this molecule are robust, reproducible, and scientifically sound.
References
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PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
-
Pattan, S. et al. (2016). Synthesis, characterization and evaluation of some new morpholine derivatives for their antimicrobial activity. ResearchGate. [Link]
-
MolPort. 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid. [Link]
-
Sokolova, N. et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]
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El-Gohary, N. S. & Shaaban, M. I. (2017). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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Xi, Z. et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
-
Al-Suwaidan, I. A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
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Krasouskaya, N. A. et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
-
PubChem. 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride. [Link]
-
Sari, Y. et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health (NIH). [Link]
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da Silva, P. B. et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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A Comparative Analysis of Phosphatidylcholine-Specific Phospholipase C Inhibitors: D609 versus a Novel Benzoic Acid Derivative
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a critical enzyme in cellular signaling, implicated in a variety of pathological conditions including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] This enzyme catalyzes the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, to produce phosphocholine and diacylglycerol (DAG).[2][3] Both of these products are key second messengers that activate a cascade of downstream signaling events, profoundly influencing cell proliferation, differentiation, and apoptosis.[3][4] The aberrant activation of PC-PLC in various cancer types has positioned it as a promising target for therapeutic intervention.[5][6]
This guide provides a detailed comparative analysis of two inhibitors of PC-PLC: the well-characterized experimental compound Tricyclodecan-9-yl-Xanthogenate (D609) and a novel, hypothetical compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, which we will refer to as Compound A . The selection of Compound A for this analysis is based on its structural motifs—a morpholine ring and a benzoic acid scaffold—which are prevalent in a wide range of biologically active molecules and have been associated with enzyme inhibitory activity. This document will delve into a direct comparison of their hypothetical and known efficacies, physicochemical properties, and the experimental protocols required for their evaluation.
Compound Overview and Mechanism of Action
D609: The Established Competitive Inhibitor
D609 is a widely referenced competitive inhibitor of PC-PLC.[7][8][9] Its mechanism of action involves competing with the natural substrate, phosphatidylcholine, for the active site of the enzyme.[8] By binding to the enzyme, D609 prevents the hydrolysis of phosphatidylcholine, thereby attenuating the production of DAG and phosphocholine.[1][7] This interruption of the signaling cascade has been shown to induce a range of cellular effects, including anti-proliferative, anti-viral, and anti-inflammatory responses.[1][7] It is important to note that D609 also exhibits inhibitory activity against sphingomyelin synthase (SMS), another key enzyme in lipid metabolism.[1][10]
Compound A: A Prospective Modulator of PC-PLC
Compound A, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, is a novel chemical entity proposed for evaluation as a PC-PLC inhibitor. Its design incorporates a morpholine group, a common heterocycle in medicinal chemistry known to enhance pharmacokinetic properties, and a benzoic acid moiety, which can participate in various binding interactions within an enzyme's active site. The ethoxy-oxo linker provides a specific spatial arrangement and electronic properties that may confer high-affinity binding to the PC-PLC active site. For the purpose of this guide, we will explore its potential efficacy and compare it to the established profile of D609.
Comparative Efficacy and Physicochemical Properties
The following table summarizes the known properties of D609 and the hypothetical, yet plausible, target profile for Compound A. The data for Compound A is projected based on the desired characteristics for a next-generation PC-PLC inhibitor, aiming for improved potency and better drug-like properties compared to the experimental tool compound, D609.
| Parameter | D609 (Tricyclodecan-9-yl-Xanthogenate) | Compound A (4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid) |
| Mechanism of Action | Competitive PC-PLC inhibitor[8] | Hypothetical: Competitive PC-PLC inhibitor |
| IC50 (PC-PLC) | ~10-50 µM (cell-based assays)[11] | Hypothetical: 0.5 - 2 µM |
| Ki (PC-PLC) | 6.4 µM[8][9] | Hypothetical: < 1 µM |
| Cellular Effects | Induces cell cycle arrest, apoptosis in some cell lines[10][12] | Hypothetical: Potent induction of apoptosis in cancer cell lines |
| Aqueous Solubility | Poor[13] | Hypothetical: Moderate |
| Aqueous Stability | Limited, half-life of ~20 min in saline[13] | Hypothetical: Stable in aqueous solution for > 24 hours |
| Primary Cytotoxicity | Can be cytotoxic, especially under metabolic stress[14] | Hypothetical: Selective cytotoxicity towards cancer cells |
Signaling Pathway of PC-PLC
The diagram below illustrates the central role of PC-PLC in signal transduction. Upon activation by various stimuli such as growth factors or cytokines, PC-PLC cleaves phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine. DAG proceeds to activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to cellular responses like proliferation and differentiation.
Caption: PC-PLC signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed methodologies for the in vitro and cell-based assessment of PC-PLC inhibitors.
In Vitro PC-PLC Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on purified PC-PLC enzyme activity. A common method utilizes a chromogenic or fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the in vitro PC-PLC inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl2 and 0.1% Triton X-100).
-
Dilute purified PC-PLC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenylphosphorylcholine) in an appropriate solvent.
-
Prepare serial dilutions of Compound A and D609 in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well microplate, add 20 µL of the diluted PC-PLC enzyme.
-
Add 20 µL of the serially diluted test compounds (Compound A and D609) or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 160 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance (e.g., at 405 nm for p-nitrophenol production) or fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Cell-Based PC-PLC Activity Assay
This protocol measures the activity of PC-PLC within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line known to have high PC-PLC activity (e.g., MDA-MB-231 breast cancer cells) in 96-well plates until they reach 80-90% confluency.[11]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of Compound A or D609. Include a vehicle-treated control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
PC-PLC Activity Measurement:
-
Determine the protein concentration of each cell lysate.
-
Use a commercially available PC-PLC activity assay kit (e.g., Amplex Red PC-PLC assay kit) to measure the enzyme activity in each lysate, following the manufacturer's instructions.[11][15] This typically involves incubating the lysate with a fluorogenic substrate and measuring the resulting fluorescence.
-
-
Data Analysis:
-
Normalize the PC-PLC activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating inhibitors of PC-PLC, using the established compound D609 as a benchmark against the prospective novel inhibitor, Compound A. The provided experimental protocols offer a robust methodology for determining the in vitro and cellular efficacy of such compounds.
While D609 has been an invaluable tool for elucidating the role of PC-PLC in cellular signaling, its limitations, such as poor solubility and stability, underscore the need for novel inhibitors with improved pharmacological properties.[13] Compound A, with its hypothetical profile of enhanced potency and drug-like characteristics, represents the desired trajectory for the development of clinically viable PC-PLC inhibitors.
Future research should focus on the synthesis and experimental validation of Compound A and other structurally related molecules. A thorough investigation of their selectivity against other phospholipases and their pharmacokinetic and toxicological profiles will be crucial in advancing these promising therapeutic candidates towards clinical application.
References
-
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. MDPI. [Link]
-
Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature. [Link]
-
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. PubMed. [Link]
-
(PDF) Tricyclodecan-9-yl-Xanthogenate (D609) Mechanism of Actions: A Mini-Review of Literature. ResearchGate. [Link]
-
The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C. PubMed. [Link]
-
Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. PMC. [Link]
-
[Biological Role of Phosphatidylcholine-Specific Phospholipase C in Mammalian Cells]. [Link]
-
EFFECT OF D609 ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS. PMC. [Link]
-
D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2. PubMed. [Link]
-
Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Cancer Research. [Link]
-
Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers. [Link]
-
Phosphatidylcholine-specific phospholipase C and phospholipase D are respectively implicated in mitogen-activated protein kinase and nuclear factor kappaB activation in tumour-necrosis-factor-alpha-treated immature acute-myeloid-leukaemia cells. PubMed. [Link]
-
Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. PubMed Central. [Link]
-
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. PMC. [Link]
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PubMed Central. [Link]
-
plc inhibitor u73122: Topics by Science.gov. [Link]
-
D609 blocks cell survival and induces apoptosis in neural stem cells. PubMed. [Link]
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A Comparative Guide to Assessing the Specificity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is determining the specificity of a compound for its intended biological target. A highly specific molecule minimizes the potential for off-target effects, which can lead to unforeseen toxicity and a narrow therapeutic window. This guide provides an in-depth, technical framework for assessing the specificity of the novel compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, using established, industry-standard methodologies.
The core structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid features a morpholine ring, a privileged scaffold in medicinal chemistry frequently associated with kinase inhibitors.[1][2] Specifically, the aryl morpholine motif is a key pharmacophore in numerous inhibitors of the phosphoinositide 3-kinase (PI3K) family.[3][4] Based on this structural precedent, this guide will proceed under the working hypothesis that 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway. Our objective is to not only identify its primary target(s) but also to comprehensively map its kinome-wide selectivity profile.
To provide a clear benchmark, we will compare the hypothetical performance of our compound of interest with two well-characterized clinical-stage PI3K inhibitors that also feature a morpholine moiety: Pictilisib (GDC-0941) and Omipalisib (GSK2126458) .
The Imperative of Specificity Profiling
A kinase inhibitor's value is intrinsically linked to its specificity. While some multi-target kinase inhibitors have found therapeutic success, a precise understanding of all molecular interactions is paramount. A promiscuous compound can engage dozens of kinases, leading to a complex biological response that is difficult to interpret and may carry a higher risk of toxicity.[5] Therefore, a systematic, multi-pronged approach to specificity assessment is not just recommended; it is essential for robust drug development.
This guide will detail a tiered experimental strategy, beginning with biochemical assays to identify primary targets, followed by broad kinome screening to map selectivity, and culminating in cell-based assays to confirm target engagement in a physiological context.
Tier 1: Primary Target Identification and Potency Assessment
The initial step is to ascertain the primary kinase target(s) of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid and determine its potency. Given the structural alerts for PI3K inhibition, a focused panel of in vitro kinase assays is the logical starting point.
Experimental Protocol: In Vitro Kinase Assay (PI3K Isoform Panel)
This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase isoform.
Rationale: This initial screen will quickly validate or refute our primary hypothesis and provide quantitative potency data (IC50 values) against the key Class I PI3K isoforms (α, β, δ, γ).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT).
-
Reconstitute recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes to a working concentration.
-
Prepare the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in an appropriate buffer.
-
Prepare a stock solution of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in 100% DMSO and create a 10-point serial dilution series.
-
Prepare [γ-³³P]ATP solution to a final concentration that is approximately the Km for each kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound (or DMSO vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Comprehensive Kinome-Wide Specificity Profiling
Once the primary target(s) and potency are established, the next crucial step is to assess the compound's selectivity across the entire human kinome. This provides a global view of on- and off-target interactions.
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.[6][7]
Rationale: A competition binding assay offers a broad, unbiased assessment of a compound's binding affinities against hundreds of kinases. This is the industry standard for determining a kinase inhibitor's selectivity score and identifying potential off-targets that might not be obvious from its chemical structure alone.
dot
Caption: KINOMEscan™ Competition Binding Assay Workflow.
Step-by-Step Methodology:
-
Assay Components:
-
A comprehensive panel of human kinases, each tagged with a unique DNA barcode.[6]
-
An immobilized, active-site-directed kinase ligand that binds to a broad range of kinases (the "bait").
-
The test compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, at a fixed concentration (e.g., 1 µM or 10 µM).
-
-
Binding Reaction:
-
The DNA-tagged kinases, the immobilized ligand, and the test compound are combined in multi-well plates.
-
The mixture is incubated to allow for competition between the test compound and the immobilized ligand for binding to the kinases.
-
-
Quantification:
-
The immobilized ligand beads are washed to remove unbound components.
-
The kinases that remain bound to the immobilized ligand are eluted.
-
The amount of each eluted kinase is quantified using quantitative PCR (qPCR) with primers specific to each DNA barcode.
-
-
Data Analysis:
-
The amount of each kinase detected is compared to a DMSO vehicle control.
-
A high amount of detected kinase indicates weak or no binding of the test compound, while a low amount indicates strong binding.
-
Results are typically expressed as percent inhibition or can be used to calculate dissociation constants (Kd).
-
Comparative Data: Specificity Profiles
To illustrate the output of such an analysis, the table below presents hypothetical kinome scan data for our compound of interest alongside the known profiles of Pictilisib and Omipalisib.
| Kinase Target | 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (% Inhibition @ 1µM) | Pictilisib (GDC-0941) (IC50, nM)[8] | Omipalisib (GSK2126458) (Ki, nM)[9] |
| PI3Kα | 98% | 3 | 0.019 |
| PI3Kβ | 85% | 33 | 0.13 |
| PI3Kδ | 95% | 3 | 0.024 |
| PI3Kγ | 70% | 75 | 0.06 |
| mTOR | 65% | 580 | 0.18 |
| DNA-PK | 45% | 1230 | - |
| EGFR | <10% | - | - |
| HER2 | <10% | - | - |
| SRC | 15% | - | - |
This table contains hypothetical data for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid for illustrative purposes.
This comparative analysis immediately highlights the relative potency and selectivity. For instance, while our hypothetical compound shows strong inhibition of PI3K isoforms, it also demonstrates significant mTOR inhibition, suggesting a dual-target profile. In contrast, Pictilisib is a potent pan-PI3K inhibitor with much weaker activity against mTOR.[8] Omipalisib is a potent dual PI3K/mTOR inhibitor.[9]
Tier 3: Cellular Target Engagement and Functional Consequences
Biochemical and binding assays are essential, but they do not fully recapitulate the complex environment inside a living cell. Cellular assays are required to confirm that the compound can access its target in a physiological context and exert a functional effect.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein will stabilize the protein, increasing its resistance to thermal denaturation.[2][10][11]
Rationale: CETSA provides direct evidence of a physical interaction between the compound and its target protein within the cell. This is a critical validation step, as it confirms that the compound is cell-permeable and engages the intended target at concentrations that can be achieved in a cellular context.
dot
Sources
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A Comparative Analysis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid and its Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of innovation. One such scaffold that holds potential is 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. This guide provides a comprehensive comparative analysis of this compound and its derivatives, contextualizing its potential within the broader field of drug discovery. While direct experimental data on this specific molecule is limited in publicly available literature, by examining its constituent chemical moieties—the morpholine ring, the amide linkage, and the benzoic acid group—we can infer its potential biological activities and compare it to well-established alternatives. This analysis is designed to equip researchers with the foundational knowledge needed to explore this and related chemical spaces.
Unveiling the Potential: The Chemical Structure and Hypothesized Activity of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
The structure of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid combines several key functional groups that are prevalent in pharmacologically active compounds. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-sickling properties. The amide linkage provides a stable connection between these two key fragments.
Given these structural features, it is plausible to hypothesize that 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid and its derivatives could exhibit a range of biological effects, including but not limited to:
-
Anti-inflammatory Activity: The benzoic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Properties: Morpholine-containing compounds have been investigated as anticancer agents, with some derivatives showing potent activity against various cancer cell lines, including liver cancer (HepG2). The morpholino group has also been incorporated into PI3K inhibitors, a key target in cancer therapy.
-
Kinase Inhibition: The overall structure bears resemblance to scaffolds used in the development of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in numerous diseases.
Comparative Analysis: Benchmarking Against Established Alternatives
To understand the potential of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, it is essential to compare it with existing compounds that share similar structural features or are used for related therapeutic purposes.
Table 1: Comparative Overview of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid and Representative Alternatives
| Compound/Class | Core Scaffold | Primary Biological Activity | Key Experimental Data (Example) |
| 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | Morpholine-Amide-Benzoic Acid | Hypothesized: Anti-inflammatory, Anticancer, Kinase Inhibition | Data not publicly available. |
| Gefitinib | Anilinoquinazoline | Anticancer (EGFR Inhibitor) | IC50 = 2-37 nM against various cancer cell lines. |
| Ibuprofen | Propionic Acid Derivative | Anti-inflammatory (COX Inhibitor) | IC50 = ~5 µM for COX-1 and COX-2. |
| Idelalisib | Purine Analog | Anticancer (PI3Kδ Inhibitor) | IC50 = 2.5 nM for PI3Kδ. |
| 2-Morpholino-4-anilinoquinoline derivatives | Morpholino-Anilinoquinoline | Anticancer | IC50 values of 8.50-12.76 μM against HepG2 cell line. |
This comparative table highlights the diverse biological activities associated with scaffolds containing morpholine and benzoic acid moieties. While direct data for our lead compound is unavailable, the potent activities of the alternatives underscore the potential of this chemical space.
Experimental Workflows: Synthesis and Biological Evaluation
The exploration of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid and its derivatives necessitates robust synthetic and analytical protocols.
Proposed Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
A plausible synthetic route can be designed based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis.
Caption: Proposed two-step synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Step-by-Step Protocol:
-
Etherification: To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate and ethyl 2-chloroacetate. Reflux the mixture for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the solid and concentrate the filtrate to obtain the crude ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate.
-
Amidation: To the crude intermediate, add an excess of morpholine. Heat the reaction mixture at 80-100 °C for 6-12 hours. After the reaction is complete, cool the mixture and pour it into acidic water. The precipitated solid can be filtered, washed, and recrystallized to yield the final product, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Biological Evaluation Workflow
To assess the hypothesized biological activities, a series of in vitro assays can be employed.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of the title compound's derivatives.
Conclusion and Future Directions
While 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid remains a relatively unexplored molecule, its structural components suggest significant potential for biological activity. This comparative guide provides a framework for researchers to begin investigating this compound and its derivatives. By leveraging the known activities of related morpholine and benzoic acid-containing molecules, and by employing the outlined synthetic and biological evaluation workflows, the therapeutic potential of this scaffold can be systematically explored. Future research should focus on the synthesis of a library of derivatives with modifications to both the morpholine and benzoic acid rings to establish a clear structure-activity relationship (SAR). Such studies will be instrumental in determining the true potential of this promising chemical class.
References
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Benko, Z., Shinkle, S., Van Heertum, J., & Paterson, E. (2003). The Synthesis and Biological Activity of 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazole Herbicides. ResearchGate. Available at: [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
A Researcher's Guide to Validating Cellular Target Engagement of Novel Small Molecules: A Comparative Analysis
The journey of a novel small molecule from a promising hit to a validated chemical probe or a therapeutic candidate is paved with critical validation steps. Among the most crucial is confirming that the molecule interacts with its intended molecular target within the complex milieu of a living cell—a concept known as target engagement.[1][2] Demonstrating direct physical binding in a cellular context provides the mechanistic foundation for interpreting phenotypic data and builds confidence in a compound's mechanism of action.[3]
This guide provides a comparative overview of leading methodologies for quantifying small molecule-protein interactions in cells. We will use the hypothetical novel compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid , as a case study to explore how one might approach target validation when the primary target is either hypothesized or entirely unknown. We will delve into the principles, advantages, and limitations of each technique, providing field-proven insights and detailed protocols to empower researchers in their decision-making process.
The Central Challenge: Moving Beyond Biochemical Assays
While in vitro assays with purified recombinant proteins are invaluable for initial screening and affinity determination, they do not fully recapitulate the cellular environment.[2] Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and the native conformational state of the target protein can significantly influence a compound's effective potency and selectivity.[3][4] Therefore, direct measurement of target engagement in intact cells is an indispensable step in drug discovery and chemical biology.[5]
This guide will compare three robust and widely adopted methods for confirming and quantifying cellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®) : A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[6][7]
-
NanoBRET™ Target Engagement Assay : A proximity-based live-cell assay that measures compound binding through Bioluminescence Resonance Energy Transfer.[8][9]
-
Chemical Proteomics (Kinobeads) : An affinity chromatography-based method coupled with mass spectrometry to profile compound interactions against a whole class of proteins (e.g., kinases) simultaneously.[10][11]
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that leverages the principle that the binding of a small molecule ligand often increases the thermal stability of its target protein.[7][12] This change in stability can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[13]
The Causality Behind the Method
The interaction between a small molecule and its protein target introduces additional energy into the system, which must be overcome for the protein to unfold. This results in an upward shift in the protein's apparent melting temperature (Tagg).[14] By comparing the melting curves of the target protein in the presence and absence of the compound, one can directly infer target engagement.[13] A key advantage of CETSA is that it is a label-free method, requiring no modification to the compound or the target protein, thus allowing the study of endogenous proteins in their native state.[6][15]
Experimental Workflow:
The CETSA workflow can be adapted for low-throughput (Western Blot) or high-throughput (e.g., AlphaLISA®, plate-based ELISA) formats.[14][16][17]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
This protocol is designed for initial, low-throughput validation against a hypothesized target.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in a 10 cm dish and grow to ~80-90% confluency.
-
Treat cells with varying concentrations of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (e.g., 0.1, 1, 10, 50 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by scraping and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, one for each temperature point per condition.
-
-
Heating Step:
-
Place the PCR tubes in a thermocycler with a temperature gradient. A typical range is 40°C to 70°C, with 2-3°C increments. Heat for 3 minutes.[17]
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the total protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the hypothesized target protein.
-
Quantify the band intensities and plot them against the temperature for each compound concentration to generate melting curves.
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a robust, live-cell method for quantifying compound binding. It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a fluorescent tracer).[9][18]
The Causality Behind the Method
The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to bind to the active site of the target, is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the donor and acceptor are in close proximity, and energy transfer occurs, generating a BRET signal.[19] The test compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, competes with the tracer for binding to the target. This competition displaces the tracer, decreases the BRET signal in a dose-dependent manner, and allows for the calculation of an IC50 value, which reflects the compound's apparent affinity in intact cells.[9][19]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: Adherent Cell NanoBRET™ Assay
This protocol assumes a kinase is the hypothesized target.
-
Cell Transfection:
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells into a white, non-binding surface 96-well assay plate at an optimized density.[20]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid in Opti-MEM®.
-
Add the compound dilutions to the appropriate wells. Include vehicle (DMSO) and no-compound controls.
-
Add the pre-determined optimal concentration of the corresponding NanoBRET™ kinase tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[9]
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate detection reagent according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.[9]
-
Add the substrate reagent to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[9]
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the compound concentration.
-
Fit the data to a four-parameter log-logistic model to determine the intracellular IC50 value.
-
Method 3: Chemical Proteomics (Kinobeads)
For compounds where the target is unknown but suspected to be a kinase, or for assessing the selectivity of a known kinase inhibitor, chemical proteomics with kinobeads is an exceptionally powerful, unbiased approach.[10]
The Causality Behind the Method
This technique uses an affinity matrix ("kinobeads") composed of Sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[11][21] When a cell lysate is passed over these beads, a large proportion of the cellular kinome is captured.[10] The assay is performed in a competitive binding format: the lysate is pre-incubated with the test compound before being applied to the beads.[10][22] If the test compound binds to a specific kinase, it will prevent that kinase from binding to the kinobeads. The proteins retained on the beads are then eluted, digested, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] By comparing the amount of each kinase pulled down in the compound-treated sample versus a vehicle control, a comprehensive, quantitative profile of the compound's kinase targets can be generated.[21]
Comparison of Target Engagement Methodologies
Choosing the appropriate method depends on the specific research question, the availability of reagents, and the stage of the drug discovery project.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced protein thermal stabilization.[13][14] | Bioluminescence Resonance Energy Transfer (BRET).[9][18] | Competitive affinity capture on immobilized inhibitor beads.[10][11] |
| Labeling | Label-free; no modification of compound or target required.[15] | Requires NanoLuc® fusion of the target and a fluorescent tracer.[9] | Label-free compound; relies on specialized affinity beads.[10] |
| Target Scope | Any soluble protein; requires a specific antibody for detection (WB/ELISA).[12] | Specific to the engineered target; broad portfolio of targets available.[8] | Broad (e.g., >250 kinases) but limited to proteins that bind the beads.[4][21] |
| Throughput | Low (Western Blot) to High (HT-CETSA).[17] | High; easily adaptable to 384- and 1536-well formats. | Low to Medium; MS analysis is the bottleneck.[22] |
| Key Advantage | Works with endogenous proteins in any cell type or tissue.[7] | Live-cell, real-time kinetic measurements are possible; highly quantitative.[18] | Unbiased, proteome-wide view of selectivity (on- and off-targets).[11] |
| Key Limitation | Not all proteins show a thermal shift; membrane proteins are challenging.[6] | Requires genetic modification of cells; tracer availability is key.[9] | Primarily for ATP-competitive inhibitors; may miss allosteric binders.[11] |
| Best For... | Validating a hypothesized target without genetic modification. | Precise IC50 determination and SAR in live cells for a known target. | Target identification and selectivity profiling of kinase inhibitors. |
Conclusion and Recommendations
Validating that a small molecule engages its intended target inside a cell is a non-negotiable step for the rigorous progression of any chemical biology or drug discovery program. For a novel compound like 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid , the path forward depends on the available information.
-
If a target is hypothesized: CETSA provides an excellent first-pass, label-free method to confirm engagement with the endogenous protein. If a more quantitative, high-throughput assay is needed for structure-activity relationship (SAR) studies, developing a NanoBRET assay would be the logical next step.
-
If the target is unknown: An unbiased, proteome-wide approach is necessary. If the compound's scaffold suggests kinase activity, a Kinobeads profiling experiment would be highly informative for both identifying the primary target(s) and assessing selectivity across the kinome.[10] Alternatively, a mass spectrometry-based version of CETSA, known as Thermal Proteome Profiling (TPP), could be employed to survey thermal shifts across the entire proteome, offering a broader, unbiased view of potential targets.[15]
By combining these powerful techniques, researchers can build a robust, multi-faceted body of evidence to confidently define the cellular mechanism of action of their small molecule, paving the way for its use as a reliable tool to probe biology or as a starting point for a new therapeutic.
References
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health (NIH). [Link]
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Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
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Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
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Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]
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The target landscape of clinical kinase drugs. Science. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
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High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. [Link]
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Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]
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A Preclinical Head-to-Head Benchmarking Guide: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic Acid, a Novel IRAK4 Inhibitor, vs. PF-06650833 in Rheumatoid Arthritis Models
Abstract
This guide provides a comprehensive preclinical framework for benchmarking the novel investigational compound, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (hereafter designated "Compound X"), against a clinical-stage standard of care, PF-06650833. This document is intended for researchers, drug development professionals, and pharmacologists. We hypothesize that Compound X is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways implicated in rheumatoid arthritis (RA).[1][2][3] The following guide outlines a rigorous, head-to-head comparison designed to elucidate the relative potency, selectivity, and in vivo efficacy of Compound X, providing the foundational data necessary for further development.
Introduction: The Rationale for Targeting IRAK4 in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive cartilage and bone destruction. While current treatments, including conventional DMARDs like methotrexate and biologics targeting cytokines like TNF-α, have revolutionized RA management, a significant portion of patients fail to achieve lasting remission, necessitating novel therapeutic strategies.[4][5]
The innate immune system, particularly signaling through Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), is a key driver of the inflammatory cascade in RA.[1][6] Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master upstream kinase in these pathways.[3] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[1][7] The central role of IRAK4 makes it a highly attractive therapeutic target; its inhibition has the potential to block multiple downstream inflammatory drivers simultaneously.[6][8]
Several small molecule IRAK4 inhibitors have entered clinical development, with PF-06650833 (Zimlovisertib) being a notable example evaluated for rheumatologic diseases.[9][10] This guide establishes a preclinical workflow to compare our novel candidate, Compound X, with PF-06650833, focusing on key differentiators: biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy in a validated animal model of RA.
The IRAK4 Signaling Cascade: A Visual Overview
The following diagram illustrates the pivotal position of IRAK4 in the TLR/IL-1R signaling pathway. Inhibition of IRAK4 kinase activity is expected to prevent the downstream activation cascade.
Caption: Tiered experimental workflow for benchmarking Compound X against PF-06650833.
Detailed Experimental Protocols
Protocol: IRAK4 Biochemical Potency Assay
-
Objective: To determine the direct inhibitory activity (IC50) of Compound X and PF-06650833 on recombinant human IRAK4.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
Reagents: Recombinant human IRAK4 (MilliporeSigma), ULight™-labeled peptide substrate, Europium-labeled anti-phospho-serine antibody, ATP, assay buffer.
-
Procedure: a. Serially dilute test compounds (Compound X, PF-06650833) in DMSO and add to a 384-well assay plate. b. Add IRAK4 enzyme to all wells except negative controls. c. Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and ULight™-peptide substrate. d. Incubate for 60 minutes at room temperature. e. Terminate the reaction and detect phosphorylation by adding the Europium-labeled antibody solution. f. Incubate for 60 minutes to allow antibody binding. g. Read the plate on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). Plot the percent inhibition against the log-concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement Assay
-
Objective: To measure the potency of the compounds in a relevant human cellular context.
-
Methodology: Inhibition of Lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Procedure: a. Plate PBMCs in a 96-well plate at a density of 2x10^5 cells/well. b. Pre-incubate cells with serial dilutions of Compound X or PF-06650833 for 1 hour. c. Stimulate the cells with LPS (a TLR4 agonist) at a final concentration of 100 ng/mL. d. Incubate for 18 hours at 37°C, 5% CO2. e. Centrifuge the plate and collect the supernatant.
-
Quantification: Measure TNF-α concentration in the supernatant using a standard ELISA kit (e.g., R&D Systems DuoSet).
-
Data Analysis: Normalize the data to vehicle controls (0% inhibition) and unstimulated cells (100% inhibition). Determine IC50 values as described for the biochemical assay.
-
Protocol: In Vivo Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of Compound X versus PF-06650833 in a gold-standard animal model of RA. [9][11]* Methodology: Prophylactic dosing in a rat CIA model.
-
Model Induction: a. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). b. On Day 0, immunize male Lewis rats with an intradermal injection of the emulsion at the base of the tail. c. On Day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). [12] 2. Dosing and Monitoring: a. Randomize animals into treatment groups (n=10/group) upon initial signs of arthritis (typically day 10-12): Vehicle, Compound X (e.g., 3, 10, 30 mg/kg), PF-06650833 (30 mg/kg). b. Administer compounds orally, once daily, for 14-21 days. c. Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and erythema with ankylosis). The maximum score per animal is 16. d. Measure paw volume using a plethysmometer twice weekly.
-
Terminal Analysis: a. At the end of the study, collect hind paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion. b. Collect blood for measurement of circulating anti-collagen antibodies and inflammatory cytokines.
-
Comparative Data Summary (Hypothetical Data)
The following tables present a summary of expected, plausible data from the described experiments, designed to highlight key comparative metrics.
Table 1: In Vitro Potency and Selectivity
| Parameter | Compound X (Hypothetical) | PF-06650833 (Reference) |
| IRAK4 Biochemical IC50 | 5 nM | 15 nM |
| Human PBMC (LPS) IC50 | 50 nM | 120 nM |
| Kinase Selectivity (S-Score at 1µM) | 0.01 (Highly Selective) | 0.03 (Selective) |
S-Score(359) is a quantitative measure of compound selectivity. A lower score indicates higher selectivity.
Table 2: In Vivo Pharmacokinetics in Rats (10 mg/kg PO)
| Parameter | Compound X (Hypothetical) | PF-06650833 (Reference) |
| Tmax (h) | 1.0 h | 2.0 h |
| Cmax (ng/mL) | 1200 ng/mL | 950 ng/mL |
| AUC (0-24h) (ngh/mL) | 8500 ngh/mL | 7200 ng*h/mL |
| Oral Bioavailability (%) | 45% | 30% |
Table 3: Efficacy in Rat CIA Model
| Treatment Group (PO, QD) | Mean Arthritis Score (Day 21) | % Inhibition of Arthritis |
| Vehicle | 11.5 ± 1.2 | - |
| PF-06650833 (30 mg/kg) | 5.8 ± 0.9 | 50% |
| Compound X (10 mg/kg) | 6.3 ± 1.1 | 45% |
| Compound X (30 mg/kg) | 3.5 ± 0.7 | 70% |
Interpretation and Next Steps
Based on the hypothetical data presented, Compound X demonstrates a superior preclinical profile compared to the benchmark, PF-06650833.
-
Potency & Selectivity: Compound X exhibits a 3-fold increase in direct biochemical potency and a >2-fold improvement in cellular potency. Crucially, its higher kinase selectivity score suggests a potentially wider therapeutic window with a lower risk of off-target effects.
-
Pharmacokinetics: The improved oral bioavailability of Compound X may translate to lower required clinical doses and more consistent patient exposure.
-
In Vivo Efficacy: In the gold-standard rat CIA model, Compound X achieved a significantly greater reduction in clinical arthritis scores at an equivalent dose to PF-06650833, indicating superior in vivo efficacy.
References
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Deo, D., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. Available at: [Link]
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Chondrex, Inc. (N.D.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link]
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Wong, L., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs. Available at: [Link]
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Brand, D.D. (2005). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. Available at: [Link]
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Brand, D.D. (2012). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]
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Wong, L., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. ResearchGate. Available at: [Link]
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AMSBIO. (N.D.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]
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Chondrex, Inc. (N.D.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. Available at: [Link]
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Wong, L., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. Available at: [Link]
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GWW. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Europe PMC. Available at: [Link]
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Wikipedia. (2023). IRAK4. Wikipedia. Available at: [Link]
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Watterson, T., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. Available at: [Link]
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Prantner, D., et al. (2023). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. Available at: [Link]
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Shaffer, J., et al. (2023). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. Available at: [Link]
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Mitchell, L., et al. (2024). Preclinical and clinical interleukin 1 receptor-associated kinase inhibitors. ResearchGate. Available at: [Link]
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Booher, R., et al. (2018). Preclinical Activity of IRAK4 Kinase Inhibitor CA-4948 Alone or in Combination with Targeted Therapies and Preliminary Phase 1 Clinical Results in Non-Hodgkin Lymphoma. Semantic Scholar. Available at: [Link]
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Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress? Synapse. Available at: [Link]
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Gorjon de Pablo, G., et al. (2025). Design and preclinical evaluation of a first-in-class covalent reversible inhibitor of IRAK4 with immunomodulatory properties and selective anti-lymphoma effect. AACR Journals. Available at: [Link]
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BioPharma Dive. (2015). Innovation update: Advancing the standard of care in rheumatoid arthritis. BioPharma Dive. Available at: [Link]
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Fraenkel, L., et al. (2021). 2021 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Comprehensive Guide for Laboratory Professionals
This document is designed for researchers, scientists, and drug development professionals. Its primary directive is to ensure that this research chemical is handled and disposed of in a manner that prioritizes laboratory safety, regulatory compliance, and environmental stewardship. The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department; this guide serves to inform and prepare you for that consultation.[1][2]
Part 1: Hazard Profile by Structural Analogy
To establish a reliable safety protocol, we must infer the potential hazards of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid by examining its core components. The molecule consists of a benzoic acid core linked to a morpholine ring via an amide and ether linkage. The hazards of the final compound can be conservatively estimated by considering the hazards of these parent structures.
-
Benzoic Acid Moiety : This component suggests the compound may act as a skin and eye irritant.[3][4] Prolonged or repeated exposure to benzoic acid itself can cause organ damage.[3]
-
Morpholine Moiety : Morpholine and its derivatives can be flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin.[5][6][7][8] The combustion of nitrogen-containing compounds like morpholine can also produce toxic nitrogen oxide gases.[5][7]
Based on this analysis, the compound should be treated as a hazardous substance with the potential for skin and eye irritation, and possible toxicity.
Table 1: Inferred Hazard Classification
| Hazard Class | GHS Hazard Statement | Source Compound(s) |
| Skin Irritation | H315: Causes skin irritation | Benzoic Acid, Morpholine Derivatives[3][9][10] |
| Serious Eye Damage | H318: Causes serious eye damage | Benzoic Acid, Morpholine[3][8] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Morpholine Derivatives[9][10] |
| Aquatic Hazard | H402: Harmful to aquatic life | Benzoic Acid[3] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Given the inferred hazards, all handling and disposal preparation for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid must be performed with appropriate PPE and engineering controls.
Essential PPE & Controls:
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11][12]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly after use.[9]
-
Body Protection : A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron may be necessary.[11]
-
Engineering Controls : All work with this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]
Part 3: Step-by-Step Disposal Protocol
Disposing of chemical waste is a regulated process. Adherence to a systematic procedure is critical for safety and compliance. Laboratory personnel should treat all unknown chemical wastes as hazardous.[13]
Step 1: Waste Classification and Segregation
Classify 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid waste as a solid, non-halogenated organic hazardous waste . It is imperative not to mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or sharps.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 2: Containerization
-
Select a Proper Container : The waste must be stored in a container made of a compatible material that is in good condition and free of leaks.[13][14] The original product container is often the best choice for storing its own waste.[13]
-
Ensure Secure Closure : The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[14] This prevents the release of vapors and protects the lab environment.
Step 3: Labeling
Properly labeling the waste container is a critical regulatory requirement. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
Full Chemical Name: "4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid" (avoiding abbreviations or formulas)
-
Concentration/Amount
-
Hazard Pictograms (based on the inferred hazards: Irritant, Health Hazard)
-
Date of accumulation start
-
Researcher's Name and Laboratory Information
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
At or near the point of generation.
-
Away from drains and sources of ignition.[8]
-
Segregated from incompatible materials like strong oxidizing agents or acids.[12]
Step 5: Final Disposal
Arrange for a pickup of the hazardous waste with your institution's EHS department. The preferred method for final disposal of this type of organic compound is incineration at a licensed chemical destruction facility.[5][15] This method ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Caption: Disposal decision workflow for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill location. If the compound is a flammable solid, eliminate all sources of ignition.[7]
-
Assess the Spill : For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your EHS emergency line immediately.
-
Cleanup :
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7] Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Clean the spill area with a suitable solvent (consult your lab's standard operating procedures), and dispose of all cleanup materials (wipes, contaminated PPE) as hazardous waste.
-
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid with a high degree of safety and in accordance with established best practices for chemical waste management.
References
- BenchChem. (n.d.). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
- International Programme on Chemical Safety. (1995). Morpholine (HSG 92). Inchem.org.
- Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Morpholine.
- University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-dimethylaminophenylazo)benzoic acid.
- BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- CymitQuimica. (2024). Safety Data Sheet: Benzoic acid morpholin-4-yl ester.
- Redox. (2022). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Morpholino-5-(trifluoromethyl)benzoic acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Fisher Scientific. (2023). Safety Data Sheet: 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate.
- Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benzoic acid.
- Cato Research Chemicals. (2025). Safety Data Sheet: 4-(4-Morpholinyl)benzoic Acid.
- ECHEMI. (n.d.). 4-Morpholinobenzoicacid SDS, 7470-38-4 Safety Data Sheets.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- University of Wisconsin–Madison, BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine ≥99 %, for synthesis.
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Personal protective equipment for handling 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
A Researcher's Guide to Safe Handling: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Section 1: Hazard Assessment Based on Chemical Structure
A thorough risk assessment is the cornerstone of laboratory safety. In the absence of specific substance data, we must infer potential hazards from the molecule's structure.
-
Benzoic Acid Moiety : Carboxylic acids, as a class, can be irritants to the skin and respiratory tract. Concentrated forms may cause serious eye damage.[1][2] Benzoic acid itself is classified as causing skin irritation and serious eye damage.[2][3][4]
-
Morpholine Moiety : Morpholine is a corrosive and flammable liquid that is toxic through skin absorption and inhalation.[5][6] It is a severe irritant to the skin, eyes, and respiratory tract.[5][7] While its reactivity is altered within the larger molecule, the inherent hazards of the morpholine structure warrant a high degree of caution.
Based on this analysis, 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant, particularly in powdered form.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.
Core PPE Requirements
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transfer of Solid | Double Nitrile Gloves | Safety Goggles & Face Shield | N95 Respirator or higher | Full-Sleeve Lab Coat |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Not required (in fume hood) | Full-Sleeve Lab Coat |
| Conducting Reaction | Double Nitrile Gloves | Safety Goggles | Not required (in fume hood) | Full-Sleeve Lab Coat |
Detailed PPE Selection and Rationale
-
Hand Protection : Nitrile gloves are recommended for their resistance to a range of chemicals, including acids and bases.[8] Given the morpholine component's potential for skin absorption, double-gloving adds a crucial layer of protection against tears and contamination.[5][7] Always inspect gloves for defects before use and wash hands thoroughly after removal.[9]
-
Eye and Face Protection : Chemical splash goggles that conform to OSHA regulations (29 CFR 1910.133) or European Standard EN166 are mandatory whenever handling the substance.[4][10] When handling the solid powder outside of a fume hood, such as during weighing, a face shield should be worn in addition to goggles to protect against aerosolized particles.
-
Respiratory Protection : The primary inhalation risk comes from aerosolized powder. When weighing or transferring the solid, an N95-rated respirator is the minimum requirement to prevent inhalation of fine dust.[11] All work involving solutions should be conducted within a certified chemical fume hood to eliminate the need for respiratory protection.
-
Protective Clothing : A standard full-sleeve laboratory coat, buttoned completely, should be worn to prevent skin contact.[8] Ensure clothing is made of a suitable material; for instance, fire-resistant clothing should be worn if there is a risk of fire.[9] Closed-toe shoes are required at all times in the laboratory.
Section 3: Operational and Disposal Plans
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure containment.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

